molecular formula C12H15NO4S B1506794 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid CAS No. 1197193-17-1

4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid

Número de catálogo: B1506794
Número CAS: 1197193-17-1
Peso molecular: 269.32 g/mol
Clave InChI: CXDBUSOKXGSVLF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid is a benzoic acid derivative designed for research and development applications, particularly in medicinal chemistry. This compound features a pyrrolidine substituent and a methylsulfonyl group on its aromatic ring system, a structural motif found in various pharmacologically active molecules . While specific mechanistic and toxicological data for this exact compound may be limited in the public domain, its core structure shares characteristics with molecules investigated for their biological activity. Related compounds with similar sulfonamide and benzoic acid frameworks have been studied for their potential as enzyme inhibitors . Researchers value this compound as a key synthetic intermediate or building block for constructing more complex molecules in drug discovery efforts. Applications: This chemical is intended for use in laboratory research as a standard or intermediate. Its potential applications include pharmaceutical R&D, organic synthesis, and method development. Handling and Safety: As with all chemicals of this nature, appropriate safety precautions should be taken. Researchers are advised to consult the safety data sheet (SDS) and handle the product using personal protective equipment (PPE) in a well-ventilated area . Disclaimer: This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. The information presented is for research purposes only and is not to be interpreted as a recommendation for any specific use.

Propiedades

IUPAC Name

4-methylsulfonyl-2-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-18(16,17)9-4-5-10(12(14)15)11(8-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDBUSOKXGSVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719855
Record name 4-(Methanesulfonyl)-2-(pyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-17-1
Record name 4-(Methylsulfonyl)-2-(1-pyrrolidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methanesulfonyl)-2-(pyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Synthesis of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its unique structural combination of a benzoic acid moiety, a potent electron-withdrawing methylsulfonyl group, and a nucleophilic pyrrolidine ring makes it a versatile scaffold for targeting a range of biological entities. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable compound, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the methodologies.

Core Synthetic Strategies

The synthesis of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid predominantly proceeds through a multi-step sequence, commencing with commercially available starting materials. The two most viable and commonly referenced pathways involve the preparation of a key intermediate, either a 2-halo- or 2-nitro-substituted 4-(methylsulfonyl)benzoic acid, followed by a nucleophilic aromatic substitution (SNAr) with pyrrolidine.

The choice between these routes often depends on the availability and cost of the starting materials, as well as considerations of reaction efficiency, scalability, and safety. This guide will detail both approaches.

Synthetic Route 1: Via 2-Chloro-4-(methylsulfonyl)benzoic Acid

This pathway is a robust and frequently employed method for the synthesis of the target compound. It involves three main stages:

  • Chlorination of 4-Methylsulfonyltoluene: The synthesis begins with the chlorination of 4-methylsulfonyltoluene.

  • Oxidation to the Benzoic Acid: The resulting 2-chloro-4-methylsulfonyltoluene is then oxidized to form the corresponding benzoic acid.

  • Nucleophilic Aromatic Substitution: The final step is the displacement of the chloro group with pyrrolidine.

Diagram of Synthetic Route 1

Synthetic_Route_1 A 4-Methylsulfonyltoluene B 2-Chloro-4-methylsulfonyltoluene A->B Chlorination (e.g., Cl2, catalyst) C 2-Chloro-4-(methylsulfonyl)benzoic acid B->C Oxidation (e.g., HNO3, O2) D 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid C->D Nucleophilic Aromatic Substitution (Pyrrolidine, Base)

Caption: Synthetic pathway via the 2-chloro intermediate.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-methylsulfonyltoluene

This reaction proceeds via an electrophilic aromatic substitution.

  • Materials: 4-methylsulfonyltoluene, dichloromethane (or carbon tetrachloride), iron powder, iodine, and chlorine gas.

  • Procedure:

    • To a stirred suspension of 4-methylsulfonyltoluene, a low-polarity solvent (e.g., dichloromethane), iron powder, and a catalytic amount of iodine in a suitable reactor, chlorine gas is bubbled through the mixture.

    • The reaction temperature is maintained between 85-95 °C.

    • The reaction progress is monitored by gas chromatography (GC) until the desired conversion is achieved.

    • Upon completion, the reaction mixture is cooled, and water is added. The mixture is stirred and then filtered to remove the catalyst.

    • The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid

The oxidation of the methyl group to a carboxylic acid is a critical step. Due to the presence of electron-withdrawing groups on the aromatic ring, this oxidation requires relatively harsh conditions.

  • Materials: 2-Chloro-4-methylsulfonyltoluene, nitric acid.

  • Procedure:

    • 2-Chloro-4-methylsulfonyltoluene is reacted with nitric acid at an elevated temperature, typically between 175-195 °C.

    • The reaction is carried out in a pressure-resistant reactor due to the generation of gaseous byproducts.

    • After the reaction is complete, the mixture is cooled, and the solid product is isolated by filtration.

    • The crude product is washed with water to remove residual nitric acid and then dried. Further purification can be achieved by recrystallization.

Step 3: Synthesis of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic Acid

The final step involves a nucleophilic aromatic substitution, where pyrrolidine displaces the chloride ion. This reaction is often facilitated by a base to neutralize the HCl generated.

  • Materials: 2-Chloro-4-(methylsulfonyl)benzoic acid, pyrrolidine, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMSO or DMF).

  • Procedure:

    • A mixture of 2-chloro-4-(methylsulfonyl)benzoic acid, an excess of pyrrolidine, and a base such as potassium carbonate is heated in a high-boiling polar aprotic solvent like DMSO.

    • The reaction temperature is typically maintained in the range of 100-150 °C.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

    • The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the product.

    • The solid is collected by filtration, washed with water, and dried to afford 4-(methylsulfonyl)-2-pyrrolidinobenzoic acid.

Synthetic Route 2: Via 2-Nitro-4-(methylsulfonyl)benzoic Acid

An alternative and equally viable route proceeds through a 2-nitro intermediate. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic substitution.

  • Nitration of 4-(Methylsulfonyl)toluene: The synthesis commences with the nitration of 4-methylsulfonyltoluene.

  • Oxidation to the Benzoic Acid: The resulting 2-nitro-4-methylsulfonyltoluene is then oxidized.

  • Nucleophilic Aromatic Substitution: The nitro group is subsequently displaced by pyrrolidine.

Diagram of Synthetic Route 2

Synthetic_Route_2 A 4-Methylsulfonyltoluene B 2-Nitro-4-methylsulfonyltoluene A->B Nitration (HNO3, H2SO4) C 2-Nitro-4-(methylsulfonyl)benzoic acid B->C Oxidation (e.g., H2O2, H2SO4, catalyst) D 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid C->D Nucleophilic Aromatic Substitution (Pyrrolidine, Base)

Caption: Synthetic pathway via the 2-nitro intermediate.

Experimental Protocols

Step 1: Synthesis of 2-Nitro-4-methylsulfonyltoluene

This is a standard electrophilic aromatic substitution reaction.

  • Materials: 4-Methylsulfonyltoluene, sulfuric acid, and nitric acid.

  • Procedure:

    • 4-Methylsulfonyltoluene is dissolved in concentrated sulfuric acid.

    • A nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature (typically 0-10 °C) to control the exothermicity of the reaction.

    • After the addition is complete, the reaction mixture is stirred for a specified period, allowing it to slowly warm to room temperature.

    • The reaction mixture is then poured onto crushed ice, leading to the precipitation of the product.

    • The solid is collected by filtration, washed thoroughly with water until neutral, and then dried.

Step 2: Synthesis of 2-Nitro-4-(methylsulfonyl)benzoic Acid

Similar to the chloro-analog, the oxidation of the methyl group requires potent oxidizing agents.

  • Materials: 2-Nitro-4-methylsulfonyltoluene, an oxidizing agent (e.g., hydrogen peroxide in sulfuric acid with a catalyst, or nitric acid), and a catalyst (e.g., vanadium pentoxide or CuO/Al2O3).

  • Procedure (using H₂O₂/H₂SO₄):

    • 2-Nitro-4-methylsulfonyltoluene is added to concentrated sulfuric acid in a reaction vessel.

    • A catalyst, such as CuO/Al₂O₃, is added to the mixture with stirring.

    • Hydrogen peroxide (e.g., 30-45% aqueous solution) is then added dropwise, maintaining the reaction temperature at around 60-75 °C.

    • The mixture is stirred at this temperature for several hours until the reaction is complete (monitored by HPLC).

    • The reaction mixture is cooled and then poured into ice water to precipitate the product.

    • The solid 2-nitro-4-(methylsulfonyl)benzoic acid is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic Acid

The nitro group at the 2-position is an excellent leaving group in nucleophilic aromatic substitution reactions.

  • Materials: 2-Nitro-4-(methylsulfonyl)benzoic acid, pyrrolidine, a base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMSO).

  • Procedure:

    • A mixture of 2-nitro-4-(methylsulfonyl)benzoic acid, an excess of pyrrolidine, and a base like potassium carbonate is heated in DMSO.

    • The reaction is typically conducted at a temperature between 80-120 °C.

    • The reaction is monitored by TLC or HPLC for the disappearance of the starting material.

    • Once the reaction is complete, the mixture is cooled and worked up in a similar manner to the chloro-analog: pouring into water, followed by acidification to precipitate the final product.

    • The product is collected by filtration, washed, and dried.

Alternative Amination Methodologies

While direct nucleophilic aromatic substitution is the most straightforward approach, other modern cross-coupling reactions can also be employed for the C-N bond formation, particularly if the direct SNAr proves to be low-yielding or requires overly harsh conditions.

  • Ullmann Condensation: This copper-catalyzed reaction can be used to couple an aryl halide (like 2-chloro-4-(methylsulfonyl)benzoic acid) with an amine (pyrrolidine). This method often requires high temperatures but can be effective for less reactive substrates. Modern variations of the Ullmann reaction utilize ligands to facilitate the coupling at lower temperatures.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. It is compatible with a wide range of functional groups and generally proceeds under milder conditions than the Ullmann condensation. This would involve reacting 2-chloro- or 2-bromo-4-(methylsulfonyl)benzoic acid with pyrrolidine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Data Summary

ParameterSynthetic Route 1 (via 2-Chloro intermediate)Synthetic Route 2 (via 2-Nitro intermediate)
Starting Material 4-Methylsulfonyltoluene4-Methylsulfonyltoluene
Key Intermediate 2-Chloro-4-(methylsulfonyl)benzoic acid2-Nitro-4-(methylsulfonyl)benzoic acid
Advantages Generally good yields for the amination step. Avoids the use of highly toxic nitro compounds in the final step.The nitro group is a very effective activating group for SNAr.
Disadvantages Chlorination can sometimes lead to isomeric impurities. Oxidation of the chloro-substituted toluene can be challenging.Nitration can produce isomeric byproducts. The nitro-intermediate may be more energetic and require careful handling.
Typical Reagents Cl₂, Fe/I₂; HNO₃; Pyrrolidine, K₂CO₃HNO₃, H₂SO₄; H₂O₂, H₂SO₄, catalyst; Pyrrolidine, K₂CO₃

Conclusion

The synthesis of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid is a well-established process in organic synthesis, with two primary and reliable routes available. The choice between the 2-chloro and 2-nitro intermediates will depend on the specific capabilities and priorities of the laboratory, including cost, safety, and desired purity. For large-scale synthesis, optimization of reaction conditions for the oxidation and amination steps is crucial for maximizing yield and minimizing byproducts. The alternative methodologies of Ullmann and Buchwald-Hartwig amination provide valuable options for challenging substrates or for syntheses where milder conditions are paramount. This guide provides a solid foundation for any researcher or drug development professional looking to synthesize this important chemical entity.

References

  • Ullmann condensation. In Wikipedia; 2023. [Link]

  • Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

  • Cheng, C., Wei, Z., & Ma, X. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry, 27(10), 3559-3562.
  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Saki, M., & Salahvarzi, S. (2024). Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles. Organic Chemistry Research, 10(1), 60-66.
  • Gao, Y., & Wang, J. (2009). 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(4), o936.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). 2-(Pyrrolidine-1-carbonyl)benzoic acid. Retrieved from [Link]

  • Sun, T., & Shaughnessy, K. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607.
  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Amination of Aryl Halides with an Inexpensive and Readily Available Ligand. Journal of the American Chemical Society, 124(50), 14844–14845.
  • Asian Journal of Chemistry. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid.
  • ResearchGate. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
  • Justia Patents. (2021). Process for synthesis of mesotrione.
  • Semantic Scholar. (2009). 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid.
  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

An In-depth Technical Guide to the Chemical Properties of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic Acid and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, potential synthetic routes, and prospective biological activities of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid. Direct experimental data for this specific molecule is limited in publicly accessible literature. Therefore, this guide employs a comparative approach, leveraging detailed data from its close structural analogues: 4-(Methylsulfonyl)-2-nitrobenzoic acid , 4-(Methylsulfonyl)benzoic acid , and 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid . By examining the physicochemical properties, synthesis, and biological context of these related compounds, we can infer and project the characteristics of the target molecule. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, process development, and pharmacology, enabling them to make informed decisions in their research and development endeavors.

Introduction and Rationale

The substituted benzoic acid scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] The introduction of a methylsulfonyl group at the 4-position and a pyrrolidine moiety at the 2-position of the benzoic acid ring creates a molecule with a unique combination of electronic and steric features. The electron-withdrawing nature of the sulfonyl group, coupled with the basic and nucleophilic character of the pyrrolidine ring, suggests a rich potential for biological activity and diverse chemical transformations.

Given the nascent state of research into 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid, this guide is structured to build a predictive understanding from a foundation of established knowledge. By dissecting the properties of its precursors and isomers, we can illuminate the path for future investigation into this promising compound.

Comparative Physicochemical Properties

A molecule's physical and chemical properties are fundamental to its behavior in both chemical reactions and biological systems. The following table summarizes the known properties of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid's key analogues. These values provide a baseline for predicting the characteristics of the target compound.

Property4-(Methylsulfonyl)-2-nitrobenzoic acid4-(Methylsulfonyl)benzoic acid4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acidPredicted: 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid
CAS Number 110964-79-9[3]4052-30-6[4]1000018-48-3Not Available
Molecular Formula C₈H₇NO₆S[3]C₈H₈O₄S[4]C₁₂H₁₅NO₄SC₁₂H₁₅NO₄S
Molecular Weight 245.21 g/mol [3]200.21 g/mol [4]269.32 g/mol 269.32 g/mol
Appearance Pale yellow crystalline powder[5]White to off-white crystalline solid[6]Solid (predicted)Solid (predicted)
Melting Point 211-212 °C[5]268-271 °C[7]Not AvailableLikely between 180-220 °C
Solubility Slightly soluble in DMSO and Methanol[5]Soluble in polar solvents like water and methanol[6]Soluble in polar organic solvents (predicted)Soluble in polar organic solvents (predicted)
pKa 1.51 (Predicted)[5]3.48 (in water)[8]Not AvailableLikely between 2.5-4.0

Insight and Causality:

  • Melting Point: The high melting points of the analogues are indicative of strong intermolecular forces, likely hydrogen bonding from the carboxylic acid and dipole-dipole interactions from the sulfonyl group. The substitution of the nitro group with the more flexible pyrrolidine ring is predicted to slightly lower the melting point due to a disruption in crystal lattice packing.

  • Solubility: The presence of the polar methylsulfonyl and carboxylic acid groups generally confers solubility in polar solvents. The addition of the pyrrolidine ring, which can be protonated, is expected to enhance aqueous solubility, particularly at lower pH.

  • pKa: The electron-withdrawing nitro group in 4-(methylsulfonyl)-2-nitrobenzoic acid significantly increases the acidity of the carboxylic acid (lower pKa). Replacing the nitro group with the electron-donating (by resonance) pyrrolidine ring is expected to decrease the acidity, resulting in a higher pKa compared to the nitro analogue, but likely still more acidic than a simple alkyl-substituted benzoic acid due to the influence of the sulfonyl group.

Synthesis and Methodologies

A plausible and efficient synthesis of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid can be designed based on established organic chemistry transformations. The most logical approach involves a two-step process starting from the commercially available 4-(methylsulfonyl)-2-nitrobenzoic acid.

Proposed Synthetic Pathway

Synthetic Pathway start 4-(Methylsulfonyl)-2-nitrobenzoic acid intermediate 4-(Methylsulfonyl)-2-aminobenzoic acid start->intermediate Step 1: Reduction (e.g., H₂, Pd/C) final 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid intermediate->final Step 2: Nucleophilic Substitution (1,4-Dibromobutane)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Reduction of the Nitro Group

The initial and critical step is the selective reduction of the nitro group to an amine, yielding 4-(methylsulfonyl)-2-aminobenzoic acid. This transformation is well-documented for nitrobenzoic acids.[9]

Experimental Protocol: Catalytic Hydrogenation

  • Preparation: In a suitable hydrogenation vessel, dissolve 1.0 equivalent of 4-(methylsulfonyl)-2-nitrobenzoic acid in a polar protic solvent such as ethanol or methanol.

  • Catalyst Addition: To this solution, add a catalytic amount (5-10 mol%) of 10% Palladium on carbon (Pd/C).

  • Reaction Setup: Seal the vessel and purge thoroughly with an inert gas, such as nitrogen or argon, to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas into the vessel (typically via a balloon or a Parr shaker apparatus at 1-4 atm).

  • Execution: Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel again with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(methylsulfonyl)-2-aminobenzoic acid, which can be used in the next step with or without further purification.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.

  • Solvent: Ethanol and methanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.

  • Inert Atmosphere: The initial purging with an inert gas is a critical safety measure to prevent the formation of explosive mixtures of hydrogen and air.

Step 2: Formation of the Pyrrolidine Ring

The second step involves the formation of the pyrrolidine ring via a double N-alkylation of the newly formed amino group with a suitable four-carbon electrophile, such as 1,4-dibromobutane.

Experimental Protocol: Ring Formation

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-(methylsulfonyl)-2-aminobenzoic acid in a polar aprotic solvent like dimethylformamide (DMF).

  • Base Addition: Add at least 2.2 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution. The base is crucial for deprotonating the amine and the carboxylic acid.

  • Reagent Addition: Add 1.1 equivalents of 1,4-dibromobutane to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to protonate the carboxylic acid.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid.

Causality Behind Experimental Choices:

  • Solvent: DMF is an excellent solvent for this type of nucleophilic substitution reaction as it can dissolve the reactants and is stable at elevated temperatures.

  • Base: A base is required to deprotonate the amine, making it a more potent nucleophile. Using more than two equivalents ensures that both the amine and the carboxylic acid are deprotonated, preventing unwanted side reactions.

  • Reagent: 1,4-dibromobutane is the ideal reagent to form the five-membered pyrrolidine ring through a double alkylation reaction.

Potential Biological Activity and Applications

While no specific biological data exists for 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid, the activities of its structural components and related molecules provide a strong basis for predicting its potential therapeutic applications.

Biological Potential cluster_scaffold Core Scaffold 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid cluster_pyrrolidine Pyrrolidine Moiety cluster_benzoic Substituted Benzoic Acid Moiety core pyrrolidine_node Anticancer Antimicrobial Nootropic Anxiolytic core->pyrrolidine_node Contributes to... benzoic_node Anti-inflammatory Anticancer HDAC Inhibition Proteostasis Modulation core->benzoic_node Contributes to...

Caption: Predicted biological activities based on structural moieties.

  • Anti-inflammatory and Analgesic Potential: Many derivatives of 2-aminobenzoic acid (anthranilic acid) are known to possess anti-inflammatory and analgesic properties.[10] The core benzoic acid structure is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Activity: Substituted benzoic acids have been investigated as anticancer agents. Some derivatives have been shown to inhibit histone deacetylases (HDAC), which is a promising target in cancer therapy.[6] Additionally, various pyrrolidine-containing compounds have demonstrated significant anticancer activity against a range of cell lines.

  • Antimicrobial Properties: The pyrrolidine ring is a key structural feature in many natural and synthetic compounds with antimicrobial activity. It is plausible that 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid could exhibit activity against various bacterial or fungal strains.

  • Central Nervous System (CNS) Activity: Certain pyrrolidone derivatives have been shown to possess nootropic (cognitive-enhancing) and anxiolytic (anti-anxiety) effects.[10]

Safety and Handling

Detailed safety information for 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid is not available. However, based on its analogues, the following precautions should be taken:

  • 4-(Methylsulfonyl)-2-nitrobenzoic acid: May cause an allergic skin reaction and serious eye irritation.[11]

  • 4-(Methylsulfonyl)benzoic acid: May be harmful if swallowed and causes serious eye irritation.[8]

It is prudent to handle 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid with the standard safety protocols for novel chemical entities. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid represents a molecule of significant interest for further research and development. While direct experimental data is scarce, a comprehensive analysis of its structural analogues provides a robust predictive framework for its chemical properties, a logical synthetic strategy, and a range of potential biological applications. The proposed two-step synthesis from 4-(methylsulfonyl)-2-nitrobenzoic acid is both feasible and scalable, offering a clear path for obtaining this compound for further investigation. Its unique combination of a substituted benzoic acid and a pyrrolidine ring suggests that it could be a valuable scaffold in the discovery of new therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases. This guide serves as a catalyst for such explorations, providing the necessary foundational knowledge for scientists to unlock the potential of this intriguing molecule.

References

  • Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Chitturi, C. M. K., Vimalambike, M. G., & Madhunapantula, S. V. (2016). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PLoS ONE, 11(4), e0152800. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • PubChem. (n.d.). Benzoic acid, 4-(methylsulfonyl)-2-nitro-. [Link]

  • PubChem. (n.d.). 2-(Pyrrolidine-1-carbonyl)benzoic acid. [Link]

  • Google Patents. (n.d.). Reduction of nitrobenzoic acid.
  • National Center for Biotechnology Information. (n.d.). 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid. [Link]

  • PubMed. (2001). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. [Link]

  • Chemsrc. (n.d.). 4-Methylsulfonyl benzoic acid. [Link]

Sources

"4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid" CAS number 1197193-17-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of a Novel Chemical Entity: A Case Study of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid (CAS 1197193-17-1)

Executive Summary

The journey of a novel chemical entity (NCE) from initial synthesis to a potential therapeutic candidate is a rigorous, multi-stage process demanding a systematic and evidence-based approach. This guide provides a comprehensive framework for the initial characterization of an NCE, using the specific molecule 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid (CAS No. 1197193-17-1) as a structural archetype. Due to the limited publicly available data on this specific compound, this document serves as an expert-led roadmap, detailing the essential workflows and methodologies that a research or drug development professional would employ to elucidate its properties and potential. We will cover the critical phases of characterization: physicochemical profiling and synthesis, initial pharmacological screening, and foundational mechanism of action (MoA) studies. Each section is grounded in established scientific principles, providing detailed, actionable protocols and explaining the causal logic behind experimental choices to ensure a self-validating and trustworthy investigation.

Part 1: Physicochemical Profiling and Synthetic Strategy

Before any biological evaluation can commence, a thorough understanding of the molecule's physical and chemical properties is paramount. These characteristics dictate its behavior in biological systems, inform formulation strategies, and guide synthetic optimization.

Structural and Physicochemical Analysis

The structure of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid combines three key functional groups: a benzoic acid, a pyrrolidine ring, and a methylsulfonyl group.

  • Benzoic Acid: This moiety provides an acidic handle (pKa ~4-5), making the molecule ionizable at physiological pH. This can influence solubility, cell permeability, and potential interactions with target proteins through salt bridges or hydrogen bonding.

  • Pyrrolidine Ring: This saturated heterocycle, attached at the 2-position, introduces a non-planar, aliphatic character, potentially enhancing binding to hydrophobic pockets and influencing the overall conformation.

  • Methylsulfonyl Group: This is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its presence can significantly impact the acidity of the benzoic acid, modulate the molecule's electronic profile, and improve metabolic stability and solubility.

Based on this structure, we can predict key physicochemical properties using standard computational models.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight269.31 g/mol Compliant with Lipinski's Rule of Five (<500), favoring good absorption.
AlogP1.5 - 2.5Indicates a balance between hydrophilicity and lipophilicity, suitable for cell permeability.
pKa (Acidic)3.8 - 4.2Suggests the molecule will be predominantly ionized at physiological pH 7.4.
Hydrogen Bond Donors1 (from COOH)Contributes to target binding and solubility.
Hydrogen Bond Acceptors4 (2 from SO₂, 2 from COOH)Enhances solubility and provides key points for molecular recognition.
Polar Surface Area84.9 ŲWithin the desirable range for oral bioavailability (<140 Ų).
Proposed Retrosynthetic Pathway

A plausible synthesis is essential for producing sufficient material for testing and for future analog development. A common and effective approach for this scaffold would involve a nucleophilic aromatic substitution (SNAAr) reaction.

G Target 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid Hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H2O) Target->Hydrolysis [Disconnect C-O] Ester Methyl 4-(Methylsulfonyl)-2-pyrrolidinobenzoate SNAAr Nucleophilic Aromatic Substitution (SNAAr) Ester->SNAAr [Disconnect C-N] StartingMaterials Methyl 2-fluoro-4-(methylsulfonyl)benzoate + Pyrrolidine Hydrolysis->Ester SNAAr->StartingMaterials G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Orthogonal Assays cluster_2 Phase 3: Cellular Confirmation PrimaryAssay Primary Biochemical Assay (e.g., Enzyme-X Inhibition) IC50 IC50 Determination (10-point dose response) PrimaryAssay->IC50 OrthogonalAssay Orthogonal Assay (e.g., Different technology) IC50->OrthogonalAssay Confirm Hit Selectivity Selectivity Profiling (Panel of related enzymes) OrthogonalAssay->Selectivity TargetEngagement Target Engagement Assay (e.g., CETSA) Selectivity->TargetEngagement Confirm Selectivity CellularActivity Cellular Functional Assay (e.g., Phospho-Substrate Level) TargetEngagement->CellularActivity

Caption: A typical in vitro screening cascade workflow.

Protocol: Primary Biochemical Inhibition Assay (Generic)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a purified enzyme (Enzyme-X). This protocol is based on a generic fluorescence polarization (FP) assay.

Principle: An FP-based assay measures the binding of a fluorescently labeled tracer

Introduction: The Ubiquitous Nature and Therapeutic Promise of the Pyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the realm of medicinal chemistry and drug discovery.[1][2][3] Its prevalence in a vast array of natural products, including many alkaloids, and its integration into the structures of numerous FDA-approved drugs underscore its significance as a "privileged scaffold".[4][5] This guide will provide a comprehensive technical overview of the diverse biological activities exhibited by pyrrolidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their therapeutic potential. We will explore how the unique physicochemical properties of the pyrrolidine moiety contribute to its success in modulating biological targets across a spectrum of diseases, from infectious agents and cancer to neurological disorders and metabolic conditions.

Part 1: The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The remarkable versatility of the pyrrolidine scaffold stems from its inherent structural and chemical properties, which can be strategically exploited to optimize the pharmacological profile of a drug candidate.

Physicochemical Properties and Pharmacokinetic Profile

The pyrrolidine motif often imparts favorable physicochemical characteristics to a molecule, enhancing its drug-like properties.[6]

  • Enhanced Aqueous Solubility: The presence of the nitrogen atom can increase the polarity and hydrogen bonding capacity of a molecule, often leading to improved aqueous solubility, a critical factor for drug absorption and distribution.

  • Hydrogen Bond Donor/Acceptor Capabilities: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, while the N-H group (in unsubstituted or monosubstituted pyrrolidines) can serve as a hydrogen bond donor. These interactions are crucial for binding to biological targets such as proteins and enzymes.

  • Three-Dimensional Structure and Pharmacophore Exploration: As a saturated, non-planar ring, pyrrolidine provides a three-dimensional scaffold that allows for a more effective exploration of the pharmacophore space compared to flat aromatic rings. This "pseudorotation" of the ring enables substituents to be positioned in precise spatial orientations for optimal target engagement.[1][2][3]

  • Improving Potency, Selectivity, and Pharmacokinetics: The incorporation of a pyrrolidine ring can significantly influence a drug's potency, selectivity, and pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis of Bioactive Pyrrolidine Derivatives

The synthesis of structurally diverse and stereochemically defined pyrrolidine derivatives is a dynamic area of chemical research. Several powerful synthetic strategies have been developed to access these valuable compounds.

  • Stereoselective Synthesis: Given the importance of stereochemistry in biological activity, methods for the stereoselective synthesis of pyrrolidines are of paramount importance. These methods often start from chiral precursors or employ chiral catalysts to control the formation of specific stereoisomers.[7]

  • Multicomponent Reactions (MCRs): MCRs have emerged as efficient tools for the rapid generation of complex pyrrolidine-containing molecules from simple starting materials in a single step, which is highly advantageous for creating chemical libraries for biological screening.[8]

  • 1,3-Dipolar Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a classic and highly effective method for constructing the pyrrolidine ring with a high degree of regio- and stereocontrol.[8]

  • Transition Metal-Catalyzed Cyclizations: Methodologies involving transition metals like palladium and zinc have been developed for the efficient cyclization of acyclic precursors to form highly functionalized pyrrolidines and pyrrolidinones.[9]

Below is a generalized workflow for the synthesis and biological evaluation of pyrrolidine derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization A Starting Materials (e.g., Acyclic Precursors, Proline Derivatives) B Synthetic Strategy (e.g., MCR, Cycloaddition, Stereoselective Synthesis) A->B C Pyrrolidine Derivative Library B->C D In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) C->D Screening E In Vivo Models (e.g., Disease Models in Animals) D->E F Lead Compound Identification E->F G Structure-Activity Relationship (SAR) Studies F->G G->B Iterative Synthesis H ADME/Tox Profiling G->H I Candidate Drug H->I

General workflow for the development of bioactive pyrrolidine derivatives.

Part 2: Diverse Biological Activities of Pyrrolidine Derivatives

Pyrrolidine derivatives have demonstrated a remarkable breadth of biological activities, making them valuable scaffolds for the development of therapeutics for a wide range of diseases.

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and pyrrolidine derivatives have emerged as a promising class of compounds with diverse mechanisms of action.[10]

  • Mechanisms of Action: Pyrrolidine-containing compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation, such as histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2).[1] They can also induce cell cycle arrest and apoptosis in cancer cells.[11]

  • Structure-Activity Relationship (SAR): The anticancer activity of pyrrolidine derivatives is highly dependent on the nature and position of substituents on the pyrrolidine ring. For example, spiro[pyrrolidine-3,3′-oxindoles] have shown potent anti-breast cancer activity.[1] The incorporation of moieties like thiazole, coumarin, and metal complexes has also been shown to enhance anticancer potency.[10]

Table 1: Examples of Anticancer Pyrrolidine Derivatives

Compound ClassTarget(s)Example CompoundActivity (IC50)Cancer Cell Line(s)Reference
Spiro[pyrrolidine-3,3′-oxindoles]HDAC2, PHB2Not specifiedNot specifiedBreast Cancer[1]
Thiophen-containing PyrrolidinesNot specified37e17 µM, 19 µMMCF-7, HeLa[1]
Pyrrolidine-Thiazole-Copper(II) ComplexesNot specified37a0.99 ± 0.09 µMSW480[12]
Spiropyrrolidine-Thiazolo-OxindolesNot specified43b0.80 ± 0.10 µg/mLHepG2[12]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of pyrrolidine derivatives on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HeLa, A549) in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test pyrrolidine derivatives and a positive control (e.g., doxorubicin) in the growth medium. Add the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G A Seed Cancer Cells in 96-well Plate B Treat with Pyrrolidine Derivatives A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Value G->H G A Anesthetize Rat B Induce Middle Cerebral Artery Occlusion (MCAO) A->B C Administer Pyrrolidine Derivative or Vehicle B->C D Allow Reperfusion C->D E Assess Neurological Deficits D->E F Measure Infarct Volume E->F G Compare Treatment vs. Control Groups F->G

Workflow for an in vivo MCAO model of ischemic stroke.
Enzyme Inhibition

Beyond their roles in specific disease pathways, pyrrolidine derivatives are also known to inhibit a variety of enzymes, highlighting their potential as therapeutic agents for metabolic and other disorders.

  • Mechanism of Action: The inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, can help regulate postprandial blood glucose levels, making this a valuable strategy for managing type 2 diabetes. [13]Polyhydroxylated pyrrolidines, also known as aza-sugars, are effective inhibitors of these enzymes as they mimic the transition state of carbohydrate processing. [1]* Structure-Activity Relationship (SAR): The inhibitory potency of these derivatives is influenced by the stereochemistry and substitution pattern of the hydroxyl groups on the pyrrolidine ring. [13] Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG).

  • Incubation: Mix the test pyrrolidine derivative with the α-glucosidase solution and incubate at 37°C.

  • Reaction Initiation: Add the p-NPG substrate to start the enzymatic reaction and incubate further.

  • Reaction Termination: Stop the reaction by adding a solution of sodium carbonate.

  • Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at a specific wavelength.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Pyrrolidine derivatives have also been shown to inhibit other clinically relevant enzymes, including:

  • Dipeptidyl Peptidase-IV (DPP-IV): Inhibition of DPP-IV is another therapeutic approach for type 2 diabetes. Certain pyrrolidine sulfonamide derivatives have demonstrated potent DPP-IV inhibitory activity. [12]* Acetylcholinesterase (AChE): AChE inhibitors are used in the treatment of Alzheimer's disease. Some pyrrolidine-based compounds have shown promising AChE inhibitory effects. [12]

Part 3: Challenges and Future Perspectives

While the pyrrolidine scaffold offers immense therapeutic potential, it is not without its challenges.

Potential Liabilities

A potential concern with some pyrrolidine-containing drugs is their bioactivation to reactive iminium ions and aminoaldehydes. These metabolites have the potential for genotoxicity and mutagenicity. [6]Therefore, careful evaluation of the metabolic profile and potential for reactive metabolite formation is crucial during the drug development process.

Future Directions

The field of pyrrolidine-based drug discovery continues to evolve, with several exciting avenues for future research:

  • Design of Novel Derivatives with Improved Safety Profiles: A key focus will be the rational design of new pyrrolidine analogs that minimize the potential for bioactivation to reactive metabolites while retaining or enhancing their desired biological activity.

  • Exploration of New Therapeutic Targets: The versatility of the pyrrolidine scaffold suggests that it can be adapted to target a wider range of biological molecules. High-throughput screening and computational methods will be instrumental in identifying novel targets for pyrrolidine-based inhibitors.

  • Advancements in Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly synthetic methods will continue to be a priority, enabling the creation of more diverse and complex pyrrolidine libraries for drug discovery.

Conclusion

The pyrrolidine ring is a truly privileged scaffold in medicinal chemistry, offering a unique combination of favorable physicochemical properties and synthetic accessibility. Its presence in a wide array of biologically active molecules, from natural products to marketed drugs, is a testament to its versatility. The diverse range of biological activities exhibited by pyrrolidine derivatives, including anticancer, antimicrobial, neuroprotective, and enzyme inhibitory effects, ensures that this remarkable heterocycle will remain a central focus of drug discovery and development efforts for the foreseeable future. As our understanding of disease biology deepens and synthetic methodologies advance, the potential for discovering novel and effective pyrrolidine-based therapeutics will only continue to grow.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed Central. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed. Available at: [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • New Methodology for the Synthesis of Bioactive Pyrrolidines and Pyrrolidinones - CORDIS. Available at: [Link]

  • Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - NIH. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. Available at: [Link]

  • Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review - Taylor & Francis Online. Available at: [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC - NIH. Available at: [Link]

  • Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. Available at: [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH. Available at: [Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds - ResearchGate. Available at: [Link]

  • Full article: Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - Taylor & Francis. Available at: [Link]

  • Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed. Available at: [Link]

  • Pyrrolidone derivatives - PubMed. Available at: [Link]

  • Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed. Available at: [Link]

  • Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities - JOCPR. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. Available at: [Link]

  • Bioactive compounds containing pyrrolidine. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • An Overview on Chemistry and Biological Importance of Pyrrolidinone - ResearchGate. Available at: [Link]

  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis | Request PDF - ResearchGate. Available at: [Link]

  • SYNTHESIS, STRUCTURAL CHARACTERIZATION AND ANTIBACTERIAL EVALUATION OF SOME NEW PYRROLIDINE DERIVATIVES - Europub. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Available at: [Link]

  • Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening | ACS Omega. Available at: [Link]

  • Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed. Available at: [Link]

  • Examples of pyrrolidine based pharmaceutical agents - ResearchGate. Available at: [Link]

  • Pyrrolidine-based marketed drugs. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Pyrrolizidine alkaloids: An update on their metabolism and hepatotoxicity mechanism. Available at: [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC. Available at: [Link]

  • Pyrrolizidine alkaloid - Wikipedia. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. Available at: [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Available at: [Link]

  • Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC. Available at: [Link]

Sources

Elucidating the Mechanism of Action of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide addresses the mechanism of action for the novel compound, 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid. Currently, there is a notable absence of published data elucidating the specific biological targets and molecular pathways modulated by this molecule. Drawing from established structure-activity relationships of analogous compounds, particularly those containing pyrrolidine and sulfonyl moieties, we hypothesize a potential mechanism centered on the inhibition of Matrix Metalloproteinases (MMPs). This document provides a comprehensive, technically detailed framework for researchers and drug development professionals to systematically investigate this hypothesis. We present a multi-phase research plan, from initial biochemical screening to in vivo validation, complete with detailed experimental protocols and data interpretation strategies, to rigorously characterize the pharmacological profile of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid.

Introduction: The Knowledge Gap and a Structurally-Informed Hypothesis

4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid is a small molecule whose biological activity remains uncharacterized in peer-reviewed literature. However, its chemical architecture provides valuable clues to its potential pharmacological role. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds and is recognized as an excellent framework for the design of Matrix Metalloproteinase (MMP) inhibitors[1][2]. Furthermore, the incorporation of a sulfonyl group is a common feature in many potent MMP inhibitors, contributing to their binding affinity and selectivity[3].

MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM)[4]. Under pathological conditions such as cancer, arthritis, and cardiovascular diseases, the overexpression of MMPs leads to excessive tissue degradation, facilitating processes like tumor invasion, metastasis, and angiogenesis[5][6]. Consequently, the development of MMP inhibitors has been a significant focus of therapeutic research[7][8].

Based on these structural precedents, we propose the primary hypothesis that 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid functions as an inhibitor of one or more Matrix Metalloproteinases . This guide will outline a systematic approach to test this hypothesis and fully elucidate the compound's mechanism of action.

Proposed Mechanism of Action: Inhibition of Matrix Metalloproteinases

We hypothesize that 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid targets the active site of MMPs. The mechanism likely involves the coordination of the sulfonyl group and/or the carboxylic acid moiety with the catalytic zinc ion (Zn²⁺) in the MMP active site, thereby blocking substrate access and inhibiting enzymatic activity[5][9]. Different MMPs exhibit structural variations in their active site pockets, which could lead to selective inhibition by the compound. The pyrrolidine scaffold likely positions these key functional groups for optimal interaction within the enzyme's binding cleft.

The downstream cellular effects of this proposed mechanism would include the inhibition of ECM degradation, leading to reduced cell migration, invasion, and angiogenesis in relevant pathological models.

Proposed_MMP_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Downstream Pathological Processes Compound 4-(Methylsulfonyl)-2- pyrrolidinobenzoic acid MMP Active MMP (e.g., MMP-2, MMP-9) Compound->MMP Binds to Active Site Inactive_MMP Inactive MMP ECM Extracellular Matrix (Collagen, Gelatin) MMP->ECM Degrades Degraded_ECM Degraded ECM Migration Cell Migration & Invasion Degraded_ECM->Migration Promotes Angiogenesis Angiogenesis Degraded_ECM->Angiogenesis Promotes Metastasis Tumor Metastasis Migration->Metastasis Leads to

Caption: Proposed mechanism of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid as an MMP inhibitor.

A Framework for Elucidating the Mechanism of Action

We propose a three-phase research plan to systematically investigate the mechanism of action of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid.

Phase 1: In Vitro Target Identification and Validation

The primary objective of this phase is to determine if the compound directly interacts with and inhibits MMPs and to establish its potency and selectivity profile.

3.1.1. Broad-Spectrum MMP Inhibition Screening

  • Objective: To screen for inhibitory activity against a panel of key MMPs implicated in disease (e.g., MMP-1, MMP-2, MMP-9, MMP-13, MMP-14).

  • Methodology: Fluorogenic substrate-based assays are a high-throughput and sensitive method for this initial screen[10].

Experimental Protocol: FRET-Based MMP Inhibition Assay

  • Reagent Preparation:

    • Reconstitute recombinant human MMP enzymes (e.g., MMP-2, MMP-9) in assay buffer (typically Tris-buffered saline with CaCl₂, ZnCl₂, and Brij-35).

    • Prepare a stock solution of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid in DMSO. Serially dilute the compound in assay buffer to create a range of test concentrations (e.g., 1 nM to 100 µM).

    • Prepare a fluorogenic MMP substrate (e.g., a FRET peptide) in assay buffer.

    • Prepare a known broad-spectrum MMP inhibitor (e.g., GM6001 or Batimastat) as a positive control[11].

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the diluted compound or control.

    • Add 25 µL of the appropriate MMP enzyme solution to each well.

    • Incubate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 25 µL of the MMP substrate solution.

    • Immediately begin monitoring fluorescence intensity (e.g., λex = 490 nm, λem = 520 nm) in a microplate reader at 37°C, taking readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction velocity (rate of fluorescence increase) for each concentration.

    • Normalize the data to the uninhibited control (100% activity) and the positive inhibitor control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each MMP.

3.1.2. Zymography for Gelatinase Specificity

  • Objective: To visually confirm the inhibition of gelatinases (MMP-2 and MMP-9), which are key drivers of cancer cell invasion.

  • Methodology: Gelatin zymography provides a qualitative and semi-quantitative assessment of enzyme activity[12].

Experimental Protocol: Gelatin Zymography

  • Sample Preparation:

    • Culture a high MMP-expressing cell line (e.g., HT1080 fibrosarcoma) and collect conditioned media.

    • Activate pro-MMPs in the conditioned media with APMA (p-aminophenylmercuric acetate)[13].

    • Incubate the activated media with varying concentrations of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid for 1 hour at 37°C.

  • Electrophoresis:

    • Run the samples on a non-reducing SDS-PAGE gel co-polymerized with gelatin (1 mg/mL).

  • Enzyme Renaturation and Development:

    • Wash the gel with a Triton X-100 solution to remove SDS and allow enzymes to renature.

    • Incubate the gel overnight at 37°C in a developing buffer (e.g., Tris-HCl, CaCl₂).

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue and then destain.

    • Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of these bands will decrease with increasing inhibitor concentration.

Data Summary Table for Phase 1

Assay TypeTarget MMPsEndpointExpected Outcome
FRET-based AssayMMP-1, -2, -9, -13, -14IC₅₀ (nM or µM)Quantitative measure of potency and selectivity across the MMP panel.
Gelatin ZymographyMMP-2, MMP-9Band IntensityVisual confirmation of dose-dependent inhibition of gelatinase activity.
Phase 2: Cellular and Functional Characterization

This phase aims to determine if the compound's in vitro enzymatic inhibition translates to functional effects in a cellular context.

3.2.1. Cell Invasion and Migration Assays

  • Objective: To assess the compound's ability to inhibit cancer cell invasion and migration, key processes mediated by MMPs.

  • Methodology: Transwell assays (also known as Boyden chamber assays) are the gold standard for these assessments[14][15][16].

Transwell_Assay_Workflow cluster_0 Setup cluster_1 Experiment cluster_2 Analysis Coat Coat transwell insert with Matrigel (for invasion) or leave uncoated (for migration) Serum Add chemoattractant (e.g., 10% FBS) to lower chamber Coat->Serum Seed Seed cells in serum-free media with compound/ vehicle into upper chamber Serum->Seed Incubate Incubate for 12-48 hours Seed->Incubate Remove Remove non-migrated cells from top of insert Incubate->Remove Fix Fix and stain migrated cells on bottom of insert Remove->Fix Quantify Quantify cells by microscopy and counting Fix->Quantify

Caption: Workflow for Transwell cell migration and invasion assays.

Experimental Protocol: Transwell Invasion Assay

  • Preparation:

    • Thaw Matrigel (a basement membrane matrix) on ice and coat the porous membrane of the transwell inserts. Allow to solidify at 37°C[17].

    • Place the inserts into a 24-well plate. Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Cell Seeding:

    • Harvest a highly invasive cancer cell line (e.g., MDA-MB-231).

    • Resuspend cells in serum-free media containing various concentrations of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid or a vehicle control.

    • Add the cell suspension to the upper chamber of the inserts.

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for invasion to occur (e.g., 24-48 hours).

  • Quantification:

    • After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab.

    • Fix the invading cells on the bottom surface with methanol and stain with crystal violet.

    • Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields.

    • Calculate the percentage of invasion inhibition relative to the vehicle control.

Phase 3: In Vivo Efficacy and Pharmacokinetic Profiling

This final phase evaluates the compound's therapeutic potential and its behavior in a living organism.

3.3.1. In Vivo Efficacy in a Tumor Metastasis Model

  • Objective: To determine if the compound can inhibit tumor growth and metastasis in an animal model.

  • Methodology: A xenograft or syngeneic mouse model of cancer is appropriate[18][19].

Experimental Protocol: Murine Metastasis Model

  • Model Establishment:

    • Inject highly metastatic cancer cells (e.g., B16F10 melanoma) intravenously or orthotopically into immunocompromised or syngeneic mice.

  • Treatment:

    • Once tumors are established or after cell injection, randomize mice into treatment groups.

    • Administer 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid (at various doses determined by preliminary toxicity studies) or a vehicle control daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring and Endpoint Analysis:

    • Monitor primary tumor growth using calipers.

    • At the end of the study, euthanize the animals and harvest lungs and other relevant organs.

    • Count the number of metastatic nodules on the organ surfaces.

    • Confirm results with histological analysis.

3.3.2. Pharmacokinetic (PK) Profiling

  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound[20].

  • Methodology: A standard PK study in rodents (e.g., rats) is required to determine key parameters[21].

Experimental Protocol: Rat Pharmacokinetic Study

  • Dosing:

    • Administer a single dose of the compound to cannulated rats, both intravenously (IV) and orally (PO), in separate groups.

  • Sample Collection:

    • Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Process blood to plasma and analyze the concentration of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Use pharmacokinetic software to perform non-compartmental analysis on the plasma concentration-time data[21][22][23].

Key Pharmacokinetic Parameters to Determine

ParameterAbbreviationDescription
Clearance CLThe volume of plasma cleared of the drug per unit time.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-life t₁/₂The time required for the drug concentration in the body to decrease by half.
Bioavailability F%The fraction of an administered dose of unchanged drug that reaches systemic circulation.

Conclusion and Future Directions

This guide presents a hypothesis-driven framework for the systematic elucidation of the mechanism of action of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid. By focusing on the plausible role of this compound as a Matrix Metalloproteinase inhibitor, researchers can employ the detailed protocols herein to progress from initial biochemical screening to in vivo validation. The data generated through this comprehensive plan will not only define the compound's molecular target and functional effects but also provide critical insights into its therapeutic potential and drug-like properties. Should the MMP inhibition hypothesis prove incorrect, the initial broad screening phase will still provide valuable data to inform alternative mechanistic investigations. The successful characterization of this molecule could pave the way for a new therapeutic agent in oncology or other MMP-driven pathologies.

References

  • Cheng, X. C., Wang, Q., Fang, H., & Xu, W. F. (2008). Advances in Matrix Metalloproteinase Inhibitors Based on Pyrrolidine Scaffold. Current Medicinal Chemistry, 15(4), 374-385. ([Link])

  • Justus, C. R., Leffler, N., Ruiz-Echevarria, M., & Yang, L. V. (2014). In vitro cell migration and invasion assays. Journal of visualized experiments : JoVE, (88), 51046. ([Link])

  • Ingenta Connect. (2008). Advances in Matrix Metalloproteinase Inhibitors Based on Pyrrolidine Scaffold. ([Link])

  • Omni Life Science. (n.d.). Cell Invasion & Migration Assays. ([Link])

  • Fingleton, B. (2017). Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases. Frontiers in Oncology, 7, 183. ([Link])

  • Pijuan, J., G-Díaz, M., & L-Ortega, M. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology, 7, 107. ([Link])

  • Zhang, Y., et al. (2015). Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3469-3473. ([Link])

  • Kramer, N., et al. (2013). In vitro cell migration and invasion assays. Mutation Research/Reviews in Mutation Research, 752(1), 10-24. ([Link])

  • Patsnap. (2024). What are MMPs inhibitors and how do they work?. Patsnap Synapse. ([Link])

  • Wikipedia. (n.d.). Metalloprotease inhibitor. ([Link])

  • de Melo, E. B., & Ferreira, M. M. C. (2012). A QSAR Study of Matrix Metalloproteinases Type 2 (MMP-2) Inhibitors with Cinnamoyl Pyrrolidine Derivatives. International Journal of Molecular Sciences, 13(12), 16990-17011. ([Link])

  • Winer, A., Adams, S., & Mignatti, P. (2018). Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes. Molecular Cancer Therapeutics, 17(6), 1147-1155. ([Link])

  • Patsnap. (2024). What are MMP1 inhibitors and how do they work?. Patsnap Synapse. ([Link])

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. ([Link])

  • ScienceOpen. (2022). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ([Link])

  • Anderson, C. J., et al. (2009). In vitro and in vivo investigation of matrix metalloproteinase expression in metastatic tumor models. Nuclear Medicine and Biology, 36(8), 907-916. ([Link])

  • ResearchGate. (2022). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. ([Link])

  • Provost, J. J. (2023). MMP9 Enzyme Assay Protocol. ([Link])

  • Cathcart, J., Pulkoski-Gross, A., & Cao, J. (2015). Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes. Expert Opinion on Investigational Drugs, 24(3), 327-340. ([Link])

  • Taylor & Francis Online. (2007). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. ([Link])

  • Coussens, L. M., Fingleton, B., & Matrisian, L. M. (2002). Matrix Metalloproteinase Inhibitors and Cancer: Trials and Tribulations. Science, 295(5564), 2387-2392. ([Link])

  • Overall, C. M., & Kleifeld, O. (2006). Tumour microenvironment - opinion: validating matrix metalloproteinases as drug targets and anti-targets for cancer therapy. Nature Reviews Cancer, 6(3), 227-239. ([Link])

  • MDPI. (2022). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. ([Link])

  • Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews, 21(5), 382-396. ([Link])

  • Lee, J. H., et al. (2007). Biological phenotype determination with ex vivo model in gastric cancer for matrix-metalloproteinase inhibitor treatment. Clinical Cancer Research, 13(2 Pt 1), 449-456. ([Link])

  • MDPI. (2023). Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning. ([Link])

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. ([Link])

  • Springer Nature Experiments. (2001). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. ([Link])

Sources

The Synthesis and Serendipitous Discovery of Sulfonylbenzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of sulfonylbenzoic acids. From an accidental discovery that revolutionized the food industry to their role as crucial intermediates in modern pharmaceuticals, this document offers a comprehensive overview for professionals in the chemical and biomedical sciences.

Part 1: A Sweet Accident: The Discovery of Saccharin and the Dawn of Sulfonylbenzoic Acids

The story of sulfonylbenzoic acids is inextricably linked with the discovery of the first commercially successful artificial sweetener, saccharin. In 1879, chemist Constantin Fahlberg, while working in the laboratory of Ira Remsen at Johns Hopkins University on coal tar derivatives, made a serendipitous observation.[1][2][3][4] After a long day in the lab, he noticed a profoundly sweet taste on his hand, which he traced back to the compound he had been working with: benzoic sulfimide, an oxidation product of o-toluenesulfonamide.[1][3] This compound, which Fahlberg named saccharin, was found to be hundreds of times sweeter than sucrose.[3][5]

Fahlberg, recognizing the immense commercial potential of his discovery, patented the production process and began manufacturing saccharin, leading to a strained relationship with Remsen who felt he deserved more credit for the discoveries made in his laboratory.[1][3][4][5] The initial synthesis of saccharin, the cyclic imide of o-sulfobenzoic acid, marked the beginning of significant interest in this class of compounds.

The popularization of saccharin was driven by historical events such as sugar shortages during World War I, which created a widespread demand for sugar substitutes.[1][2] Despite early controversies regarding its safety, saccharin's utility, particularly for diabetics and those seeking to reduce caloric intake, cemented its place in the market.[2][5]

Part 2: The Evolving Landscape of Synthesis: From Coal Tar to Modern Methodologies

The synthetic routes to sulfonylbenzoic acids and their derivatives have evolved significantly since the initial discoveries. Early methods relied on the oxidation of substituted toluenes, while later innovations introduced more efficient and versatile approaches.

The Classic Remsen-Fahlberg Synthesis

The original synthesis of saccharin by Remsen and Fahlberg began with toluene, a readily available coal tar derivative.[1] This multi-step process laid the groundwork for the industrial production of saccharin.

Experimental Protocol: Remsen-Fahlberg Synthesis of Saccharin

  • Sulfonation of Toluene: Toluene is treated with chlorosulfonic acid to yield a mixture of ortho- and para-toluenesulfonyl chloride. The ortho-isomer is the desired precursor for saccharin.

  • Separation of Isomers: The ortho- and para-isomers are separated. The para-isomer is often utilized in other chemical syntheses.

  • Amidation: The o-toluenesulfonyl chloride is reacted with ammonia to form o-toluenesulfonamide.

  • Oxidation: The methyl group of o-toluenesulfonamide is oxidized using a strong oxidizing agent, such as potassium permanganate, to form the carboxylic acid.

  • Cyclization: Upon heating, the resulting o-sulfamoylbenzoic acid cyclizes to form saccharin (benzoic sulfimide).

Remsen_Fahlberg_Synthesis Toluene Toluene o_TS_Cl o-Toluenesulfonyl Chloride Toluene->o_TS_Cl Chlorosulfonic Acid o_TS_Amide o-Toluenesulfonamide o_TS_Cl->o_TS_Amide Ammonia Saccharin_Acid o-Sulfamoylbenzoic Acid o_TS_Amide->Saccharin_Acid Oxidation (KMnO4) Saccharin Saccharin Saccharin_Acid->Saccharin Heating (Cyclization)

A simplified workflow of the Remsen-Fahlberg synthesis of saccharin.

The Maumee Chemical Company Process

In 1950, an improved synthesis was developed that started from methyl anthranilate.[1] This method offered an alternative pathway to saccharin, showcasing the growing sophistication in synthetic organic chemistry.

Experimental Protocol: Maumee Chemical Company Synthesis

  • Diazotization: Methyl anthranilate is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

  • Sulfonylation: The diazonium salt is reacted with sulfur dioxide and chlorine.

  • Ammonolysis: The resulting sulfonyl chloride is treated with ammonia to yield saccharin.

Maumee_Synthesis Methyl_Anthranilate Methyl Anthranilate Diazonium_Salt Diazonium Salt Methyl_Anthranilate->Diazonium_Salt NaNO2, HCl Sulfonyl_Chloride Intermediate Sulfonyl Chloride Diazonium_Salt->Sulfonyl_Chloride SO2, Cl2 Saccharin Saccharin Sulfonyl_Chloride->Saccharin Ammonia

Key steps in the Maumee Chemical Company's saccharin synthesis.

Modern Synthetic Strategies

Contemporary methods for the synthesis of sulfonylbenzoic acids and their derivatives often prioritize efficiency, safety, and the ability to introduce diverse functional groups. These methods are crucial for the development of new pharmaceuticals and materials. For instance, the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, an important intermediate for the diuretic furosemide, involves the sulfonation of 2,4-dichlorobenzoic acid.[6][7]

Experimental Protocol: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid

  • Sulfonation: 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid, often in the presence of a catalyst, to introduce a chlorosulfonyl group, yielding 2,4-dichloro-5-carboxybenzenesulfonyl chloride.[6]

  • Ammoniation: The resulting sulfonyl chloride is then reacted with ammonia water to form the corresponding sulfonamide.[6]

  • Acidification and Purification: The reaction mixture is acidified to precipitate the crude product, which is then purified by recrystallization.[6]

Modern_Synthesis Starting_Material 2,4-Dichlorobenzoic Acid Sulfonyl_Chloride 2,4-Dichloro-5-carboxy- benzenesulfonyl Chloride Starting_Material->Sulfonyl_Chloride Chlorosulfonic Acid Final_Product 2,4-Dichloro-5-sulfamoyl- benzoic Acid Sulfonyl_Chloride->Final_Product Ammonia Water, then Acidification

A representative modern synthesis of a substituted sulfonylbenzoic acid.

Synthetic RouteStarting Material(s)Key ReagentsAdvantages/Notes
Remsen-Fahlberg TolueneChlorosulfonic acid, Ammonia, Oxidizing agent (e.g., KMnO4)The original industrial process; relies on coal tar chemistry.
Maumee Chemical Co. Methyl anthranilateNitrous acid, Sulfur dioxide, Chlorine, AmmoniaAn alternative route developed in the mid-20th century.
From o-Chlorotoluene o-ChlorotolueneDichromate (for oxidation), Sulfite, Esterification and chlorination reagentsDeveloped as an alternative, for instance, during raw material shortages.[8]
Modern Synthesis of Substituted Analogs Substituted Benzoic AcidsChlorosulfonic acid, AmmoniaAllows for the synthesis of a wide range of functionalized sulfonylbenzoic acids for various applications.

Part 3: Applications Beyond Sweetness: The Role of Sulfonylbenzoic Acids in Drug Discovery and Industry

While the initial fame of sulfonylbenzoic acids came from saccharin, their utility extends far beyond artificial sweeteners. The sulfonylbenzoic acid scaffold is a versatile building block in medicinal chemistry and materials science.

  • Diuretics: A significant application of sulfonylbenzoic acid derivatives is in the development of diuretic drugs. For example, 3-amino-5-sulfamylbenzoic acids are valuable diuretics and saluretics.[9] The synthesis of these compounds often involves the protection of the sulfamoyl group, followed by modification of the aromatic ring and subsequent deprotection.

  • Anti-inflammatory Agents: Recent research has explored 3-sulfonamido benzoic acid derivatives as potent antagonists for the P2Y14 receptor, which is a target for inflammatory diseases like acute lung injury.[10] This highlights the ongoing discovery of new therapeutic applications for this class of compounds.

  • Herbicides: Certain methylsulfonylbenzoic acid derivatives are used as intermediates in the synthesis of herbicides.[11][12] For example, 2-chloro-4-(methylsulfonyl)benzoic acid is an important intermediate for a corn field herbicide.[12]

  • Antiviral Agents: Some aminosulfonylbenzoic acid derivatives have been investigated for their antiviral properties.[13]

The continued exploration of sulfonylbenzoic acids and their derivatives promises to yield new molecules with valuable applications across various scientific and industrial fields. The rich history of these compounds, from a chance discovery to their rational design as therapeutic agents, underscores the importance of both serendipity and systematic investigation in scientific progress.

References

  • Wikipedia. Saccharin. [Link]

  • American Chemical Society. (2019, July 1). Saccharin. [Link]

  • VW-Ingredients. The Synthesis of Sodium Saccharin: Vital for Sweetening Industry. [Link]

  • Custom Powder Systems. Accidental Invention: Saccharin. [Link]

  • SIES College of Arts, Science & Commerce. (2016, November 24). Story of Saccharin. [Link]

  • Edinformatics. Saccharin - Saccharin as an Artificial Sweetener. [Link]

  • Google Patents. US4145349A - Process for the production of saccharine.
  • Google Patents. US4057555A - Process for producing saccharin.
  • Organic Syntheses. ACID AMMONIUM o-SULFOBENZOATE. [Link]

  • PubMed. (2025, June 5). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Google Patents.
  • ResearchGate. Synthesis of a series of dialkylsulphamylbenzoic acids. [Link]

  • Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Google Patents.

Sources

Solubility and Stability of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid: A Physicochemical Deep Dive for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unpacking a Molecule of Interest

In the landscape of modern drug discovery, the careful selection and characterization of lead candidates are paramount to success. The molecule 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid presents a compelling scaffold, integrating three key functional groups that are of significant interest in medicinal chemistry: a pyrrolidine ring, a methylsulfonyl group, and a benzoic acid moiety. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common feature in numerous FDA-approved drugs.[1][2][3] Its non-planar, three-dimensional structure allows for a greater exploration of pharmacophore space compared to flat aromatic systems, which can be crucial for optimizing interactions with biological targets.[1][2][4]

The methylsulfonyl group, an electron-withdrawing and highly polar functional group, can enhance aqueous solubility and metabolic stability, and act as a hydrogen bond acceptor.[5] Finally, the benzoic acid group provides a handle for salt formation and can be critical for target binding, while also significantly influencing the molecule's pH-dependent solubility.

Understanding the fundamental physicochemical properties of a drug candidate, primarily its aqueous solubility and chemical stability, is a non-negotiable prerequisite for its advancement. These properties dictate everything from bioavailability and dosing to formulation strategies and shelf-life. This guide provides a comprehensive framework for evaluating the solubility and stability of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid, offering both theoretical insights and practical, field-tested protocols.

Predicted Physicochemical Profile

While specific experimental data for 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid is not widely published, we can predict its key physicochemical properties based on its constituent parts and data from analogous structures. For instance, 4-(Methylsulfonyl)benzoic acid has a reported pKa of 3.48 in water.[6] The pyrrolidine nitrogen will have a basic pKa. This makes the molecule amphoteric, with its charge and solubility being highly dependent on pH.

PropertyPredicted Value / CharacteristicRationale / Source
Molecular Formula C12H15NO4SBased on chemical structure.
Molecular Weight 269.32 g/mol Based on chemical structure.
Acidic pKa (Carboxylic Acid) ~3.5 - 4.5Similar to 4-(methylsulfonyl)benzoic acid.[6]
Basic pKa (Pyrrolidine) ~10.5 - 11.5Typical for secondary amines in a pyrrolidine ring.
Predicted LogP Low to moderateThe polar sulfonyl and carboxylic acid groups are expected to decrease lipophilicity.
Appearance Likely a solid at room temperatureCommon for organic compounds of this size and polarity.[7]

Aqueous Solubility Assessment: A Cornerstone of Developability

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For a molecule like 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid, with both acidic and basic centers, solubility is expected to be lowest near its isoelectric point and increase significantly at both low and high pH.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

It is essential to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. This is a high-throughput screening method.

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the gold standard for characterizing a drug candidate and is typically measured using the shake-flask method.

Our focus here will be on the more definitive thermodynamic solubility.

Experimental Protocol: Equilibrium Shake-Flask Solubility

This protocol outlines the determination of thermodynamic solubility in various pH-buffered solutions, which is crucial for predicting behavior in the gastrointestinal tract.

Objective: To determine the equilibrium solubility of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid at pH 2.0, 4.5, and 7.4.

Methodology:

  • Preparation of Buffers: Prepare pharmaceutically relevant buffers: 0.01 N HCl (pH 2.0), 50 mM Acetate buffer (pH 4.5), and 50 mM Phosphate buffer (pH 7.4).

  • Compound Addition: Add an excess amount of the solid compound to separate vials containing each buffer. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient duration to reach equilibrium. A 24-48 hour period is typical, but this should be confirmed by ensuring that solubility values do not change between, for example, 24 and 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant from each vial. Dilute the supernatant with an appropriate mobile phase to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration in the diluted samples and then back-calculate to determine the solubility in the original buffer.

Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask solubility protocol.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Prepare pH Buffers (e.g., pH 2.0, 4.5, 7.4) B Add Excess Solid Compound to each buffer vial A->B C Equilibrate on Shaker (24-48h at 25°C) B->C D Separate Phases (Centrifugation or Settling) C->D E Sample Supernatant D->E F Dilute Sample E->F G Quantify by HPLC-UV F->G H Calculate Solubility (mg/mL or µM) G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Illustrative Solubility Data

The table below presents hypothetical solubility data, reflecting the expected pH-dependent behavior of an amphoteric compound.

Buffer ConditionpHPredicted Solubility CategoryIllustrative Solubility (µg/mL)
0.01 N HCl2.0High> 1000
50 mM Acetate4.5Low-Moderate50 - 200
50 mM Phosphate7.4High> 2000
Water~7.0Moderate-High500 - 1500

Chemical Stability Profiling: Ensuring Molecular Integrity

Assessing the intrinsic stability of a drug candidate is crucial for identifying potential degradation pathways, which informs handling, formulation, and storage conditions. Forced degradation (or stress testing) is an essential part of this process.

Potential Degradation Pathways

For 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid, the primary sites of potential chemical instability would be:

  • Hydrolysis: While the molecule lacks highly labile ester or amide bonds, extreme pH and temperature could potentially promote ring-opening of the pyrrolidine or other unforeseen reactions.

  • Oxidation: The pyrrolidine nitrogen is susceptible to oxidation. The sulfonyl group is already in a high oxidation state and is generally stable.

  • Photolysis: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light.

Experimental Protocol: Forced Degradation Study

This protocol is designed to identify degradation products and determine the degradation kinetics under various stress conditions, following ICH guidelines.

Objective: To evaluate the stability of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid under hydrolytic, oxidative, and photolytic stress.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and heat at 80°C for a defined period (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and keep at room temperature or gently heat (e.g., 60°C) for a defined period.

    • Neutral Hydrolysis: Dilute the stock solution with water and heat at 80°C.

    • Oxidation: Dilute the stock solution with 3% hydrogen peroxide (H2O2) and keep at room temperature.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Point Sampling: At each designated time point, withdraw a sample from each stress condition.

  • Quenching: Neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (typically a gradient method with UV and/or Mass Spectrometric detection). This method must be able to resolve the parent compound from all major degradation products.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Identify and quantify major degradation products (relative to the parent peak area).

    • Determine the mass balance to ensure all major products are accounted for.

Logic Diagram for Stability Assessment

This diagram outlines the decision-making process during a forced degradation study.

G A Start Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) B Analyze Samples by Stability-Indicating HPLC A->B C Is Degradation Observed? B->C D No Significant Degradation: Compound is Stable C->D No E Significant Degradation Observed C->E Yes F Identify Degradation Products (LC-MS/MS, NMR) E->F G Propose Degradation Pathway F->G H Refine Analytical Method to quantify degradants G->H I Inform Formulation & Packaging Development H->I

Caption: Decision Tree for Forced Degradation Studies.

Illustrative Stability Data Summary

This table provides a hypothetical summary of results from a forced degradation study.

Stress ConditionDurationParent Remaining (%)Observations
0.1 N HCl, 80°C24h98.5%Very stable to acid hydrolysis.
0.1 N NaOH, 60°C24h92.1%Minor degradation observed. One major degradant at RRT 0.8.
3% H2O2, RT24h85.3%Moderate degradation. Potential N-oxide formation.
Photostability (ICH Q1B)-99.2%Stable to light exposure.

Conclusion and Forward Outlook

The systematic evaluation of solubility and stability is a critical pillar in the progression of any new chemical entity from a promising hit to a viable drug candidate. For 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid, its amphoteric nature dictates a strong pH-dependence on solubility, a factor that must be carefully considered in developing an oral formulation. Its predicted stability profile appears robust, though susceptibility to oxidative and base-catalyzed degradation warrants further investigation.

The protocols and frameworks detailed in this guide provide a robust starting point for any researcher tasked with characterizing this, or similar, molecules. A thorough understanding of these foundational properties not only de-risks the development process but also accelerates the journey towards creating a safe, effective, and stable medicinal product.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Biomolecules. [Link]

  • 2-Sulfamoylbenzoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). National Library of Medicine. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Benzoic acid, 4-(methylsulfonyl)-2-nitro-. PubChem, National Center for Biotechnology Information. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid as a Putative Prolyl-4-Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid as a Prolyl-4-Hydroxylase Inhibitor

Prolyl-4-hydroxylases (P4Hs) are a critical family of α-ketoglutarate-dependent dioxygenases that catalyze the hydroxylation of proline residues in collagen and other proteins. This post-translational modification is essential for the proper folding and stability of the collagen triple helix. The dysregulation of P4H activity has been implicated in a range of pathological conditions, most notably in fibrotic diseases and cancer metastasis, where excessive collagen deposition is a key feature.[1][2] Consequently, the inhibition of P4H has emerged as a promising therapeutic strategy.

The compound 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid possesses structural features that suggest a potential interaction with the P4H active site. The pyrrolidine-2-carboxylic acid moiety is a structural analog of proline, the substrate of P4H. This structural similarity forms the scientific basis for the hypothesis that this molecule may act as a competitive inhibitor of P4H.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro inhibitory activity of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid against prolyl-4-hydroxylase. The protocols detailed herein are designed to be robust, reproducible, and provide a clear framework for hit identification and characterization.

Understanding the Mechanism: Prolyl-4-Hydroxylase Catalytic Cycle

The enzymatic activity of P4H involves the incorporation of one oxygen atom from molecular oxygen into a proline residue, while the other oxygen atom is incorporated into the co-substrate α-ketoglutarate, leading to its decarboxylation to succinate and carbon dioxide. This reaction requires Fe(II) as a cofactor and ascorbate to maintain the iron in its reduced state.

A key strategy for assaying P4H activity is to measure the formation of one of its products. Modern assays have shifted towards non-radioactive methods that offer high sensitivity and are amenable to high-throughput screening (HTS).

P4H_Mechanism cluster_enzyme P4H-Fe(II) Complex P4H_Fe2 P4H-Fe(II) Intermediate Enzyme-Substrate Complex P4H_Fe2->Intermediate binds Proline Proline Substrate (e.g., in collagen) Proline->Intermediate aKG α-Ketoglutarate aKG->Intermediate O2 O₂ O2->Intermediate Ascorbate Ascorbate P4H_Fe2_out P4H-Fe(II) Ascorbate->P4H_Fe2_out maintains Fe(II) state Hydroxyproline Hydroxyproline Product Intermediate->Hydroxyproline releases Succinate Succinate Intermediate->Succinate releases CO2 CO₂ Intermediate->CO2 releases Intermediate->P4H_Fe2_out regenerated Succinate_Glo_Workflow P4H_Reaction Step 1: P4H Enzymatic Reaction Proline + α-KG + O₂ → Hydroxyproline + Succinate + CO₂ Add_Reagent1 Step 2: Add Succinate Detection Reagent I (Contains Succinate Kinase, ADP, etc.) P4H_Reaction->Add_Reagent1 Incubation1 Step 3: Incubate at Room Temperature (Succinate → ATP conversion) Add_Reagent1->Incubation1 Add_Reagent2 Step 4: Add Succinate Detection Reagent II (Contains Luciferase/Luciferin) Incubation1->Add_Reagent2 Incubation2 Step 5: Incubate at Room Temperature Add_Reagent2->Incubation2 Read_Luminescence Step 6: Measure Luminescence (Signal ∝ [Succinate]) Incubation2->Read_Luminescence

Caption: Workflow of the Succinate-Glo™ Hydroxylase Assay.

Detailed Protocol: Succinate-Glo™ Assay

Materials:

  • Human recombinant C-P4H1 (major isoform of collagen prolyl 4-hydroxylases) [2][3]* Succinate-Glo™ Hydroxylase Assay Kit (e.g., Promega, V7991) [3]* Proline-containing peptide substrate (e.g., (Pro-Pro-Gly)n)

  • 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid (test compound)

  • Known P4H inhibitor (e.g., 2,4-pyridine dicarboxylate) as a positive control [4]* Assay Buffer: 50 mM Tris-HCl (pH 7.8), 100 mM KCl, 2 mM Ascorbate, 0.1 mg/mL BSA

  • 384-well white, flat-bottom plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid in a suitable solvent (e.g., DMSO). Create a serial dilution series to determine the IC₅₀ value. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Assay Buffer

    • Test compound or control (DMSO for negative control, known inhibitor for positive control)

    • Human recombinant C-P4H1 enzyme

    • α-Ketoglutarate

    • FeSO₄

  • Initiate Reaction: Add the proline-containing peptide substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Succinate Detection:

    • Add 10 µL of Succinate Detection Reagent I to each well. [3] * Mix on a plate shaker for 30 seconds and incubate at room temperature for 60 minutes. [3] * Add 20 µL of Succinate Detection Reagent II to each well. [3] * Incubate at room temperature for 10 minutes. [3]6. Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

The inhibitory activity of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid is determined by calculating the percentage of inhibition relative to the controls. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be calculated by fitting the dose-response data to a four-parameter logistic equation.

Parameter Description Expected Value/Outcome
Z' Factor A measure of assay quality and suitability for HTS.> 0.5 (indicates a robust assay)
Signal-to-Background Ratio of the signal from the uninhibited reaction to the background signal.> 10
IC₅₀ Concentration of inhibitor causing 50% inhibition.Determined from the dose-response curve.

Secondary Assay: Direct Detection of Hydroxylation

To confirm the findings from the primary assay and to ensure that the observed inhibition is not an artifact of the coupled-enzyme system, a secondary, more direct assay is recommended. A direct assay measures the formation of the hydroxylated product. While traditional methods used radioactivity, a modern alternative involves a fluorinated proline analog. [4]

Principle of the Fluoride-Release Assay

This assay utilizes (2S,4S)-4-fluoroproline as a substrate. P4H processes this substrate, leading to the formation of (2S)-4-ketoproline and the release of an inorganic fluoride ion. The concentration of fluoride in the reaction mixture can be monitored in real-time using a fluoride ion-selective electrode. [4]This method is direct and continuous. [4]

Protocol Outline: Fluoride-Release Assay
  • Reaction Mixture: Prepare a reaction mixture containing Assay Buffer, P4H enzyme, α-ketoglutarate, FeSO₄, and ascorbate in a reaction vessel compatible with a fluoride ion-selective electrode.

  • Electrode Calibration: Calibrate the fluoride ion-selective electrode according to the manufacturer's instructions using standard fluoride solutions.

  • Baseline Measurement: Place the electrode in the reaction mixture and record a stable baseline reading.

  • Initiate Reaction: Add the (2S,4S)-4-fluoroproline substrate to initiate the reaction.

  • Monitor Fluoride Release: Continuously monitor the change in millivoltage, which corresponds to the increase in fluoride concentration.

  • Inhibitor Testing: To test the effect of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid, pre-incubate the enzyme with the compound before adding the substrate and monitor the rate of fluoride release.

Mechanism of Inhibition Studies

To understand how 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid inhibits P4H, it is crucial to determine its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This can be achieved by measuring the enzyme kinetics at varying concentrations of both the substrate (proline peptide or α-ketoglutarate) and the inhibitor.

The data can be analyzed using Lineweaver-Burk or Michaelis-Menten plots. If the compound is a competitive inhibitor with respect to the proline substrate, an increase in the apparent Kₘ with no change in Vₘₐₓ would be expected as the inhibitor concentration increases.

Conclusion and Future Directions

This document provides a detailed framework for the in vitro evaluation of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid as a potential prolyl-4-hydroxylase inhibitor. The proposed primary and secondary assays offer a robust and reliable means of determining the compound's inhibitory activity and potency. Positive results from these assays would warrant further investigation, including more detailed mechanistic studies, evaluation against other P4H isoforms, and assessment of its effects in cell-based models of fibrosis or cancer. The structural similarity of the test compound to proline provides a strong rationale for this line of inquiry, which could lead to the development of a novel therapeutic agent.

References

  • Qiu, J., et al. (2007). Direct and continuous assay for prolyl 4-hydroxylase. Analytical Biochemistry, 361(2), 238-244. [Link]

  • Wang, Y., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. International Journal of Molecular Sciences, 21(18), 6613. [Link]

  • Wang, Y., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. PubMed, 32927660. [Link]

  • Franklin, T. J., et al. (1991). Inhibition of prolyl 4-hydroxylase in vitro and in vivo by members of a novel series of phenanthrolinones. Biochemical Journal, 277(Pt 3), 735-738. [Link]

Sources

Application and Protocol Guide: The Use of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Research Community: Comprehensive application notes and protocols are built upon a foundation of peer-reviewed research and established experimental validation. For the compound 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid, there is currently a notable absence of published scientific literature detailing its use, mechanism of action, or established protocols within the context of cell culture applications.

The following guide has been constructed by leveraging general principles of cell culture and chemical handling, alongside data extrapolated from safety data sheets (SDS) and information on structurally related compounds. It is intended to serve as a preliminary framework for researchers pioneering the investigation of this molecule. Extreme caution and rigorous preliminary validation are strongly advised.

Part 1: Compound Overview and Preliminary Handling

Chemical Identity:

Identifier Value
IUPAC Name 4-(methylsulfonyl)-2-(pyrrolidin-1-yl)benzoic acid
CAS Number 1197193-17-1[1]
Molecular Formula C12H15NO4S[1]
Molecular Weight 269.32 g/mol

1.1. Safety and Handling Precautions:

As with any novel chemical compound, adherence to strict safety protocols is paramount. The available safety data sheets for structurally similar compounds indicate that this class of molecules may cause skin, eye, and respiratory irritation.[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form of the compound.

  • Spill and Disposal: In case of a spill, contain the material and dispose of it in accordance with local, state, and federal regulations. Avoid generating dust.

1.2. Stock Solution Preparation:

The solubility of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid has not been extensively characterized in common cell culture solvents. Preliminary solubility tests are a critical first step.

Recommended Solvents for Initial Testing:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Phosphate-buffered saline (PBS)

Protocol for Solubility Testing and Stock Solution Preparation:

  • Initial Solubility Test:

    • Weigh out a small, precise amount of the compound (e.g., 1 mg).

    • Add a small, measured volume of the chosen solvent (e.g., 100 µL).

    • Vortex or sonicate gently to facilitate dissolution.

    • Visually inspect for particulates. If the compound dissolves completely, proceed to calculate the concentration and prepare a larger stock. If not, incrementally add more solvent until it dissolves, carefully recording the total volume used.

  • Preparation of a 10 mM Stock Solution (Example):

    • Calculation:

      • Molecular Weight = 269.32 g/mol

      • To make a 10 mM (0.01 mol/L) solution, you need 2.6932 mg per 1 mL of solvent.

    • Procedure:

      • Aseptically weigh out 2.7 mg of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid.

      • In a sterile microcentrifuge tube, add 1 mL of sterile-filtered DMSO.

      • Vortex until the compound is completely dissolved.

      • Visually confirm the absence of any precipitate.

      • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

      • Store at -20°C or -80°C, protected from light.

Part 2: Hypothetical Application in Cell Culture - A Starting Point for Investigation

Given the chemical structure, which includes a benzoic acid moiety (often associated with receptor binding or enzyme inhibition) and a sulfone group, this compound could potentially be investigated for a range of cellular effects. The following protocols are generalized and must be optimized for your specific cell line and experimental goals.

2.1. Workflow for Initial Cytotoxicity and Dose-Response Assessment:

This initial experiment is crucial to determine the concentration range at which the compound affects cell viability.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in a 96-well plate prepare_compound Prepare serial dilutions of the compound treat_cells Treat cells with a range of concentrations prepare_compound->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_reagent Add viability reagent (e.g., MTT, PrestoBlue) incubate->add_reagent read_plate Read absorbance/fluorescence add_reagent->read_plate calculate_viability Calculate percent viability read_plate->calculate_viability plot_curve Plot dose-response curve and determine IC50 calculate_viability->plot_curve

Figure 1: A generalized workflow for determining the cytotoxic effects of a novel compound on a cell line.

Protocol: Dose-Response using an MTT Assay

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X working solution series of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid in complete medium from your 10 mM stock. A suggested starting range could be 200 µM down to 0.1 µM (final concentrations will be 100 µM to 0.05 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and an untreated control.

    • Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control.

  • Incubation:

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability.

    • Plot the percent viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Part 3: Future Directions and Mechanistic Studies

Once a non-toxic working concentration is established, further experiments can be designed to elucidate the compound's mechanism of action.

Potential Signaling Pathways to Investigate (Hypothetical):

The presence of the sulfone and carboxylic acid groups suggests potential interactions with various cellular targets. A logical starting point for investigation, should the compound show anti-proliferative or anti-inflammatory effects, would be to examine common signaling pathways involved in these processes.

G cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes compound 4-(Methylsulfonyl)-2- pyrrolidinobenzoic acid nfkb NF-κB Pathway (Inflammation) compound->nfkb ? mapk MAPK/ERK Pathway (Proliferation, Stress Response) compound->mapk ? pi3k PI3K/Akt Pathway (Survival, Growth) compound->pi3k ? inflammation Modulation of Inflammatory Response nfkb->inflammation proliferation Altered Cell Proliferation mapk->proliferation apoptosis Induction of Apoptosis pi3k->apoptosis

Figure 2: A conceptual diagram illustrating potential signaling pathways that could be investigated to determine the mechanism of action of the compound.

Experimental Approaches for Mechanistic Studies:

  • Western Blotting: To assess changes in the phosphorylation status or total protein levels of key signaling molecules (e.g., p-ERK, p-Akt, IκBα).

  • qPCR: To measure changes in the gene expression of downstream targets of these pathways (e.g., IL-6, TNF-α, c-Myc).

  • Flow Cytometry: To analyze cell cycle progression or apoptosis (e.g., using propidium iodide and Annexin V staining).

Final Remarks:

The study of novel chemical compounds is a cornerstone of drug discovery and basic research. The information provided here is intended to be a starting point for the rigorous scientific investigation of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid. All protocols will require substantial optimization, and all results should be interpreted with caution until validated by multiple experimental approaches.

References

Sources

Application Note and Protocols for a Novel Compound: 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antimicrobial Agents

The rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent activity against pathogenic microorganisms. This document provides a comprehensive guide for the initial antimicrobial evaluation of a novel compound, 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid. The protocols outlined herein are designed to establish a foundational understanding of the compound's potential efficacy and spectrum of activity.

As a senior application scientist, this guide is structured to not only provide step-by-step instructions but also to instill a robust understanding of the principles behind each method. The successful execution of these protocols will yield critical data on the compound's minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), and lay the groundwork for future mechanism of action studies.

Foundational Antimicrobial Susceptibility Testing

The initial assessment of a novel compound's antimicrobial properties begins with determining the lowest concentration that can inhibit the visible growth of a microorganism (MIC). This is a critical parameter for evaluating the potency of a potential new drug.[1][2][3] Subsequently, the MBC is determined to understand if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[4][5]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[1][2][6] It involves a serial dilution of the test compound in a 96-well microtiter plate, which is then inoculated with a standardized bacterial suspension.

Materials:

  • 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid (powder form)

  • Appropriate solvent (e.g., DMSO, sterile deionized water)

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Step-by-Step Methodology:

  • Preparation of the Test Compound Stock Solution: Accurately weigh the 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid powder and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL).[2] Ensure the solvent has no intrinsic antimicrobial activity at the concentrations used. Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] This can be verified using a spectrophotometer at 625 nm. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Microdilution Plate Setup:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of a 2x working solution of the test compound to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration range. Discard 50 µL from the last well containing the compound.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum. This will bring the final volume in each well to 100 µL.

  • Incubation: Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[2]

  • Reading and Interpreting Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid that completely inhibits visible growth of the organism.[1]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup & Inoculation cluster_analysis Incubation & Analysis A Prepare Compound Stock Solution D Perform Serial Dilution of Compound A->D B Prepare Standardized Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension B->E C Dispense Broth in 96-well Plate C->D D->E F Incubate Plate (35°C, 16-20h) E->F G Read for Turbidity F->G H Determine MIC G->H

Caption: Workflow for Broth Microdilution MIC Testing.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a subsequent step to the MIC assay and helps to distinguish between bactericidal and bacteriostatic agents.[4] It is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[8][5]

Materials:

  • Microtiter plates from the completed MIC test

  • Sterile drug-free agar plates (e.g., Mueller-Hinton Agar)

  • Micropipette

  • Sterile pipette tips

  • Incubator (35 ± 2°C)

Step-by-Step Methodology:

  • Selection of Wells: Following the MIC determination, select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Subculturing: From each of these clear wells, take a 10 µL aliquot and plate it onto a drug-free agar plate.[8] Spread the inoculum evenly.

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Colony Counting: After incubation, count the number of colony-forming units (CFUs) on each plate.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% kill of the initial inoculum.[8][5]

Data Interpretation:

The relationship between the MIC and MBC is crucial for classifying the compound's activity:

  • If the MBC/MIC ratio is ≤ 4, the compound is considered bactericidal .

  • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .[8]

Parameter Description Example Value
MIC Lowest concentration inhibiting visible growth.16 µg/mL
MBC Lowest concentration killing ≥99.9% of bacteria.32 µg/mL
MBC/MIC Ratio Determines bactericidal or bacteriostatic nature.2
Interpretation Bactericidal (ratio ≤ 4).Bactericidal

Preliminary Investigation into Mechanism of Action

Understanding how a novel antimicrobial compound works is essential for its development. The mechanism of action can involve various cellular targets.[9][10] Based on the sulfonamide-like structure of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid, a potential target could be metabolic pathways, similar to sulfonamide antibiotics which inhibit folate synthesis.[11][12] Other possibilities include disruption of the cell wall or membrane, or inhibition of nucleic acid or protein synthesis.[9][10][13]

Conceptual Workflow for Mechanism of Action Studies

A multi-pronged approach is often necessary to elucidate the mechanism of action.[13]

MoA_Workflow cluster_initial Initial Screening cluster_pathways Hypothesis-Driven Assays cluster_confirmation Target Identification start Novel Compound: 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid mic_mbc Determine MIC & MBC start->mic_mbc cell_wall Cell Wall Synthesis Inhibition Assays mic_mbc->cell_wall membrane Membrane Integrity Assays mic_mbc->membrane macromolecule Macromolecular Synthesis (DNA, RNA, Protein) Assays mic_mbc->macromolecule metabolic Metabolic Pathway Inhibition Assays (e.g., Folate Synthesis) mic_mbc->metabolic mutant Resistant Mutant Selection & Sequencing cell_wall->mutant membrane->mutant affinity Affinity Chromatography macromolecule->affinity metabolic->affinity

Caption: Conceptual workflow for mechanism of action studies.

Example Protocol: Macromolecular Synthesis Assay

This assay helps to determine if the compound interferes with the synthesis of DNA, RNA, protein, or peptidoglycan by measuring the incorporation of radiolabeled precursors.[13]

Materials:

  • Test compound (4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid)

  • Bacterial culture in mid-log phase

  • Radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, [¹⁴C]N-acetylglucosamine for peptidoglycan)

  • Trichloroacetic acid (TCA)

  • Scintillation vials and fluid

  • Scintillation counter

Step-by-Step Methodology:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Aliquot the culture into separate tubes.

  • Add the test compound at a concentration known to be effective (e.g., 4x MIC). Include a positive control (an antibiotic with a known mechanism) and a negative control (no compound).

  • Add the respective radiolabeled precursor to each tube.

  • Incubate the tubes at 37°C and take samples at various time points (e.g., 0, 15, 30, 60 minutes).

  • To stop the incorporation, add cold TCA to the samples to precipitate the macromolecules.

  • Filter the precipitates onto glass fiber filters and wash with TCA and ethanol.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • A significant reduction in the incorporation of a specific precursor compared to the negative control suggests that the compound inhibits that particular synthesis pathway.

Conclusion

This application note provides a foundational framework for the initial antimicrobial characterization of the novel compound 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid. By systematically determining the MIC and MBC, researchers can establish its potency and spectrum of activity. The subsequent exploration of its mechanism of action will provide deeper insights into its potential as a therapeutic agent. Adherence to these robust and validated protocols will ensure the generation of high-quality, reproducible data, which is paramount in the field of antimicrobial drug discovery.

References

  • Microbe Investigations. (n.d.).
  • NikoPharma. (n.d.). MIC/MBC Testing.
  • Schwalbe, R., et al. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • Microchem Laboratory. (n.d.).
  • Creative Diagnostics. (n.d.).
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • MDPI. (2023).
  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • JoVE. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
  • BenchChem. (2025). Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204".
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.
  • Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug.
  • Microbe Investigations. (n.d.).
  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • Taylor & Francis eBooks. (2007). Antimicrobial Susceptibility Testing Protocols.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents.
  • National Institutes of Health. (2024).
  • Wikipedia. (n.d.). Antibiotic.
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Antimicrobial Performance of Tri- and Tetrachloro-4-(Methylsulfonyl)
  • National Center for Biotechnology Information. (n.d.). Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters.
  • PubChem. (n.d.). Benzoic acid, 4-(methylsulfonyl)-2-nitro-.
  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • MDPI. (n.d.).
  • Justia Patents. (2021). Process for synthesis of mesotrione.
  • PubMed. (2024). In silico-designed antimicrobial peptide targeting MRSA and E. coli with antibacterial and antibiofilm actions.
  • Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • MDPI. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide.

Sources

Application of Sulfonylbenzoic Acids in Herbicide Development: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of sulfonylbenzoic acids as a promising class of herbicidal compounds. It is designed for researchers, scientists, and professionals in the agrochemical industry, offering a blend of theoretical insights and practical, field-proven protocols. We will delve into the mechanism of action, guide structure-activity relationship (SAR) studies, and provide detailed methodologies for synthesis, formulation, and bio-efficacy evaluation.

Introduction: The Significance of Sulfonylbenzoic Acids in Weed Management

The global challenge of ensuring food security necessitates the development of effective and selective herbicides. Sulfonylbenzoic acids represent a critical area of research in this endeavor. Structurally characterized by a benzoic acid moiety linked to a sulfonyl group, these compounds have demonstrated potent herbicidal activity at low application rates. Their efficacy stems from the inhibition of a key enzyme in the biosynthesis of essential amino acids in plants, a pathway absent in animals, which confers a favorable toxicological profile. This guide will provide the foundational knowledge and practical steps to harness the potential of sulfonylbenzoic acids in the development of next-generation herbicides.

Mechanism of Action: Targeting Branched-Chain Amino Acid Synthesis

The primary mode of action for sulfonylbenzoic acid herbicides is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[1] These amino acids are essential for protein synthesis and overall plant growth.

By binding to the ALS enzyme, sulfonylbenzoic acids block its catalytic activity, leading to a deficiency in these critical amino acids.[1] This inhibition triggers a cascade of physiological responses in susceptible plants, including the cessation of cell division and growth, followed by chlorosis (yellowing) and necrosis (tissue death), ultimately leading to plant demise within 7 to 21 days.[2][3] The high specificity of these herbicides for the plant ALS enzyme contributes to their low toxicity in mammals.

Sulfonylbenzoic Acid Mechanism of Action cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Substrate BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAA Catalysis Protein Protein Synthesis BCAA->Protein Growth Plant Growth & Cell Division Protein->Growth SBA Sulfonylbenzoic Acid Herbicide SBA->Inhibition Inhibition->ALS Inhibition caption Figure 1: Mechanism of action of sulfonylbenzoic acid herbicides.

Caption: Figure 1: Mechanism of action of sulfonylbenzoic acid herbicides.

Structure-Activity Relationship (SAR) Studies: Designing Potent Herbicides

The herbicidal activity of sulfonylbenzoic acids is intricately linked to their chemical structure. Understanding these structure-activity relationships is crucial for designing novel and more effective herbicides. Key structural features influencing activity include the nature and position of substituents on both the benzoic acid and the sulfonyl-linked aromatic ring.

Quantitative structure-activity relationship (QSAR) studies can be employed to correlate structural features with herbicidal efficacy.[4][5] These studies often reveal that modifications to the steric, electronic, and hydrophobic properties of the molecule can significantly impact its binding affinity to the ALS enzyme and its overall performance.[4][5]

Key Areas for SAR Exploration:

  • Substituents on the Benzoic Acid Ring: The position and nature of substituents (e.g., halogens, nitro groups) on the benzoic acid ring can influence the molecule's acidity and its interaction with the enzyme's active site.[6][7]

  • The Sulfonyl Bridge: The sulfonyl group is a critical linker and its geometry is important for proper orientation within the binding pocket.

  • The Second Aromatic/Heterocyclic Ring: The nature of the second ring system attached to the sulfonyl group and its substitution pattern are paramount for high activity. Many commercial sulfonylurea herbicides feature pyrimidine or triazine rings.[4]

Structural Modification Observed Effect on Herbicidal Activity Rationale
Introduction of electron-withdrawing groups (e.g., Cl, NO2) on the benzoic acid ring Generally increases activityEnhances the acidity of the benzoic acid proton and can improve binding to the ALS enzyme.
Variation of substituents on the second aromatic ring Significant impact on potency and selectivityAlters the steric and electronic properties, influencing the fit and interactions within the enzyme's binding site.[4][5]
Modification of the linker between the two aromatic systems Can alter flexibility and binding orientationThe sulfonylurea bridge is a common and effective linker in related herbicides.

Synthesis of Sulfonylbenzoic Acids: A Step-by-Step Protocol

The synthesis of sulfonylbenzoic acids typically involves a multi-step process. Below is a generalized protocol for the preparation of a 2-(substituted)-4-(methylsulfonyl)benzoic acid, a common intermediate in herbicide synthesis.[8]

Synthesis Workflow Start Starting Material (e.g., 2,4-dinitrobenzoic acid) Step1 Nucleophilic Substitution with Sodium Methyl Sulfinate Start->Step1 Intermediate Intermediate Product (2-nitro-4-(methylsulfonyl)benzoic acid) Step1->Intermediate Step2 Purification (e.g., Recrystallization) Intermediate->Step2 Final Final Product (Pure Sulfonylbenzoic Acid) Step2->Final caption Figure 2: General synthesis workflow for a sulfonylbenzoic acid.

Caption: Figure 2: General synthesis workflow for a sulfonylbenzoic acid.

Protocol: Synthesis of 2-nitro-4-(methylsulfonyl)benzoic acid

This protocol is adapted from established methods for synthesizing sulfonylbenzoic acid intermediates.[8]

Materials:

  • 2,4-dinitrobenzoic acid

  • Sodium methyl sulfinate

  • Methanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2,4-dinitrobenzoic acid in methanol.

  • Addition of Reagent: To the stirred solution, add a molar excess of sodium methyl sulfinate.

  • Reaction: The reaction can be carried out at room temperature or with gentle heating. In some cases, photostimulation with a UV lamp may be employed to facilitate the reaction.[8] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Acidification: Slowly add hydrochloric acid to the reaction mixture until the pH is acidic (pH 2-3). This will precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-nitro-4-(methylsulfonyl)benzoic acid.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Formulation of Sulfonylbenzoic Acid Herbicides

For effective application in the field, the active herbicidal compound must be formulated into a stable and easy-to-use product. Common formulations for herbicides include emulsifiable concentrates (ECs), wettable powders (WPs), and water-dispersible granules (WGs).[9][10] The choice of formulation depends on the physicochemical properties of the active ingredient and the intended application method.

Protocol: Preparation of an Emulsifiable Concentrate (EC) Formulation

Materials:

  • Synthesized sulfonylbenzoic acid (active ingredient)

  • Aromatic solvent (e.g., solvent naphtha)

  • Emulsifier blend (anionic and non-ionic surfactants)

  • Stabilizer (optional)

Procedure:

  • Dissolution: In a suitable vessel, dissolve the sulfonylbenzoic acid in the aromatic solvent with stirring. Gentle heating may be applied to facilitate dissolution.

  • Addition of Surfactants: Once the active ingredient is fully dissolved, add the pre-determined amount of the emulsifier blend to the solution and mix until homogeneous.

  • Addition of Stabilizer: If required, add a stabilizer to prevent degradation of the active ingredient.

  • Homogenization: Stir the mixture thoroughly to ensure a uniform solution.

  • Quality Control: Test the stability of the resulting EC by observing for any phase separation or crystallization upon storage at different temperatures. Also, evaluate the emulsion stability upon dilution with water.[9]

Bioassays for Herbicidal Efficacy Evaluation

A bioassay is a critical step to determine the herbicidal activity and selectivity of a newly synthesized compound.[11][12] This involves treating target weed species and, importantly, crop species with the herbicide and observing the effects on their growth.

Bioassay Workflow Prep Prepare Test Solutions (Herbicide Concentrations) Treatment Apply Herbicide Solutions (Pre- or Post-emergence) Prep->Treatment Planting Plant Weed and Crop Seeds in Pots/Trays Planting->Treatment Growth Incubate under Controlled Conditions Treatment->Growth Evaluation Evaluate Plant Injury (Visual Rating, Biomass) Growth->Evaluation Analysis Data Analysis (e.g., GR50 Calculation) Evaluation->Analysis caption Figure 3: Workflow for a herbicidal efficacy bioassay.

Caption: Figure 3: Workflow for a herbicidal efficacy bioassay.

Protocol: Whole-Plant Pot Bioassay (Post-emergence)

Materials:

  • Seeds of target weed species (e.g., Avena fatua - wild oat, Amaranthus retroflexus - redroot pigweed)

  • Seeds of a tolerant crop species (e.g., wheat, corn)

  • Pots or trays filled with a standard potting mix

  • Herbicide formulation prepared as described above

  • Laboratory sprayer

  • Growth chamber or greenhouse with controlled environment

Procedure:

  • Planting: Sow the seeds of the weed and crop species in separate pots. Allow the plants to grow to the 2-3 leaf stage.

  • Preparation of Treatment Solutions: Prepare a series of dilutions of the herbicide formulation in water to achieve a range of application rates. Include a control group that will be sprayed with water only.

  • Herbicide Application: Uniformly spray the plants with the different herbicide solutions using a laboratory sprayer calibrated to deliver a specific volume.

  • Incubation: Place the treated plants in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of injury, such as stunting, chlorosis, and necrosis.[13] A rating scale (e.g., 0 = no injury, 100 = complete death) can be used.

  • Data Collection: For a more quantitative assessment, harvest the above-ground plant material, dry it in an oven, and measure the dry weight (biomass).

  • Data Analysis: Calculate the percent growth reduction compared to the control for each herbicide concentration. This data can be used to determine the GR50 value (the herbicide concentration required to cause a 50% reduction in plant growth).

Environmental Fate and Considerations

The environmental fate of a herbicide, including its persistence in soil and water and its potential for leaching, is a critical factor in its development.[14][15] Herbicides that degrade into harmless substances in a reasonable timeframe are environmentally more desirable. The half-life of a herbicide in soil can vary depending on factors such as soil type, temperature, moisture, and microbial activity.[2][16] Laboratory and field studies are necessary to assess the environmental impact of new sulfonylbenzoic acid herbicides.

Conclusion and Future Directions

Sulfonylbenzoic acids hold significant promise for the development of new, effective, and selective herbicides. Their mode of action, targeting the ALS enzyme, provides a solid foundation for their herbicidal activity and favorable safety profile. Through systematic SAR studies, optimized synthesis and formulation, and rigorous bio-efficacy testing, researchers can unlock the full potential of this chemical class. Future research should focus on discovering novel sulfonylbenzoic acid structures with broader weed control spectrums, improved crop safety, and minimal environmental impact.

References

  • Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide.
  • Brack, W., et al. (1998). A Rapid and Simple Bioassay Method for Herbicide Detection. PMC - NIH.
  • NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues.
  • YouTube. (2023). Conducting A Bioassay.
  • Washington State University. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk.
  • Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action.
  • Google Patents. (1997). Method for preparation of herbicide intermediates.
  • Google Patents. (2015). Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Duke, S. O. (1990). Overview of herbicide mechanisms of action. PMC - NIH.
  • NIH. (n.d.). Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative.
  • Google Patents. (2014). Herbicide composition.
  • USDA Forest Service. (n.d.). FATE AND TRANSPORT OF FORESTRY HERBICIDES IN THE SOUTH: RESEARCH KNOWLEDGE AND NEEDS.
  • Google Patents. (2009). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Pang, S. S., et al. (2003). Structure-activity relationships for a new family of sulfonylurea herbicides. PubMed.
  • Illinois State Water Survey. (n.d.). Pesticide Fate in the Environment: A Guide for Field Inspectors.
  • Purdue Extension. (n.d.). Herbicide Mode-Of-Action Summary.
  • Techline News. (n.d.). Environmental Fate of Herbicides in Soils.
  • Brain, R. A., et al. (2008). Herbicidal effects of sulfamethoxazole in Lemna gibba: using p-aminobenzoic acid as a biomarker of effect. PubMed.
  • UT Hort. (n.d.). Understanding How Turfgrass Herbicides Work.
  • Bentazone Environmental Fate and Metabolic pathway. (2023).
  • Google Patents. (n.d.). Benzoic acid herbicide composition.
  • Oklahoma State University. (n.d.). Understanding Herbicide Mode of Action.
  • Google Patents. (n.d.). Benzoic acid herbicide composition.
  • ResearchGate. (2003). Structure–activity relationships for a new family of sulfonylurea herbicides.
  • Google Patents. (n.d.). Method for producing a solid herbicide formulation.
  • Google Patents. (1980). Process for the preparation of sulfamylbenzoic acids.
  • ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties.
  • MDPI. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
  • MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.

Sources

The Synthesis of Mesotrione: A Detailed Guide to the Pivotal Intermediate 2-Nitro-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect of Crop Protection

In the synthesis of complex agrochemicals, the journey from basic starting materials to the final active ingredient is a multi-step process, with each intermediate compound playing a critical role. This guide focuses on a pivotal, yet often overlooked, intermediate: 2-Nitro-4-(methylsulfonyl)benzoic acid (NMSBA) . While the user's initial interest was in a pyrrolidine-containing analogue, our investigation reveals that NMSBA is the true cornerstone intermediate in the industrial production of Mesotrione , a highly effective selective herbicide.[1] This document will provide an in-depth exploration of the synthesis of NMSBA and its subsequent conversion to Mesotrione, offering detailed protocols and expert insights for researchers, scientists, and professionals in the agrochemical development field.

Mesotrione is a member of the benzoylcyclohexane-1,3-dione family of herbicides, which are chemically derived from a natural phytotoxin found in the bottlebrush plant, Callistemon citrinus.[2] Its significance in modern agriculture lies in its ability to provide selective pre- and post-emergence control of a wide spectrum of broad-leaved and some grass weeds in corn and other crops.[2][3] The efficacy of Mesotrione is directly linked to the purity and quality of its precursor, NMSBA, making the synthesis of this intermediate a critical control point in the manufacturing process.[4]

Physicochemical Properties of the Core Intermediate

A thorough understanding of the physical and chemical properties of 2-Nitro-4-(methylsulfonyl)benzoic acid is essential for its safe handling and effective use in synthesis.

PropertyValueReference(s)
Molecular Formula C₈H₇NO₆S[5]
Molar Mass 245.21 g/mol [5][6]
Melting Point 211-212 °C[6]
Boiling Point 497.8±45.0 °C (Predicted)[1][6]
Density 1.576 g/cm³[1][6]
Appearance Light yellow solid[7]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
CAS Number 110964-79-9[1]

The Synthetic Pathway: From Toluene Derivative to Herbicide

The industrial synthesis of Mesotrione is a well-established multi-step process. This guide will focus on the final two key stages: the formation of the crucial intermediate, 2-Nitro-4-(methylsulfonyl)benzoic acid (NMSBA), and its subsequent conversion to Mesotrione.

Mesotrione Synthesis NMST 2-Nitro-4-(methylsulfonyl)toluene Oxidation Oxidation NMST->Oxidation H₂O₂ or HNO₃, Catalyst (e.g., V₂O₅) NMSBA 2-Nitro-4-(methylsulfonyl)benzoic acid (NMSBA) Oxidation->NMSBA Chlorination Acyl Chlorination NMSBA->Chlorination Thionyl Chloride (SOCl₂), DMF (cat.) NMSBC 2-Nitro-4-(methylsulfonyl)benzoyl chloride Chlorination->NMSBC Condensation Condensation NMSBC->Condensation EnolEster Enol Ester Intermediate Condensation->EnolEster CHD 1,3-Cyclohexanedione CHD->Condensation Rearrangement Rearrangement EnolEster->Rearrangement Cyanide source, Base Mesotrione Mesotrione Rearrangement->Mesotrione

Caption: Synthetic pathway for Mesotrione production.

Part 1: Synthesis of 2-Nitro-4-(methylsulfonyl)benzoic Acid (NMSBA)

The synthesis of NMSBA is a critical step, with the most common industrial method being the oxidation of 2-nitro-4-methylsulfonyltoluene (NMST).[1] Various oxidizing agents and catalytic systems have been developed to optimize yield, purity, and environmental safety.[1][8]

Protocol 1: Nitric Acid Oxidation with Vanadium Pentoxide Catalyst

This protocol is a robust and widely cited method for the large-scale production of NMSBA. The use of vanadium pentoxide as a catalyst is crucial for the efficient oxidation of the methyl group to a carboxylic acid.[9][10]

Materials and Equipment:

  • 1000 mL glass reactor with a self-priming stirrer and reflux condenser

  • Heating mantle with temperature control

  • Dropping funnel

  • Filtration apparatus (Büchner funnel, filter flask)

  • 2-Nitro-4-methylsulfonyltoluene (NMST), 99% purity

  • Sulfuric acid (H₂SO₄), 70%

  • Nitric acid (HNO₃), 68%

  • Vanadium pentoxide (V₂O₅), 98% purity

  • Deionized water

Experimental Procedure:

  • Reactor Setup: Charge the 1000 mL glass reactor with 600.00 g of 70% sulfuric acid.[9]

  • Addition of Reactants: While stirring, add 97.83 g of 2-nitro-4-methylsulfonyltoluene and 1.95 g of vanadium pentoxide powder to the reactor. Continue stirring for 10 minutes to ensure a homogeneous mixture.[9]

  • Reaction Initiation: Heat the reaction mixture rapidly to 140°C.[9]

  • Addition of Nitric Acid: Slowly add 230 g of 68% nitric acid to the reactor via a dropping funnel over approximately 10 hours. Maintain the reaction temperature at 140°C throughout the addition.[9]

  • Reaction Monitoring and Completion: After the addition of nitric acid is complete, continue stirring at 140°C for about 1 hour. The reaction can be monitored by HPLC to ensure the consumption of the starting material (NMST content <1%).[9]

  • Work-up and Isolation:

    • Cool the reaction mixture to 10-20°C with continuous stirring.[9]

    • The product will precipitate out of the solution. Collect the solid product by filtration.[9]

    • Wash the filter cake three times with 150 g of water.[9]

    • Dry the product to obtain 2-nitro-4-methylsulfonylbenzoic acid. Expected yield: ~98.0% with >98% purity.[9]

Causality and Self-Validation:

  • Sulfuric Acid as a Medium: The use of sulfuric acid provides a highly acidic medium that facilitates the oxidation process.

  • Vanadium Pentoxide Catalyst: V₂O₅ is a key component, acting as an oxygen transfer agent to enable the oxidation of the methyl group at a manageable temperature.[10]

  • Slow Addition of Nitric Acid: The slow and controlled addition of nitric acid is a critical safety and selectivity measure. It prevents a runaway reaction and minimizes the formation of unwanted by-products.[9]

  • Reaction Monitoring: The use of HPLC to monitor the disappearance of the starting material provides a clear and quantifiable endpoint for the reaction, ensuring reproducibility and preventing over-reaction.[9]

Part 2: Synthesis of Mesotrione from NMSBA

The conversion of NMSBA to Mesotrione involves two primary steps: the formation of the acyl chloride followed by a condensation reaction with 1,3-cyclohexanedione and subsequent rearrangement.[11]

Protocol 2: One-Pot Acyl Chlorination, Condensation, and Rearrangement

This one-pot procedure offers an efficient route to Mesotrione, minimizing the need for isolation of the highly reactive acyl chloride intermediate.[3]

Materials and Equipment:

  • 5 L four-necked flask with mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle and cooling bath

  • NMSBA (from Part 1)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • 1,3-Cyclohexanedione

  • An organic base (e.g., N,N-Diisopropylethylamine)

  • A cyanide source (e.g., acetone cyanohydrin) or oxine as a rearrangement catalyst[3]

  • An organic solvent (e.g., chloroform or ethylene dichloride)[3][4]

  • Dilute hydrochloric acid (HCl)

Experimental Procedure:

  • Acyl Chloride Formation:

    • In the 5 L flask, combine 683.8 g (2.7 mol) of NMSBA, 1600 mL of chloroform, 400.7 g (3.4 mol) of thionyl chloride, and 6.5 mL of DMF.[3]

    • Slowly heat the mixture to 60-65°C and maintain this temperature for 6 hours.[3]

  • Condensation Reaction:

    • Cool the reaction mixture to 5-10°C.[3]

    • In a separate flask, prepare a solution of 302.4 g (2.7 mol) of 1,3-cyclohexanedione and 310.5 g (2.70 mol) of N,N-Diisopropylethylamine in 600 mL of chloroform.[3]

    • Slowly add this solution to the acyl chloride mixture, maintaining the temperature between 20-25°C.[3]

    • After the addition is complete, stir the reaction mixture for 2 hours.[3]

  • Rearrangement to Mesotrione:

    • Add 18.1 g (0.12 mol) of oxine (as the rearrangement catalyst) and another 310.5 g (2.70 mol) of N,N-Diisopropylethylamine to the reaction mixture.[3]

    • Continue to stir for 6.5 hours.[3]

  • Work-up and Isolation:

    • Add 300 g of dilute hydrochloric acid (10% w/w) and 1200 mL of chloroform to the reaction mixture. Stir for 30 minutes.[3]

    • Separate the organic layer. Extract the aqueous layer with 150 mL of chloroform.[3]

    • Combine the organic layers and remove the bulk of the solvent by distillation under reduced pressure.[3]

    • Cool the concentrated solution to room temperature to induce crystallization.[3]

    • Filter the solid and dry to obtain crude Mesotrione. Expected yield: ~89.1%.[3]

Causality and Self-Validation:

  • Thionyl Chloride and DMF: This is a classic combination for the conversion of carboxylic acids to acyl chlorides. DMF acts as a catalyst in this reaction.

  • Organic Base in Condensation: The organic base is necessary to deprotonate the 1,3-cyclohexanedione, forming the enolate which then attacks the acyl chloride.

  • Rearrangement Catalyst: A cyanide source or other catalysts like oxine facilitate the rearrangement of the enol ester intermediate to the final triketone structure of Mesotrione.[3][4]

  • Acidic Work-up: The addition of hydrochloric acid neutralizes the excess base and quenches the reaction.

Mechanism of Action: How Mesotrione Works

Mesotrione's herbicidal activity stems from its ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][12] This enzyme is a key component in the biochemical pathway that converts tyrosine to plastoquinone and α-tocopherol.[2]

Mesotrione_MoA Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Plastoquinone Plastoquinone & α-Tocopherol Biosynthesis HPPD->Plastoquinone Bleaching Bleaching of Plant Tissues HPPD->Bleaching Pathway Blocked Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Photosynthesis Healthy Photosynthesis Carotenoids->Photosynthesis Mesotrione Mesotrione Mesotrione->Inhibition

Caption: Mechanism of action of Mesotrione.

By competitively inhibiting HPPD, Mesotrione disrupts the production of these essential molecules.[2] Plastoquinone is a vital cofactor in the biosynthesis of carotenoids. Carotenoids, in turn, protect chlorophyll from photo-oxidative damage. The inhibition of HPPD leads to a depletion of carotenoids, resulting in the characteristic bleaching or whitening of the leaves of susceptible plants, followed by necrosis and death.[5][12] The selectivity of Mesotrione in crops like corn is due to the crop's ability to rapidly metabolize the herbicide into inactive forms.[2][12]

Conclusion

2-Nitro-4-(methylsulfonyl)benzoic acid is a quintessential example of a critical intermediate whose efficient and high-purity synthesis is paramount to the production of a high-value agrochemical. The protocols and insights provided in this guide are designed to equip researchers and professionals with the knowledge to safely and effectively handle and utilize this important compound in the synthesis of Mesotrione. A deep understanding of the synthetic pathway, the rationale behind the experimental choices, and the mechanism of action of the final product are all essential components for innovation and process optimization in the field of drug and agrochemical development.

References

  • Cheng, C., Wei, Z., & Ma, X. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry, 27(10), 3559-3562. [Link]

  • ChemBK. (2024). 2-Nitro-4-methylsulfonylbenzoic acid. [Link]

  • Mitchell, G., Bartlett, D. W., Fraser, T. E., Hawkes, T. R., Holt, D. C., Townson, J. K., & Wichert, R. A. (2001). Mesotrione: a new selective herbicide for use in maize. Pest management science, 57(2), 120–128. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2-Nitro-4-methylsulfonylbenzoic Acid in Modern Agrochemicals. [Link]

  • PubMed. (2001). Mesotrione: a new selective herbicide for use in maize. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). Benzoic acid, 4-(methylsulfonyl)-2-nitro-. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Nitro-4-methylsulfonylbenzoic Acid: Synthesis, Properties, and Applications. [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. [Link]

  • Eureka | Patsnap. (n.d.). Method of preparing 2-nitro-4-methylsulfonyl benzoic acid. [Link]

  • Quick Company. (n.d.). Process For Preparation Of Mesotrione And Its Intermediates. [Link]

  • Google Patents. (n.d.). CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Development of a continuous flow process for the synthesis of mesotrione. [Link]

Sources

Application Note: Generation of a Dose-Response Curve for the Investigational Compound "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The preliminary stages of drug discovery often involve the screening of novel chemical entities to identify and characterize their biological activity. A cornerstone of this characterization is the generation of a dose-response curve, a fundamental tool in pharmacology for quantifying the relationship between the concentration of a compound and its effect on a biological system. This application note provides a comprehensive, field-proven protocol for determining the potency of a novel investigational compound, "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid," by generating a dose-response curve using an in vitro cell-based assay.

Given the nascent stage of research on this compound, this guide is structured as a foundational workflow for characterizing its potential cytotoxic or anti-proliferative effects. The protocol employs the widely used MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, a colorimetric method for assessing cell viability.[1] The principles and methodologies detailed herein are broadly applicable for the initial characterization of other novel small molecules.

Pre-Experimental Preparation: Foundational Steps for Data Integrity

Before commencing any cell-based assay, it is imperative to establish the fundamental physicochemical properties of the test compound. These initial steps are critical for ensuring data accuracy and reproducibility.

Compound Solubility Assessment

The solubility of a compound dictates its bioavailability in an aqueous cell culture environment. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules for in vitro assays due to its ability to dissolve a wide range of compounds.[2] However, high concentrations of DMSO can be toxic to cells, making it crucial to determine the maximum solubility of the compound to prepare a concentrated stock solution.[3]

Protocol for Determining Maximum Solubility in DMSO: [2]

  • Weigh approximately 5-10 mg of "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid" into a sterile microcentrifuge tube.

  • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

  • Vortex vigorously for 2-3 minutes.

  • Visually inspect for undissolved particles. If the compound is fully dissolved, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition, until a precipitate is observed.

  • Equilibrate the supersaturated solution at room temperature for at least 24 hours to ensure equilibrium is reached.[2]

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the excess solid.

  • The concentration of the compound in the supernatant is the maximum solubility. This can be determined using an analytical method such as HPLC-UV if a standard is available. For practical purposes in early screening, a visual determination of the highest soluble concentration is often sufficient to proceed with creating a stock solution (e.g., 10 mM or 20 mM).

Compound Stability in Cell Culture Medium

The stability of a compound in the experimental medium is a critical parameter, as degradation can lead to an underestimation of its true potency.[4][5] A simple stability assessment should be performed.

Protocol for Assessing Stability: [3][4]

  • Prepare a working solution of the compound in the complete cell culture medium (including serum) to be used in the assay (e.g., 10 µM).

  • Incubate this solution under the same conditions as the planned cell-based assay (e.g., 37°C, 5% CO₂).

  • Collect aliquots at various time points (e.g., 0, 24, 48, and 72 hours).

  • Analyze the concentration of the parent compound in the aliquots using an appropriate analytical method like HPLC-MS. A stable compound will show minimal decrease in concentration over the incubation period.[4]

Experimental Protocol: MTS Assay for Cell Viability

This protocol details the steps for generating a dose-response curve using the MTS assay. The MTS tetrazolium salt is reduced by dehydrogenase enzymes in metabolically active cells to a colored formazan product, the amount of which is proportional to the number of viable cells.[1]

Materials and Reagents
  • Cell Line: A well-characterized, robust cell line (e.g., HeLa - human cervical cancer, or A549 - human lung cancer).

  • Compound: "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid"

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

  • Reagents: DMSO (cell culture grade), Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

  • Assay Kit: MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, humidified incubator (37°C, 5% CO₂), microplate reader with a 490 nm filter.

Step-by-Step Methodology

Part A: Cell Culture and Seeding

  • Culture the selected cell line according to standard protocols until it reaches the logarithmic growth phase.[6]

  • Harvest the cells using Trypsin-EDTA and perform an accurate cell count using a hemocytometer or automated cell counter.

  • Dilute the cells in a complete culture medium to the optimal seeding density. This must be determined empirically for each cell line to ensure cells are in an exponential growth phase at the end of the experiment.[1] A typical starting point for a 96-well plate is 5,000-10,000 cells per well.[7][8]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate. To mitigate edge effects caused by evaporation, it is best practice to fill the outer wells with 150-200 µL of sterile PBS or medium and not use them for experimental data.[9]

  • Incubate the plate for 24 hours to allow for cell attachment and recovery.[7]

Part B: Compound Preparation and Serial Dilution

  • Prepare a 10 mM stock solution of "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid" in DMSO, based on the prior solubility assessment.

  • Perform a serial dilution of the compound in complete culture medium to generate a range of concentrations. It is recommended to use 8-10 concentrations to adequately define the sigmoidal curve. For example, a 1:2 or 1:3 serial dilution starting from a high concentration (e.g., 100 µM).

  • Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration well (e.g., 0.5% DMSO).

  • Include a "medium only" blank control for background subtraction.[7]

Part C: Cell Treatment

  • After the 24-hour cell attachment period, carefully remove the medium from the wells.

  • Add 100 µL of the prepared compound dilutions, vehicle control, or blank medium to the respective wells. Each condition should be tested in at least triplicate.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

Part D: MTS Assay and Data Collection

  • Following the incubation period, add 20 µL of the MTS reagent directly to each well.[1][7]

  • Incubate the plate for 1-4 hours at 37°C. The optimal incubation time depends on the cell type and should be determined empirically.

  • Measure the absorbance at 490 nm using a microplate reader.

Experimental Workflow Diagram

G cluster_prep Day 1: Seeding cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis seed 1. Seed cells in 96-well plate (5,000-10,000 cells/well) incubate1 2. Incubate for 24h (37°C, 5% CO₂) seed->incubate1 prep_drug 3. Prepare serial dilutions of compound add_drug 4. Add compound to wells prep_drug->add_drug incubate2 5. Incubate for 48-72h add_drug->incubate2 add_mts 6. Add MTS reagent to each well incubate3 7. Incubate for 1-4h add_mts->incubate3 read_plate 8. Measure absorbance at 490 nm incubate3->read_plate analyze 9. Calculate % Viability and Plot Dose-Response Curve ic50 10. Determine IC50 via Non-linear Regression analyze->ic50

Caption: Workflow for determining the IC50 of "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid".

Data Analysis and Interpretation

Proper data analysis is crucial for extracting meaningful parameters from the dose-response experiment.

Data Processing
  • Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other wells.[7]

  • Normalization to Percent Viability: The vehicle control wells represent 100% cell viability. Calculate the percentage of viability for each compound-treated well using the following formula:

    % Viability = (Absorbance_sample / Average Absorbance_vehicle_control) * 100

Dose-Response Curve Generation
  • Data Transformation: Plot the calculated percent viability (Y-axis) against the logarithm of the compound concentration (X-axis). Using the log of the concentration converts the hyperbolic relationship into a sigmoidal curve, which is better for determining the IC50.[10][11]

  • Non-linear Regression: Use a statistical software package like GraphPad Prism to fit the data to a non-linear regression model. The most common model for dose-response inhibition is the "log(inhibitor) vs. response -- Variable slope (four parameters)" equation.[12][13][14]

    Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope))

  • IC50 Determination: The software will calculate the best-fit values for the parameters, including the IC50 (half-maximal inhibitory concentration) . The IC50 is the concentration of the compound that reduces cell viability by 50%.[7]

Data Presentation

Summarize the key parameters obtained from the non-linear regression analysis in a table for clarity.

ParameterDescriptionValue95% Confidence Interval
IC50 Concentration for 50% inhibition[Calculated Value] µM[Lower Bound] to [Upper Bound]
HillSlope Steepness of the curve[Calculated Value][Lower Bound] to [Upper Bound]
Goodness of fit[Calculated Value]N/A
Data Analysis Workflow Diagram

G raw_data Raw Absorbance Data (490 nm) bg_subtract 1. Background Subtraction raw_data->bg_subtract normalize 2. Normalize to % Viability bg_subtract->normalize log_transform 3. Log Transform Concentration normalize->log_transform plot_data 4. Plot Data (% Viability vs. Log[Conc]) log_transform->plot_data fit_curve 5. Non-linear Regression (Variable Slope Model) plot_data->fit_curve results Results: IC50, HillSlope, R² fit_curve->results

Caption: Step-by-step data analysis pipeline for IC50 determination.

Troubleshooting and Best Practices

  • High Variability between Replicates: Ensure homogenous cell suspension during seeding by gently mixing between pipetting steps.[9] Use calibrated pipettes for accuracy.

  • No Dose-Response Effect: The concentration range may be too low or too high. Perform a broader range-finding experiment first. Alternatively, the compound may not have cytotoxic effects on the chosen cell line.

  • Poor Curve Fit (Low R²): This can result from suboptimal cell health, incorrect seeding density, or compound precipitation at high concentrations. Visually inspect the wells for precipitate before adding the MTS reagent.

  • Edge Effects: As mentioned, avoid using the outer wells of the 96-well plate for experimental samples to prevent skewed results due to increased evaporation.[9]

References

  • Bio-protocol. (n.d.). Dose–response curve generation. Retrieved from [Link]

  • GraphPad. (n.d.). Example: Global nonlinear regression (dose-response curves) - GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2017). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 9(4), 299–316.
  • Harfert, K. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]

  • GMP Plastics. (2025, March 12). How to Properly Seed Your Cells. Retrieved from [Link]

  • Clark, J. (2019, December 17). Example of non linear regression dose response data in GraphPad Prism [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2014, September 12). What precautions should we take to seed an equal number of cells in a 24/48/96 well culture plate?. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. Retrieved from [Link]

  • Lifeline Cell Technology. (2020, January 7). SEEDING DENSITY GUIDELINES. Retrieved from [Link]

  • Clark, J. (2019, December 17). Example of non linear regression dose response data in GraphPad Prism [Video]. YouTube. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • Corning. (n.d.). Cell Culture - Resource Guide. Retrieved from [Link]

  • Eppendorf. (2021, April 13). Cell seeding protocol – Guide on how to seed cells correctly. Retrieved from [Link]

  • Bitesize Bio. (2023, July 6). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bitesize Bio. (2023, June 8). Five Simple Steps For a Successful MTS Assay!. Retrieved from [Link]

  • ResearchGate. (2023, August 10). Cell culture media impact on drug product solution stability. Retrieved from [Link]

Sources

preparation of "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid" stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Guide to the Preparation and Handling of "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid" Stock Solutions

Abstract

The integrity of preclinical research and drug development hinges on the reproducibility of experimental results. A foundational element of this reproducibility is the accurate and consistent preparation of stock solutions for test compounds. This document provides a comprehensive, field-tested guide for the preparation, storage, and handling of stock solutions of "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid". We will delve into the critical physicochemical properties of the compound, provide a detailed, step-by-step protocol for creating a standard 10 mM stock solution in DMSO, and discuss best practices for quality control, storage, and dilution to ensure the stability and efficacy of the compound in downstream applications.

Compound Characteristics and Solvent Selection

A thorough understanding of the compound's properties is the first principle of effective stock solution preparation. This knowledge directly informs the choice of solvent, storage conditions, and handling procedures.

"4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid" is a solid at room temperature. The selection of an appropriate solvent is critical and is dictated by the compound's solubility and the requirements of the intended biological system. For many organic compounds used in biological research, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and miscibility with aqueous media.

Table 1: Physicochemical Properties of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid

PropertyDataSource
Molecular Formula C₁₂H₁₅NO₄SAlfa Chemistry
Molecular Weight 269.32 g/mol Alfa Chemistry
CAS Number 1000018-48-3[1]
Appearance Solid[1]
Recommended Solvent DMSOMCE

Causality Behind Solvent Choice: DMSO is a polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. Its use is prevalent, but it is not inert. Researchers must always consider its potential effects on cell physiology and ensure final assay concentrations are kept low (typically <0.5%) to avoid solvent-induced artifacts.[2] Using anhydrous (water-free) DMSO is critical, as it is hygroscopic and absorbed water can affect compound solubility and stability.

The Logic of Stock Solution Preparation: A Validating Workflow

The preparation of a stock solution is more than a simple dissolution; it is a systematic process designed to ensure accuracy, stability, and purity from the solid compound to the final working solution. Each step validates the next, creating a chain of custody for the compound's integrity.

G start Start equilibrate 1. Equilibrate Compound to Room Temperature start->equilibrate calculate 2. Calculate Required Mass (e.g., 5.39 mg for 2mL @ 10mM) equilibrate->calculate weigh 3. Weigh Compound into Sterile Vial calculate->weigh add_solvent 4. Add Anhydrous DMSO weigh->add_solvent dissolve 5. Vortex / Sonicate Until Fully Dissolved add_solvent->dissolve check Visual Check: Is Solution Clear? dissolve->check check->dissolve No aliquot 6. Aliquot into Single-Use Tubes check->aliquot Yes store 7. Store at -20°C (short-term) or -80°C (long-term) aliquot->store end End store->end

Figure 2: Step-by-step experimental workflow for preparing the stock solution.

Dilution into Aqueous Media for Assays

Diluting the hydrophobic compound from a DMSO stock into an aqueous buffer or cell culture medium is a common point of failure where precipitation can occur.

  • Best Practice: Always add the DMSO stock to the aqueous solution while vortexing, never the other way around. This "shock dilution" helps to rapidly disperse the compound.

  • Stepwise Dilution: For high final dilutions, perform a stepwise (serial) dilution. For example, first dilute the 10 mM stock to 1 mM in DMSO, then dilute the 1 mM stock into the final aqueous buffer. [2]* Final DMSO Concentration: The final concentration of DMSO in cell-based assays should not exceed 0.5% to prevent cytotoxicity. [2]Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Safety, Storage, and Handling

Adherence to safety protocols is non-negotiable in a laboratory setting.

  • Handling: Always handle "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid" and DMSO within a chemical fume hood. Wear appropriate PPE, as DMSO can facilitate the absorption of chemicals through the skin. [3]* Storage of Solids: Store the solid compound as recommended by the manufacturer, typically at -20°C in a desiccator to protect it from moisture. [4]* Labeling: All chemical containers must be clearly and fully labeled. [5][6]Store chemicals in designated areas and segregate them by hazard class. [6][7] By following these detailed protocols and understanding the scientific principles behind them, researchers can ensure the preparation of high-quality, reliable stock solutions, thereby strengthening the foundation of their experimental work.

References

  • How to make Dimethyl sulfoxide (DMSO)
  • Compound Handling Instructions. (n.d.). MedChemExpress (MCE).
  • Preparing & Handling Chemical Solutions. (2023). The Science Blog.
  • How to make a stock solution of a substance in DMSO. (2018). Quora.
  • Best practices for preparing and storing Myricetin stock solutions in DMSO. (n.d.). Benchchem.
  • Buffer and sample preparation for direct binding assay in 2% DMSO. (n.d.). GE Healthcare Life Sciences.
  • Handling and Storing Chemicals. (n.d.). Lab Manager.
  • Chemical Storage Guidelines. (n.d.). Environmental Health and Safety, University of California, Berkeley.
  • Chemical Handling and Storage Section 6. (n.d.). University of Toronto Scarborough.
  • Chemical Handling and Storage. (n.d.).
  • CAS 1000018-48-3 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid. (n.d.). Alfa Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reaction outcomes.

Troubleshooting Synthesis Yield for 4-(Methylsulfonyl)-2-pyrrolidinobenzoic Acid

The synthesis of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid typically proceeds via a two-step route: a nucleophilic aromatic substitution (SNAr) to introduce the pyrrolidine moiety, followed by the oxidation of a thioether to the target sulfone. The order of these steps can be reversed. Low yield is a common issue that can arise from several factors in either of these key transformations. This guide addresses the most frequent problems in a question-and-answer format.

General Synthetic Pathway

The primary synthetic route involves the reaction of a 2-substituted-4-(methylthio)benzoic acid derivative with pyrrolidine, followed by oxidation, or the reaction of a 2-substituted-4-(methylsulfonyl)benzoic acid derivative with pyrrolidine.

G cluster_0 Route A cluster_1 Route B A 2-Fluoro-4-(methylthio)benzoic acid B 4-(Methylthio)-2-(pyrrolidin-1-yl)benzoic acid A->B Pyrrolidine, Base, Solvent C 4-(Methylsulfonyl)-2-pyrrolidinobenzoic Acid B->C Oxidation (e.g., H₂O₂) D 2-Fluoro-4-(methylthio)benzoic acid E 2-Fluoro-4-(methylsulfonyl)benzoic acid D->E Oxidation (e.g., H₂O₂) F 4-(Methylsulfonyl)-2-pyrrolidinobenzoic Acid E->F Pyrrolidine, Base, Solvent G start Low SₙAr Yield check_purity Verify Purity of Starting Material (NMR, LC-MS) start->check_purity check_lg Is the Leaving Group (LG) a Halogen (F, Cl) or NO₂? check_temp Is Reaction Temperature Optimized (80-120°C)? check_lg->check_temp LG is adequate solution_lg Consider starting material with a better LG (F > Cl > Br > I) check_lg->solution_lg LG is poor check_purity->check_lg Purity OK solution_purity Purify starting material (recrystallization/chromatography) check_purity->solution_purity Impure check_base Is an appropriate base (e.g., K₂CO₃) present in sufficient excess? check_temp->check_base Temp OK solution_temp Increase temperature incrementally. Consider microwave synthesis. check_temp->solution_temp Temp too low check_solvent Is the solvent Polar Aprotic (e.g., DMF, DMSO, NMP)? check_base->check_solvent Base OK solution_base Use 2-3 equivalents of a non-nucleophilic base like K₂CO₃ or Cs₂CO₃. check_base->solution_base Base issue solution_solvent Screen alternative polar aprotic solvents. check_solvent->solution_solvent Solvent issue end_node Yield Optimized check_solvent->end_node Solvent OK

Caption: Troubleshooting workflow for the SₙAr step.

Recommended Actions:

  • Evaluate Your Leaving Group: Fluorine is the ideal leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and accelerates the initial nucleophilic attack. If you are using a chloro- or bromo-substituted precursor, expect significantly slower reaction rates and consider switching to the fluoro-analog. [1][2]2. Increase Temperature: These reactions often require elevated temperatures (80-150 °C) to overcome the activation energy. If your reaction is sluggish at a lower temperature, gradually increase the heat while monitoring for decomposition.

  • Solvent Choice is Critical: Ensure you are using a polar aprotic solvent like DMF, DMSO, or NMP. These solvents are effective at dissolving the reactants and stabilizing the charged Meisenheimer complex without interfering with the nucleophile.

  • Base and Stoichiometry: A non-nucleophilic inorganic base, such as potassium carbonate (K₂CO₃), is often required to neutralize the H-X acid formed during the reaction. Use at least 2-3 equivalents to ensure the pyrrolidine remains deprotonated and nucleophilic.

ParameterRecommended ConditionsRationale & Key Insights
Leaving Group F > NO₂ > ClFluorine is superior due to its high electronegativity, which enhances the electrophilicity of the carbon center. A nitro group is also highly activating. [3]
Solvent DMSO, NMP, DMFPolar aprotic solvents stabilize the charged intermediate without protonating the amine nucleophile.
Base K₂CO₃, Cs₂CO₃An inorganic base is needed to scavenge the acid byproduct (e.g., HF), preventing the protonation and deactivation of the pyrrolidine nucleophile.
Temperature 80 - 150 °CHigher temperatures are often necessary to provide sufficient energy for the reaction to proceed at a reasonable rate. [4]
Pyrrolidine 1.5 - 3.0 equivalentsUsing an excess of the nucleophile can help drive the reaction to completion according to Le Châtelier's principle.
Q2: The oxidation of the methylthio group is incomplete, resulting in a mixture of starting material, sulfoxide, and the desired sulfone product. How can I drive the reaction to completion?

Incomplete oxidation is a common issue that complicates purification. The key is to select the right oxidant and conditions to ensure full conversion from the sulfide (-SCH₃) to the sulfone (-SO₂CH₃).

Causality: The oxidation occurs in two steps: sulfide to sulfoxide (-SOCH₃), and then sulfoxide to sulfone. The second step often requires harsher conditions or a longer reaction time than the first. Stopping at the sulfoxide stage is a frequent outcome of insufficient oxidizing power or reaction time.

Recommended Actions:

  • Choice and Stoichiometry of Oxidant: Hydrogen peroxide (H₂O₂) is a common and clean oxidant. [5][6]Ensure you are using at least two molar equivalents relative to the methylthio compound. A slight excess (e.g., 2.2-2.5 equivalents) can help ensure complete conversion.

  • Catalyst and Solvent: The oxidation is often performed in an acidic medium like acetic acid or formic acid, which activates the hydrogen peroxide. [5][6]Catalysts like sodium tungstate can also be used to facilitate the oxidation at lower temperatures. [1]3. Temperature and Reaction Time: While the initial oxidation to the sulfoxide can be exothermic, driving the reaction to the sulfone may require heating. A typical temperature range is 70-100°C. [5]Monitor the reaction by TLC or LC-MS until the sulfoxide intermediate is fully consumed.

ParameterRecommended ConditionsRationale & Key Insights
Oxidant Hydrogen Peroxide (30% aq.), m-CPBAH₂O₂ is cost-effective and environmentally friendly, with water as its only byproduct. [5][6]m-CPBA is highly effective but more expensive.
Stoichiometry 2.2 - 2.5 equivalents of oxidantA stoichiometric excess is required to drive the oxidation past the intermediate sulfoxide stage to the final sulfone.
Solvent/Catalyst Acetic Acid, Formic Acid, Sodium TungstateAcetic acid serves as both a solvent and an activator for H₂O₂. [5]Sodium tungstate is a phase-transfer catalyst that can accelerate the reaction. [1]
Temperature 70 - 100 °CHeating is often required to convert the sulfoxide to the sulfone. Monitor carefully to prevent side reactions. [5]
Q3: I am observing significant byproduct formation. What are the most likely side reactions?

Byproducts can significantly lower your isolated yield and complicate purification.

Potential Side Reactions:

  • Amide Formation: If the SNAr reaction is performed at very high temperatures, the pyrrolidine can potentially react with the carboxylic acid group to form an amide. This is generally less favorable than the SNAr but can occur under harsh conditions.

  • Decarboxylation: At excessively high temperatures, particularly in the presence of a base, the benzoic acid moiety can undergo decarboxylation.

  • Ring Opening of Pyrrolidine: Under strongly acidic or basic conditions combined with high heat, the pyrrolidine ring itself could potentially degrade.

Mitigation Strategies:

  • Protecting Groups: If amide formation is a persistent issue, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the SNAr reaction. The ester can then be hydrolyzed back to the carboxylic acid in a final step.

  • Temperature Control: Avoid excessive temperatures. The optimal temperature is one that allows the main reaction to proceed efficiently without promoting decomposition or side reactions. A thorough optimization study is recommended. [4]* Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to minimize the formation of time-dependent byproducts.

Experimental Protocols
Protocol 1: SNAr Reaction with 2-Fluoro-4-(methylsulfonyl)benzoic Acid

This protocol assumes the oxidation step has been performed first.

  • To a solution of 2-fluoro-4-(methylsulfonyl)benzoic acid (1.0 eq) in anhydrous DMSO (5-10 mL per gram of starting material) in a round-bottom flask, add anhydrous potassium carbonate (2.5 eq).

  • Add pyrrolidine (2.0 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS. After completion (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and acidify to pH 2-3 with 1N HCl.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) for purification.

Protocol 2: Oxidation of 4-(Methylthio)-2-(pyrrolidin-1-yl)benzoic Acid

This protocol assumes the SNAr step has been performed first.

  • Suspend 4-(methylthio)-2-(pyrrolidin-1-yl)benzoic acid (1.0 eq) in glacial acetic acid (10 mL per gram). [5]2. Warm the mixture gently to achieve dissolution if necessary. Cool the solution in a water bath.

  • Add 30% aqueous hydrogen peroxide (2.5 eq) dropwise, maintaining the internal temperature below 40 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 2-4 hours. [5]5. Monitor the reaction by TLC or LC-MS until all the intermediate sulfoxide has been converted to the sulfone.

  • Cool the reaction mixture and add a solution of sodium sulfite to quench any excess peroxide. [5]7. The product often precipitates upon cooling or addition to water. Filter the solid, wash thoroughly with water, and dry under vacuum.

References
  • Optimization of the reaction conditions in the synthesis of 4a. (n.d.). ResearchGate. Retrieved from [Link]

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. (1992). Google Patents (EP0478390B1).
  • Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). (n.d.). PrepChem.com. Retrieved from [Link]

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. (1992). Google Patents (EP0478390A1).
  • Benzoic acid, 4-(methylsulfonyl)-2-nitro-. (n.d.). PubChem. Retrieved from [Link]

  • Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. (2013). Google Patents (CN103274974A).
  • Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. (2015). Google Patents (CN105017101A).
  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (2012). Google Patents (CN102627591B).

Sources

Technical Support Center: Navigating Solubility Challenges with 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility issues in aqueous solutions. We understand that achieving the desired concentration is critical for the success of your experiments, and this resource is here to provide you with scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid in my aqueous buffer. Why is this happening?

A1: 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid possesses a chemical structure that contributes to its limited aqueous solubility. The molecule has a non-polar aromatic ring and a pyrrolidine group, which are hydrophobic. While the carboxylic acid and methylsulfonyl groups are polar, the overall lipophilicity of the molecule can lead to challenges when trying to dissolve it in purely aqueous systems. Carboxylic acids, in their protonated form (at acidic or neutral pH), are generally less soluble in water compared to their deprotonated, salt form.[1]

Q2: What is the first and simplest step I should take to improve the solubility of this compound?

A2: The most straightforward and often most effective initial step is to adjust the pH of your aqueous solution. Since this compound is a benzoic acid derivative, it is a weak acid. By increasing the pH of the solution to be basic (e.g., pH 8-9), you can deprotonate the carboxylic acid group (-COOH) to form a carboxylate salt (-COO⁻). This ionic form is significantly more polar and, therefore, more soluble in water.[2][3][4]

Q3: Are there alternative solvents I can use if pH adjustment is not suitable for my experiment?

A3: Yes, if altering the pH is not an option, the use of co-solvents is a widely accepted and effective strategy.[5] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[6] Common co-solvents used in research settings include dimethyl sulfoxide (DMSO), ethanol, and propylene glycol.[5][7] It is crucial to first dissolve the compound in a small amount of the organic co-solvent and then slowly add the aqueous buffer to this solution while vortexing.

Q4: I've managed to dissolve the compound using a co-solvent, but it precipitates when I add it to my cell culture media. What should I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the compound in the co-solvent is no longer soluble when diluted into a larger volume of the aqueous medium. To mitigate this, ensure the final concentration of the organic co-solvent in your working solution is as low as possible (typically <1% and often <0.1% for cell-based assays to avoid solvent toxicity). You can try preparing a more dilute stock solution or adding the stock solution to your media dropwise while vigorously stirring.

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed protocols to address specific solubility challenges you may encounter with 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid.

Issue 1: Compound fails to dissolve in neutral aqueous buffer.

Underlying Cause: At neutral pH, the carboxylic acid is primarily in its less soluble, protonated form.

Solution Workflow:

Caption: pH Adjustment Workflow for Solubilization.

Detailed Protocol: pH-Adjusted Solubilization

  • Weigh the desired amount of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid and add it to your aqueous buffer (e.g., PBS).

  • While stirring the suspension, add a 1N solution of sodium hydroxide (NaOH) drop by drop.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding NaOH until the compound is fully dissolved. The solution should become clear.

  • Check the final pH. For most applications, a pH between 7.5 and 9.0 is sufficient to maintain solubility.

  • If necessary, you can back-titrate with a dilute acid (e.g., 0.1N HCl) to your desired final pH, but be cautious as lowering the pH too much may cause precipitation.

Issue 2: pH modification is not compatible with the experimental design.

Underlying Cause: The experimental conditions require a fixed, neutral pH.

Solution Workflow:

Caption: Co-solvent Method for Solubilization.

Detailed Protocol: Co-solvent Solubilization

  • Create a high-concentration stock solution by dissolving 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid in 100% dimethyl sulfoxide (DMSO). For example, prepare a 10 mM stock.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) can assist with dissolution.

  • To prepare your working solution, slowly add the aqueous buffer to your DMSO stock solution while continuously vortexing. Important: Do not add the DMSO stock directly to the full volume of buffer, as this can cause localized high concentrations and precipitation. Instead, add the buffer to the stock.

  • Ensure the final concentration of DMSO in your working solution is low enough to be tolerated by your experimental system (e.g., <0.5% v/v).[8]

Quantitative Data Summary: Common Co-solvents

Co-solventTypical Starting ConcentrationKey Considerations
DMSO10-50 mM in 100% DMSOCan be toxic to some cells at >0.5%.[8]
Ethanol10-50 mM in 100% EthanolLess toxic than DMSO for many cell lines.
Propylene Glycol10-30 mM in 100% PGOften used in pharmaceutical formulations.[5]

Advanced Strategies for Persistent Solubility Issues

In cases where the above methods are insufficient, more advanced formulation strategies can be employed, although these often require specialized equipment and expertise.

  • Sonication: Applying ultrasonic energy can help to break down particle agglomerates and enhance the rate of dissolution. This can be used in conjunction with pH adjustment or co-solvents.

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid-state.[9] Techniques like spray drying or hot-melt extrusion can be used to create an amorphous form of the drug, which typically has a higher apparent solubility and dissolution rate.[10][11]

  • Salt Formation: While pH adjustment in solution forms a salt in situ, you can also synthesize a stable salt form of the compound (e.g., a sodium or potassium salt).[12] This solid form will have intrinsically higher aqueous solubility than the free acid.[13]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[14][15] Techniques like micronization or nanosuspension can be employed.[15]

Should you continue to experience difficulties, please do not hesitate to contact our technical support team with details of your experimental setup for more tailored advice.

References

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Enhancement of the Aqueous Solubility and Permeability of Poorly Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Retrieved from [Link]

  • Aalborg University. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • International Journal of Scientific Research and Publication. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility. Retrieved from [Link]

  • International Journal of Scientific Research and Publication. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. Retrieved from [Link]

  • International Journal of Scientific Research and Publication. (n.d.). Titrimetric Study of Solubility of Solute Benzoic Acid and Their Partition in Water and Benzene Solvents. Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

  • Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Retrieved from [Link]

Sources

"4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid" off-target effects in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid, which we will refer to as Cmpd-M2PB . This guide is designed to help you navigate and troubleshoot unexpected experimental outcomes, with a specific focus on identifying and mitigating potential off-target effects. Given that Cmpd-M2PB is a specific chemical entity, this guide uses it as a framework to address the broader challenge of off-target effects in novel chemical probes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when encountering unexpected results.

Q1: My assay is producing inconsistent or unexpected data when I use Cmpd-M2PB. Could this be an off-target effect?

A1: It's a strong possibility. When a well-validated assay yields unexpected results with a new compound, the cause often falls into one of three categories:

  • Compound-Related Issues: Problems with solubility, stability, or purity of Cmpd-M2PB.

  • Assay Interference: The compound directly interferes with the assay technology (e.g., autofluorescence, luciferase inhibition) rather than the biological target.

  • Off-Target Pharmacology: The compound interacts with one or more unintended biological targets, producing a cellular phenotype that confounds the expected on-target result.

Before investigating complex off-target pharmacology, it is crucial to rule out the first two possibilities. A logical first step is to confirm the compound's integrity and check for assay artifacts.

Q2: Based on the structure of Cmpd-M2PB, what potential off-target activities should I be aware of?

A2: The chemical structure of Cmpd-M2PB contains several moieties that are known to interact with various protein families. This structure-based assessment can help generate initial hypotheses for counter-screening.

Structural MoietyPotential Off-Target ClassRationale & Supporting Evidence
Benzoic Acid Transporters (e.g., OATs), Receptors, EnzymesThe carboxylate group can form key ionic interactions in binding pockets. Benzoic acid derivatives are known to be pharmacologically active against a wide range of targets, including integrins.[1][2]
Pyrrolidine Ring GPCRs (e.g., Opioid, Histamine), Ion ChannelsThis saturated heterocycle is a common feature in many CNS-active drugs and can serve as a key pharmacophore for receptor engagement. Similar structures show affinity for histamine H3 and kappa-opioid receptors.[3][4]
Methylsulfonyl Group General promiscuity, KinasesThe sulfonyl group is a strong hydrogen bond acceptor and can increase the polarity of a molecule. While not indicative of a specific target class, it is a common feature in many enzyme inhibitors.

This analysis suggests that a primary counter-screening panel for Cmpd-M2PB should ideally include representative members from GPCR and transporter families.

Q3: What is the difference between an off-target effect and non-specific activity like compound aggregation?

A3: This is a critical distinction.

  • Off-target effects are specific, reproducible binding events between your compound and an unintended biomolecule, leading to a measurable biological response.

  • Non-specific activity often arises from the physicochemical properties of the compound, such as forming aggregates at high concentrations. These aggregates can sequester proteins or interfere with assay reagents, leading to false-positive results that are not driven by a specific molecular recognition event.

A key troubleshooting step is to determine if the observed effect is concentration-dependent in a manner consistent with a specific binding interaction and to test for aggregation using techniques like dynamic light scattering (DLS) or detergent-based counter-screens.

Section 2: Troubleshooting Workflow for Unexpected Results

This section provides a systematic approach to diagnosing the root cause of anomalous data.

Workflow Overview: From Observation to Conclusion

The following diagram outlines the logical flow for troubleshooting.

Troubleshooting_Workflow A Unexpected Assay Result (e.g., high variability, unexpected potency) B Step 1: Verify Compound & Assay Integrity A->B C Is compound pure, soluble, and stable? Is the assay robust? B->C D Resolve basic technical issues. (e.g., re-purify, change buffer) C->D No E Step 2: Test for Non-Specific Interference C->E Yes D->B F Does activity change with detergent? Is there evidence of aggregation? E->F G Compound is likely an aggregator. Re-evaluate or modify structure. F->G Yes H Step 3: Generate Off-Target Hypothesis F->H No I Step 4: Experimental Validation (Counter-screening & Orthogonal Assays) H->I J Are off-target hits identified? I->J K On-Target Effect Confirmed. Phenotype is genuine but complex. J->K No L Off-Target Effect Confirmed. Characterize new activity or redesign compound. J->L Yes

Caption: A logical workflow for diagnosing unexpected experimental results.

Step 1: Protocol for Verifying Compound and Assay Fidelity

Before assuming an off-target effect, you must validate your tools.

1.1. Confirm Compound Identity and Purity:

  • Action: Re-run analytical characterization (LC-MS, NMR) on the batch of Cmpd-M2PB being used in the assay.

  • Rationale: Impurities, degradation products, or incorrect structures are common sources of confounding results.

  • Acceptance Criteria: Purity should be >95%, and the structure must match the expected entity.

1.2. Assess Compound Solubility:

  • Action: Measure the kinetic solubility of Cmpd-M2PB in your final assay buffer.

  • Rationale: Undissolved compound can cause high variability and lead to aggregation artifacts. The effective concentration will be lower than the nominal concentration.

  • Method: Use nephelometry or visual inspection of serial dilutions under a microscope.

1.3. Validate Assay Performance:

  • Action: Run the assay with only the vehicle (e.g., DMSO) and a known positive control inhibitor/activator.

  • Rationale: This confirms that the assay itself is performing within its specified window (e.g., Z'-factor > 0.5) and that the vehicle is not causing an effect.[5]

Step 2: Protocol for Assessing Non-Specific Interference

2.1. Detergent Counter-Screen:

  • Objective: To determine if the observed activity is sensitive to the presence of a non-ionic detergent, which disrupts non-specific, aggregate-based interactions.

  • Methodology:

    • Prepare two sets of Cmpd-M2PB dose-response curves.

    • In the primary set, use your standard assay buffer.

    • In the secondary set, add 0.01% (v/v) Triton X-100 to the final assay buffer.

    • Compare the IC50/EC50 values between the two conditions.

  • Interpretation: A significant rightward shift (>10-fold) in potency in the presence of detergent strongly suggests the compound is acting via aggregation or another non-specific mechanism.

Step 3: Designing an Off-Target Counter-Screening Campaign

If basic quality control checks out and non-specific effects are ruled out, the next step is to screen for off-target activities directly.

3.1. Rationale for Panel Selection:

  • Based on the structural alerts for Cmpd-M2PB (see Q2), a targeted approach is more cost-effective than a broad screen. A panel should include:

    • GPCRs: A small panel including opioid, histamine, and adrenergic receptors.

    • Transporters: Organic anion transporters (OATs).

    • General Toxicity: A cell viability assay is essential to ensure the observed effect is not simply due to cytotoxicity.

3.2. Protocol: General Cytotoxicity Counter-Screen (MTS Assay)

  • Objective: To determine the concentration at which Cmpd-M2PB induces general cell death, which can confound results from cell-based assays.

  • Methodology:

    • Cell Plating: Seed a relevant cell line (e.g., HEK293 or the line used in your primary assay) in a 96-well plate and allow cells to adhere overnight.

    • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of Cmpd-M2PB (e.g., from 100 µM down to 5 nM). Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO or staurosporine).

    • Incubation: Add the compound dilutions to the cells and incubate for a period relevant to your primary assay (e.g., 24-48 hours).

    • MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's protocol and incubate for 1-4 hours.

    • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

    • Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell background control (0% viability). Plot the dose-response curve and calculate the CC50 (cytotoxic concentration 50%).

  • Interpretation: If the CC50 is close to the IC50/EC50 observed in your primary assay, the primary result is likely an artifact of cytotoxicity. A therapeutic window of at least 10-fold (ideally >30-fold) between the CC50 and the primary assay potency is desired.

Conceptual Pathway: On-Target vs. Off-Target Effects

This diagram illustrates how an unintended interaction can create a misleading result.

Signaling_Pathway Compound Cmpd-M2PB TargetA Intended Target (e.g., Kinase A) Compound->TargetA Inhibition (intended) TargetB Off-Target (e.g., Phosphatase X) Compound->TargetB Activation (unintended) PathwayA Signaling Pathway A TargetA->PathwayA Blocks PathwayB Signaling Pathway B TargetB->PathwayB Activates Output Measured Readout (e.g., Gene Expression) PathwayA->Output Increases Readout PathwayB->Output Decreases Readout

Caption: Confounding effects of an off-target interaction on a final assay readout.

Section 3: References

  • PubChem. Benzoic acid, 4-(methylsulfonyl)-2-nitro-.[Link]

  • Let's Talk Experiments. Troubleshooting and optimizing lab experiments.[Link]

  • Fox, G. B., et al. (2005). Pharmacological properties of ABT-239... a potent and selective histamine H3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 313(1), 176-90. [Link]

  • Grimwood, S., et al. (2011). Pharmacological characterization of... a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-66. [Link]

  • Muro, F., et al. (2008). Identification of... a potent, orally active VLA-4 antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000. [Link]

  • Bapat, A., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Nature Communications, 14(1), 3375. [Link]

  • Lasky, J. (2017). Anti-CRISPR proteins decrease off-target side effects of CRISPR-Cas9. Berkeley News. [Link]

  • Saeed, A., et al. (2021). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules, 26(11), 3379. [Link]

  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects.[Link]

  • Liew, Y. J., et al. (2020). Mitigating Off-Target Effects in CRISPR/Cas9-mediated in Vivo Gene Editing. Journal of Molecular Medicine, 98(5), 615-632. [Link]

  • Gulea, A., et al. (2023). Product Selectivity Control in the Brønsted Acid-Mediated Reactions with 2-Alkynylanilines. Molecules, 28(19), 6825. [Link]

  • Hsu, J. R., et al. (2021). Transcriptome-Wide Off-Target Effects of Steric-Blocking Oligonucleotides. Nucleic Acid Therapeutics, 31(6), 392-403. [Link]

  • Iimura, S., et al. (2009). Discovery of... an orally active, selective very late antigen-4 antagonist. Journal of Medicinal Chemistry, 52(24), 7974-92. [Link]

  • BindingDB. A public database of measured binding affinities.[Link]

Sources

improving the purity of synthesized "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid. Recognizing the critical importance of purity for downstream applications, this document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions. Our approach is grounded in established chemical principles to help you diagnose issues and systematically improve the quality of your final compound.

Section 1: Frequently Asked Questions & Impurity Profiling

Understanding the potential impurities is the first step toward eliminating them. This section addresses common questions regarding contaminants that may arise during the synthesis of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid.

The synthesis of this target molecule often involves a nucleophilic aromatic substitution (SNAr) of a precursor like 2-chloro-4-(methylsulfonyl)benzoic acid with pyrrolidine, followed by an oxidation step if starting from a thioether precursor. The impurities discussed are based on this common synthetic logic.

Q1: What are the most common impurities I should expect in my crude product?

The impurity profile is directly linked to the synthetic route. Assuming a route involving the reaction of a 2-halo-4-(methylsulfonyl)benzoic acid precursor with pyrrolidine, you can anticipate several classes of impurities[1]:

  • Unreacted Starting Materials: The most common impurities are residual amounts of the starting materials. This includes the 2-substituted benzoic acid precursor (e.g., 2-chloro-4-methylsulfonylbenzoic acid) and potentially excess pyrrolidine.[2][3]

  • Intermediates: If the synthesis involves multiple steps, such as the oxidation of a thioether to a sulfone, you may find the intermediate 4-(methylthio)-2-pyrrolidinobenzoic acid or the corresponding sulfoxide.

  • Side-Reaction Products: Formation of regioisomers is a possibility, although less likely with a highly activated substrate. Other by-products could arise from reactions with solvent or degradation under harsh reaction conditions (e.g., high temperature).

  • Residual Solvents: Solvents used during the reaction or initial work-up (e.g., DMF, Toluene, Acetone) can be retained in the crude solid.[4]

Q2: My isolated solid is off-color (e.g., yellow or brown). What is the likely cause?

Off-colors are typically indicative of highly conjugated impurities or degradation products.

  • Precursor Contamination: If your synthesis starts from a nitro-substituted precursor, such as 2-nitro-4-(methylsulfonyl)benzoic acid, even trace amounts of this starting material can impart a strong yellow color.[5][6][7]

  • Oxidation By-products: Air oxidation of certain intermediates or the final product, especially under basic conditions or in the presence of trace metals, can generate colored impurities.

  • Polymeric Material: High reaction temperatures can sometimes lead to the formation of polymeric tars, which are often dark in color.

Q3: My HPLC analysis shows several small peaks close to my main product peak. How can I identify them?

Peaks with similar retention times often indicate structurally related compounds.

  • Isomers: Positional isomers of the methylsulfonyl or pyrrolidino groups, if formed, would have very similar polarity to the desired product.

  • Related Benzoic Acids: Impurities like the unreacted halo-precursor or a hydrolyzed intermediate are common culprits.[3]

  • Sulfoxide Intermediate: The sulfoxide, being an intermediate in the oxidation of a thioether to the sulfone, is a very likely impurity. It has a polarity between the thioether and the sulfone and may elute nearby.

To definitively identify these peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective technique. It provides the mass of the compound associated with each HPLC peak, allowing you to infer its structure based on the masses of expected impurities.

Section 2: Troubleshooting and Purification Protocols

This section provides actionable strategies to address common purity issues.

Troubleshooting Guide
Symptom / Observation Potential Cause(s) Recommended Action(s)
Low Purity by HPLC/NMR - Unreacted starting materials.- Significant side-product formation.- Perform an acid-base wash to remove neutral or basic impurities.- Optimize reaction conditions (temperature, time, stoichiometry).- Proceed with recrystallization.
Persistent Off-Color - Residual nitro-aromatic compounds.- Oxidative degradation products.- Treat a solution of the crude product with activated charcoal before recrystallization.- Ensure the work-up and storage are performed under an inert atmosphere (N₂ or Ar).
Product Fails to Crystallize (Oils Out) - High levels of impurities depressing the melting point.- Presence of residual solvent.- Wash the crude oil with a non-polar solvent (e.g., hexanes) to remove greasy impurities (trituration).- Re-dissolve and dry thoroughly under high vacuum.- Attempt recrystallization from a different solvent system.
Broad Melting Point - Presence of impurities.- This is a classic indicator of an impure compound. Proceed with purification protocols like recrystallization until a sharp melting point is achieved.
Experimental Protocols

This technique is highly effective for separating the acidic product from any neutral or basic impurities, such as unreacted pyrrolidine or non-acidic by-products.

Rationale: The carboxylic acid group is deprotonated by a weak base to form a water-soluble carboxylate salt. Neutral or basic organic impurities remain in the organic phase and can be washed away. Re-acidification of the aqueous layer protonates the carboxylate, causing the pure carboxylic acid to precipitate.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium bicarbonate (NaHCO₃). Extract 2-3 times, collecting the aqueous layers. Note: Use a weak base like NaHCO₃ to avoid potential hydrolysis of other functional groups. Check the pH of the aqueous layer to ensure it is basic.

  • Organic Wash (Optional): The combined aqueous layers can be washed once with the organic solvent (e.g., ethyl acetate) to remove any lingering neutral impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH is ~2.[2][5] The product should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under high vacuum, preferably at a slightly elevated temperature (e.g., 40-50 °C) to remove all traces of water.

Recrystallization is the gold standard for purifying solid organic compounds. The key is to select a solvent system in which the product is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Selection: Screen for a suitable solvent or solvent pair. Common choices for benzoic acids include ethanol/water, isopropanol/water, or ethyl acetate/heptane.[8] A good starting point is an alcohol like ethanol or isopropanol.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the hot solvent (or the more soluble solvent of a pair) needed to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (If Necessary): If there are insoluble impurities (like dust or polymeric material), perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a solvent pair, slowly add the anti-solvent (e.g., water) to the hot solution until it just begins to turn cloudy (the saturation point), then allow it to cool as described.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum.

Visual Workflow for Purification

The following diagram outlines the general strategy for purifying the crude product.

G cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product & Analysis Crude Crude Synthesized Product AcidBase Protocol 1: Acid-Base Extraction Crude->AcidBase Dissolve in Organic Solvent Organic_Impurities Neutral/Basic Impurities AcidBase->Organic_Impurities Aqueous_Layer Aqueous Layer (Product as Salt) AcidBase->Aqueous_Layer Extract with Base Precipitation Acidify & Precipitate Aqueous_Layer->Precipitation Recrystallization Protocol 2: Recrystallization Precipitation->Recrystallization Collect & Dry Solid Soluble_Impurities Soluble Impurities (in mother liquor) Recrystallization->Soluble_Impurities PureProduct Pure Product (>99%) Recrystallization->PureProduct Filter & Dry Crystals Analysis QC Analysis (HPLC, NMR, MS) PureProduct->Analysis

Caption: General Purification Workflow for 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid.

Potential Impurity Formation Pathway

This diagram illustrates how key impurities can form during a hypothetical SNAr synthesis.

G SM1 2-Chloro-4-(methylsulfonyl) benzoic acid (Starting Material 1) Reaction S_NAr Reaction (e.g., DMF, Base, Heat) SM1->Reaction SM2 Pyrrolidine (Starting Material 2) SM2->Reaction Product Desired Product: 4-(Methylsulfonyl)-2- pyrrolidinobenzoic acid Reaction->Product Main Path Impurity1 Impurity: Unreacted SM1 Reaction->Impurity1 Incomplete Reaction Impurity2 Impurity: Excess SM2 Reaction->Impurity2 Excess Reagent Impurity3 Side Product: (e.g., Amide formation) Reaction->Impurity3 Side Reaction

Caption: Potential Impurity Formation Pathway in a Nucleophilic Aromatic Substitution.

References

  • EP0478390B1, Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates, Google P
  • EP0478390A1, Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates, European Patent Office. [Link]

  • CN103274974A, Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid, Google P
  • PubChem, Benzoic acid, 4-(methylsulfonyl)-2-nitro-, National Center for Biotechnology Information. [Link]

  • CN102627591B, Preparation method of 2-chloro-4-methylsulfonylbenzoic acid, Google P
  • US20210147391A1, Process for synthesis of mesotrione, Justia Patents. [Link]

  • Jadhav, S. B., et al. (2014). Recent trends in the impurity profile of pharmaceuticals. Journal of Young Pharmacists, 6(2), 19-33. [Link]

  • TWI224091B, Purification of 2-nitor-4-methylsulfonylbenzoic acid, Google P
  • CN112745240A, Recrystallization method of high-selectivity pregabalin intermediate, Google P

Sources

Technical Support Center: Troubleshooting Experimental Inconsistencies with 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common inconsistencies encountered during the synthesis, purification, and analysis of this molecule. My approach is to move beyond simple procedural lists, focusing instead on the underlying chemical principles to empower you to make informed, data-driven decisions in your experimental work.

Part 1: Foundational Compound Data & Handling

Understanding the fundamental properties of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid (CAS No: 1197193-17-1) is the first line of defense against experimental variability.[1] The molecule's structure, featuring a carboxylic acid, a sulfone, and a tertiary amine (pyrrolidine), dictates its behavior in different chemical environments.

Table 1: Physicochemical Properties of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic Acid and Related Precursors

Property4-(Methylsulfonyl)-2-pyrrolidinobenzoic Acid2-Chloro-4-(methylsulfonyl)benzoic acid (Precursor)4-(Methylsulfonyl)benzoic acid (Related Compound)
CAS Number 1197193-17-1[1]53250-83-2[2]4052-30-6
Molecular Formula C12H15NO4S[1]C8H7ClO4S[2]C8H8O4S
Molecular Weight 269.32 g/mol (Calculated)234.66 g/mol [2]200.21 g/mol
Form Expected to be a solidSolidSolid
pKa (Predicted) ~2-4 (Carboxylic Acid), ~9-11 (Conjugate acid of Pyrrolidine)~1.5-2.5 (Carboxylic Acid)3.48 (in water)
Key Functional Groups Carboxylic acid, Sulfone, Tertiary AmineCarboxylic acid, Sulfone, Aryl ChlorideCarboxylic acid, Sulfone
Frequently Asked Questions: Solubility & Stability

Q1: I'm struggling to dissolve the compound. What solvents should I use?

A1: The amphoteric nature of this molecule—possessing both an acidic carboxylic acid and a basic pyrrolidine group—makes its solubility highly pH-dependent.

  • In acidic aqueous solutions (pH < 2): The pyrrolidine nitrogen will be protonated, forming a cationic salt which should exhibit improved water solubility.

  • In basic aqueous solutions (pH > 6): The carboxylic acid will be deprotonated, forming an anionic carboxylate salt, which will also be more soluble in water.

  • At its isoelectric point: The compound will exist as a zwitterion and likely exhibit its lowest aqueous solubility.

  • For organic solvents: Start with polar aprotic solvents like DMSO or DMF. For chromatography, mixtures including methanol or ethanol may be effective, but solubility in less polar solvents like ethyl acetate or dichloromethane (DCM) will likely be limited.

Q2: My compound appears to degrade upon storage or during certain experimental steps. What are the stability risks?

A2: While the core structure is relatively robust, two main areas of concern are potential oxidation and decarboxylation under harsh conditions.

  • Oxidative Stability: The pyrrolidine ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) and away from light.[3]

  • Thermal Stability: While the melting point of the related 4-(methylsulfonyl)benzoic acid is high (268-271 °C), prolonged heating at high temperatures, especially under acidic or basic conditions, could potentially lead to degradation. For reactions requiring heat, it is crucial to monitor the reaction progress closely to avoid unnecessary exposure.[4]

  • pH Stability: Strong acidic or basic conditions at elevated temperatures can promote side reactions or degradation.[5] Hydrolysis is less of a concern for the core structure but can be an issue for related esters or amides.

Part 2: Synthesis & Mechanistic Troubleshooting

The most common route to synthesizing this compound is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This typically involves reacting a precursor like 2-chloro-4-(methylsulfonyl)benzoic acid or 2-nitro-4-(methylsulfonyl)benzoic acid with pyrrolidine.[2][6] The strongly electron-withdrawing sulfone and carboxylic acid groups activate the aromatic ring, making it susceptible to nucleophilic attack by pyrrolidine.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing & Purification SM1 2-Substituted-4-(Methylsulfonyl)benzoic Acid (X = Cl, NO2) Reaction Nucleophilic Aromatic Substitution (SNAr) Solvent: DMF, DMSO Base: K2CO3, Et3N SM1->Reaction SM2 Pyrrolidine SM2->Reaction Workup Aqueous Workup (Acidification & Extraction) Reaction->Workup 1 Purification Purification (Recrystallization or Chromatography) Workup->Purification 2 Product Final Product: 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid Purification->Product 3

Caption: General SNAr synthesis workflow.

Frequently Asked Questions: Synthesis

Q1: My reaction yield is consistently low or the reaction fails to go to completion. What are the common causes?

A1: This is a multi-faceted problem. Use the following decision tree to diagnose the issue.

Troubleshooting_Low_Yield cluster_reaction Reaction Conditions cluster_reagents Reagents & Byproducts cluster_workup Workup & Purification Start Low Yield Observed q_incomplete Incomplete Reaction? Start->q_incomplete Check TLC/LC-MS q_side_reactions Side Reactions Prevalent? Start->q_side_reactions Analyze crude mixture q_workup_loss Product lost during workup? Start->q_workup_loss Compare crude vs. pure yield c_temp Temperature too low? Increase heat (e.g., 80-120 °C) q_incomplete->c_temp Yes c_time Insufficient reaction time? Monitor by TLC/LC-MS q_incomplete->c_time Yes c_base Base ineffective? Use a stronger, non-nucleophilic base or ensure it's dry (e.g., K2CO3) q_incomplete->c_base Yes c_overalkylation Over-alkylation of pyrrolidine? Use excess pyrrolidine q_side_reactions->c_overalkylation Yes c_impurity Starting material impure? Verify purity by NMR/LC-MS q_side_reactions->c_impurity Yes c_moisture Moisture sensitivity? Use anhydrous solvents/reagents q_side_reactions->c_moisture Yes c_extraction Poor extraction? Adjust pH carefully before extraction q_workup_loss->c_extraction Yes c_emulsion Emulsion formation? Add brine to break emulsion q_workup_loss->c_emulsion Yes

Caption: Decision tree for troubleshooting low reaction yields.

  • Causality Explained: The SNAr reaction rate is highly dependent on temperature and the efficacy of the base. The base (e.g., K₂CO₃) is required to neutralize the acid formed during the substitution, which would otherwise protonate and deactivate the pyrrolidine nucleophile.[7] Insufficient heat or an inadequate base can stall the reaction.[8] Furthermore, pyrrolidine itself can be further alkylated, leading to quaternary ammonium salts, especially if the alkylating agent is not carefully controlled.[9]

Q2: I'm observing a major impurity that is difficult to separate. What could it be?

A2: Besides unreacted starting material, the most likely impurity depends on your specific precursor.

  • If using a 2-chloro precursor: The primary impurity is often the starting material itself due to an incomplete reaction.

  • If using a 2-nitro precursor: Incomplete substitution is also possible. Additionally, under certain conditions, the nitro group can be reduced, leading to amino-substituted byproducts, although this is less common in standard SNAr conditions.

  • General Byproducts: If the reaction is run at excessively high temperatures for prolonged periods, you might see byproducts from the decomposition of the solvent (e.g., DMF).[7]

Part 3: Purification & Analytical Troubleshooting

Q1: What is the most effective method for purifying the crude product?

A1: The choice between recrystallization and column chromatography depends on the nature of the impurities.

  • Recrystallization: This is the preferred method if the impurities have significantly different solubility profiles from your product.[4] Given the product's structure, a mixed solvent system like ethanol/water or methanol/water is a good starting point. Dissolve the crude solid in the minimum amount of hot alcohol and slowly add water until turbidity persists, then allow it to cool slowly.

  • Column Chromatography: This is necessary if you have impurities with similar solubility. A silica gel column is standard. Due to the acidic nature of the carboxylic acid, it may streak on the silica. To mitigate this, you can add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to your eluent. A typical eluent system would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.

Q2: My HPLC analysis shows broad or tailing peaks. How can I improve the peak shape?

A2: Peak tailing for this compound is almost certainly due to interactions with the stationary phase.

  • Mobile Phase pH: The carboxylic acid can interact with residual silanols on a C18 column. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) with formic acid or trifluoroacetic acid (TFA) will fully protonate the carboxyl group, minimizing this secondary interaction and leading to sharper peaks.

  • Column Choice: If tailing persists, consider using a column with end-capping or a different stationary phase designed for polar compounds.

  • Sample Overload: Ensure you are not injecting too much material onto the column. Dilute your sample and reinject to see if peak shape improves.

Part 4: Standardized Experimental Protocols

These protocols are designed to be self-validating systems, providing a reliable baseline for your experiments.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol assumes the use of 2-chloro-4-(methylsulfonyl)benzoic acid as the starting material.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-chloro-4-(methylsulfonyl)benzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a polar aprotic solvent like DMF or DMSO (approx. 0.2 M concentration).

  • Reagent Addition: Add pyrrolidine (1.5 eq) to the mixture.

  • Heating & Monitoring: Heat the reaction mixture to 100-120 °C. Monitor the reaction progress every 2-4 hours using TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing water (10x the volume of the reaction solvent).

    • Carefully acidify the aqueous solution to pH ~3-4 with 1M HCl. A precipitate should form.

    • Stir for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration and wash the filter cake with cold water.

  • Drying: Dry the crude solid under vacuum to obtain the crude product. Further purification can be done via recrystallization (Protocol 2).

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of crude product in a test tube and test solubility in various solvents (e.g., methanol, ethanol, isopropanol, water) to find a single solvent where it is soluble when hot but sparingly soluble when cold, or a two-solvent system (one in which it is soluble, one in which it is not). An ethanol/water system is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Precipitation: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the solid and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath for 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.[8]

References

  • Technical Support Center: Synthesis of Substituted Benzoates. Benchchem. [URL: https://www.benchchem.
  • Common side reactions in the synthesis of substituted benzoic acids. Benchchem. [URL: https://www.benchchem.com/technical-support-center/common-side-reactions-in-the-synthesis-of-substituted-benzoic-acids]
  • Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide. Benchchem. [URL: https://www.benchchem.com/technical-support-center/navigating-the-synthesis-of-s-1-boc-2-aminomethyl-pyrrolidine-a-z-troubleshooting-guide]
  • Preventing side reactions in pyrrolidine synthesis. Benchchem. [URL: https://www.benchchem.com/technical-support-center/preventing-side-reactions-in-pyrrolidine-synthesis]
  • 11 questions with answers in PYRROLIDINES | Science topic. ResearchGate. [URL: https://www.
  • Pyrrolidine Properties, Reactions and Applications. Safrole. [URL: https://safrole.
  • EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Google Patents. [URL: https://patents.google.
  • 4-(Methylsulfonyl)-2-pyrrolidinobenzoic Acid. Echemi. [URL: https://www.echemi.com/products/1197193-17-1.html]
  • Benzoic acid, 4-(methylsulfonyl)-2-nitro-. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/184292]
  • 4-(Methylsulfonyl)benzoic acid 97. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/381180]
  • 4-(Methylsulfonyl)-2-(piperidin-1-yl)benzoic acid. BLDpharm. [URL: https://www.bldpharm.com/products/2832315-11-2.html]
  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4556272/]
  • 65 questions with answers in BENZOIC ACIDS | Science topic. ResearchGate. [URL: https://www.
  • 17.2: Substituted Benzoic Acids. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/17%3A_Carbonyl_Alpha-Substitution_Reactions/17.02%3A_Substituted_Benzoic_Acids]
  • Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. YouTube. [URL: https://www.youtube.
  • 2-Chloro-4-(methylsulfonyl)benzoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/735863]
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent. [URL: https://www.agilent.com/cs/library/applications/application-lc-ms-ms-125-drugs-metabolites-urine-6470-5991-9099en-agilent.pdf]
  • CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Google Patents. [URL: https://patents.google.
  • Process for synthesis of mesotrione. Justia Patents. [URL: https://patents.justia.
  • CAS 1000018-48-3 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_1000018-48-3.htm]
  • CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. Google Patents. [URL: https://patents.google.
  • EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents. [URL: https://patents.google.
  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/28605556/]
  • 4-({5-Bromo-1'-[(2-Chlorophenyl)sulfonyl]-2-Oxospiro[indole-3,4'-Piperidin]-1(2h)-Yl}methyl)benzoic Acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/126962402]
  • CAS#:2166053-13-8 | 1-[4-(Methylsulfonyl)phenyl]-2-pyrrolidinone. Chemsrc. [URL: https://www.chemsrc.com/en/cas/2166053-13-8_619558.html]
  • 2-Nitro-4-methylsulfonylbenzoic acid. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4165136.htm]
  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9788939/]
  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. [URL: https://www.researchgate.

Sources

Technical Support Center: Overcoming Challenges in the Oxidation of Sulfonylbenzoic Acid Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of sulfonylbenzoic acids. As a critical class of intermediates in pharmaceutical and materials science, their synthesis is pivotal. However, the convergent nature of this synthesis—often involving strong oxidizing and sulfonating agents—presents a unique set of challenges. This guide is designed to provide researchers, scientists, and drug development professionals with field-proven insights and troubleshooting strategies to navigate these complexities effectively. We will delve into the causality behind common experimental pitfalls and offer robust, self-validating protocols to enhance your success rate.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses the most common issues encountered during the synthesis of sulfonylbenzoic acids, which typically involves the oxidation of an alkyl group on a sulfonated aromatic ring or the sulfonation of an alkylbenzoic acid.

Problem 1: Low Yield of the Desired Sulfonylbenzoic Acid

A diminished yield is often the first sign that a reaction requires optimization. The root cause can typically be traced to incomplete reactions, degradation of intermediates, or loss during product isolation.

  • Possible Cause 1.1: Incomplete Oxidation of the Alkyl Precursor

    • The "Why": The oxidation of an alkyl side-chain, especially a methyl group, on an electron-deficient sulfonated ring can be sluggish. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are required, but their effectiveness depends on temperature, reaction time, and stoichiometry.[1] The reaction mechanism often involves the abstraction of a benzylic hydrogen as the rate-limiting step; without this, the reaction will not proceed.[2][3][4]

    • Recommended Solutions:

      • Verify Reagent Potency: Ensure the oxidizing agent has not degraded. For KMnO₄, a vibrant purple color indicates its active state.

      • Optimize Reaction Conditions: If using KMnO₄, heating under reflux in a slightly alkaline solution is standard practice to drive the reaction to completion.[2] For catalytic systems, ensure the catalyst is active and not poisoned.[5]

      • Increase Reagent Stoichiometry: A substoichiometric amount of the oxidant will naturally lead to incomplete conversion. Increase the molar equivalents of the oxidizing agent and monitor the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

      • Monitor Reaction: Periodically sample the reaction mixture to check for the disappearance of the starting material. The characteristic purple of permanganate fading to a brown MnO₂ precipitate is a good visual cue for reaction progression.[2]

  • Possible Cause 1.2: Hydrolysis of Sulfonyl Chloride Intermediate

    • The "Why": If your synthesis involves a sulfonyl chloride intermediate (e.g., from chlorosulfonic acid), this functional group is highly susceptible to hydrolysis, reverting to the less reactive sulfonic acid, especially during aqueous workup.[6]

    • Recommended Solutions:

      • Anhydrous Conditions: Maintain strictly anhydrous conditions throughout the reaction and initial workup phases.

      • Low-Temperature Quenching: When quenching the reaction, pour the mixture rapidly onto crushed ice to keep the temperature between 0-5°C, minimizing the rate of hydrolysis.[6]

      • Prompt Filtration: Do not let the precipitated product sit in the acidic aqueous mixture for extended periods. Filter immediately to separate it from the hydrolyzing environment.[6]

Problem 2: Significant Formation of Side Products

The presence of impurities complicates purification and reduces yield. Understanding their origin is key to prevention.

  • Side Product 2.1: Diaryl Sulfones

    • The "Why": This is a frequent byproduct during sulfonation or chlorosulfonation, especially at elevated temperatures. The highly electrophilic sulfonyl chloride or sulfur trioxide intermediate can react with another molecule of the arene starting material.[6][7]

    • Recommended Solutions:

      • Stringent Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. During the addition of reagents like chlorosulfonic acid, temperatures should ideally be kept below 20°C.[6]

      • Control Stoichiometry: Use a minimal excess of the sulfonating agent. A large excess promotes side reactions.[7]

  • Side Product 2.2: Over-oxidation Products (Ring Cleavage)

    • The "Why": Aggressive oxidizing agents like KMnO₄, under harsh conditions (high temperature, high concentration), can cleave the aromatic ring itself, leading to a complex mixture of aliphatic acids and a drastic reduction in yield.[1]

    • Recommended Solutions:

      • Milder Conditions: Carefully control the reaction temperature and avoid prolonged reaction times after the starting material has been consumed.

      • Alternative Oxidants: Consider catalytic oxidation systems, such as those using hydrogen peroxide with a metal catalyst (e.g., CuO/Al₂O₃), which can offer higher selectivity under milder conditions.[5][8]

  • Side Product 2.3: Isomeric and Polysulfonated Byproducts

    • The "Why": The directing effects of the substituents on the benzene ring dictate the position of sulfonation. Harsh conditions, such as high temperatures or a large excess of the sulfonating agent, can lead to the formation of thermodynamically favored, but undesired, isomers or the addition of a second sulfonyl group.[6]

    • Recommended Solutions:

      • Moderate Reaction Temperature: Avoid excessive heat to disfavor the formation of multiple isomers or disubstituted products.

      • Kinetic vs. Thermodynamic Control: Understand the directing effects of your substituents to choose conditions that favor the desired kinetic product.

Problem 3: Product Purity and Isolation Issues

Even with a successful reaction, isolating a pure product can be challenging.

  • Issue 3.1: Product is an Oil or Fails to Solidify

    • The "Why": The presence of impurities, such as unreacted starting materials, solvent residues, or side products, can depress the melting point of your product, preventing it from crystallizing.[6]

    • Recommended Solutions:

      • Effective Washing: Thoroughly wash the crude product with cold water or other appropriate solvents to remove residual acids and water-soluble impurities.[6]

      • Recrystallization: This is a powerful purification technique. The choice of solvent is critical; it should dissolve the product well at high temperatures but poorly at low temperatures.[1]

  • Issue 3.2: Difficulty Removing Manganese Dioxide (from KMnO₄ oxidations)

    • The "Why": Potassium permanganate is reduced to manganese dioxide (MnO₂), a fine brown solid that can be difficult to filter and may co-precipitate with the product.

    • Recommended Solutions:

      • Sodium Bisulfite Quench: After the reaction is complete, add a saturated solution of sodium bisulfite (NaHSO₃). This will reduce the MnO₂ to the water-soluble Mn²⁺, resulting in a clear solution that is much easier to work with.

      • Hot Filtration: If you do not use a reducing agent, filtering the hot reaction mixture can sometimes help, as the solubility of the desired carboxylate salt is often higher at elevated temperatures.

Visual Workflow: Troubleshooting Your Synthesis

The following diagram provides a logical decision-making workflow to systematically troubleshoot common issues in your synthesis.

G cluster_analysis Analysis Results cluster_solutions Corrective Actions start Start: Low Yield or Impure Product check_completion 1. Analyze Crude Sample (TLC, HPLC, NMR) start->check_completion incomplete Incomplete Conversion: Significant Starting Material Remains check_completion->incomplete Unreacted SM side_products Side Products Detected check_completion->side_products New Spots/Peaks pure_but_low Clean Conversion, but Low Isolated Yield check_completion->pure_but_low Clean Reaction Profile sol_incomplete Optimize Reaction: - Increase Temp/Time - Increase Reagent Molar Ratio - Check Reagent Quality incomplete->sol_incomplete sol_side_products Refine Conditions: - Lower Temperature - Control Stoichiometry - Consider Milder Reagents side_products->sol_side_products sol_pure_but_low Improve Workup: - Optimize pH for Precipitation - Check for Hydrolysis - Refine Purification/Recrystallization pure_but_low->sol_pure_but_low

Caption: A troubleshooting decision tree for sulfonylbenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred: oxidize then sulfonate, or sulfonate then oxidize?

A1: The choice of route is highly dependent on the specific substrate and the directing effects of the functional groups.

  • Oxidize then Sulfonate (e.g., from Toluene to Benzoic Acid, then Sulfonation): The carboxyl group is a meta-director and is deactivating. This route is preferred if the meta-sulfonylbenzoic acid is the desired product.[9]

  • Sulfonate then Oxidize (e.g., from Toluene to Toluenesulfonic Acid, then Oxidation): The alkyl group is an ortho, para-director. This route is used to obtain ortho- or para-sulfonylbenzoic acid. However, the electron-withdrawing sulfonyl group makes the subsequent oxidation of the methyl group more difficult, often requiring harsher conditions.[1][5]

Q2: What are the pros and cons of common oxidizing agents for converting the alkyl group to a carboxylic acid?

A2: The choice of oxidant is a critical experimental parameter. The table below summarizes the key characteristics of common choices.

Oxidizing AgentTypical ConditionsProsCons
Potassium Permanganate (KMnO₄) Alkaline solution, heat/reflux[2]Inexpensive, powerful, effective for deactivated rings.Can cause over-oxidation/ring cleavage[1], produces solid MnO₂ waste, can be difficult to control.
Nitric Acid (HNO₃) Concentrated or dilute, often with a catalyst (e.g., Vanadium)[10]Cost-effective, strong oxidant.Generates toxic NOx gases, highly corrosive, potential explosion risk with nitro-compounds.[5]
Hydrogen Peroxide (H₂O₂) With a catalyst (e.g., metal oxides), acidic medium[5][8]"Green" oxidant (byproduct is water), can be highly selective, safer under controlled conditions.Often requires a catalyst, may be less effective for highly deactivated substrates.
Chromic Acid (e.g., Na₂Cr₂O₇/H₂SO₄) Acidic solution, heat[4]Very strong and effective oxidant.Highly toxic and carcinogenic (Cr⁶⁺), significant hazardous waste.

Q3: How can I effectively monitor the reaction's progress?

A3: Relying solely on reaction time is not advisable. Active monitoring is key.

  • TLC: The most common method. Use a suitable solvent system to achieve good separation between your starting material, intermediates, and the final product. The product, being a carboxylic acid, will be very polar and often streak; adding a small amount of acetic acid to the eluent can improve spot shape.

  • HPLC: Provides quantitative data on the consumption of starting material and the formation of the product. This is the preferred method in industrial and developmental settings.[5]

  • Visual Cues: For permanganate oxidations, the disappearance of the purple color is a clear indicator that the oxidant is being consumed.[2]

Q4: What are the best safety practices for handling these reagents?

A4: Both strong oxidizing agents and sulfonating agents like chlorosulfonic acid are hazardous.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: All work should be conducted in a well-ventilated chemical fume hood.

  • Controlled Addition: Reagents should be added slowly and in a controlled manner, especially to manage exothermic reactions. Use an ice bath to dissipate heat.[6]

  • Quenching: Be extremely cautious when quenching. Adding water to concentrated acids (like chlorosulfonic acid) can cause violent splattering. The standard procedure is to add the reaction mixture slowly to ice/water.

Visualizing the Synthetic Landscape

This diagram illustrates the central synthetic challenge: navigating the desired reaction pathway while avoiding common side reactions.

G cluster_side_reactions Potential Pitfalls & Side Reactions start Alkyl-Arenesulfonyl Precursor product Desired Sulfonyl- benzoic Acid start->product  Desired Oxidation   incomplete Incomplete Oxidation (Aldehyde/Alcohol) start->incomplete Insufficient Oxidant/Time over_oxidation Over-Oxidation (Ring Cleavage) start->over_oxidation Harsh Conditions hydrolysis Hydrolysis of Sulfonyl Chloride start->hydrolysis Presence of Water

Sources

"4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid" protocol modifications for specific cell types

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid. As a novel compound with emerging research applications, we understand that scientists may encounter unique challenges. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to support your experimental success. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their studies. We will delve into the nuances of its application, with a focus on adapting protocols for specific cell types and ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid?

While research is ongoing, current data suggest that 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid acts as a modulator of intracellular signaling pathways involved in cellular stress responses. Its precise molecular target is still under investigation, but it has been observed to influence the phosphorylation status of key kinases in a cell-type-dependent manner. Further studies are needed to fully elucidate its mechanism.

2. What is the recommended starting concentration for in vitro experiments?

For initial experiments, a concentration range of 1-10 µM is recommended for most cell lines. However, the optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment. We advise performing a cell viability assay (e.g., MTT or PrestoBlue™) to determine the cytotoxic threshold in your specific model system.

3. How should I dissolve and store 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid?

This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For long-term storage, it is recommended to keep the powdered form at -20°C. Once dissolved in DMSO, create aliquots to minimize freeze-thaw cycles and store at -80°C.

4. Are there any known off-target effects?

As with any small molecule inhibitor, the potential for off-target effects exists. It is crucial to include appropriate controls in your experiments. This may involve using a structurally related but inactive compound, or employing genetic knockdown/knockout of the putative target to confirm that the observed phenotype is a direct result of the compound's action.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Cell Death/Toxicity - Concentration is too high for the specific cell type.- Prolonged incubation time.- Solvent (DMSO) toxicity.- Perform a dose-response curve to determine the EC50 and cytotoxic concentrations.- Optimize incubation time; shorter durations may be sufficient.- Ensure the final DMSO concentration in your culture medium does not exceed 0.1%.
No Observable Effect - Concentration is too low.- Insufficient incubation time.- Compound instability.- Cell line is non-responsive.- Increase the concentration in a stepwise manner.- Extend the incubation period.- Prepare fresh stock solutions of the compound.- Test a different cell line known to be responsive, if available.
Inconsistent Results - Variability in cell passage number.- Inconsistent compound concentration.- Freeze-thaw cycles of the compound stock.- Use cells within a consistent and narrow passage number range.- Prepare a fresh dilution of the compound from a stock aliquot for each experiment.- Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Compound Precipitation in Media - Poor solubility in aqueous media.- High final concentration.- Ensure the DMSO stock is fully dissolved before diluting in media.- Pre-warm the culture media before adding the compound.- Do not exceed the recommended final concentration.

Experimental Protocols

Protocol 1: Determining Optimal Concentration using an MTT Assay

This protocol outlines the steps to determine the optimal, non-toxic concentration of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid for your specific cell type.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid

  • DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will not reach confluency within the experimental timeframe. Allow cells to adhere overnight.

  • Prepare a 2X serial dilution of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid in complete culture medium. Include a vehicle control (DMSO only) and a no-treatment control.

  • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions.

  • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the no-treatment control and plot the dose-response curve.

Protocol 2: Western Blot Analysis for Target Engagement

This protocol is designed to assess the effect of the compound on the phosphorylation status of a target kinase.

Materials:

  • Your cell line of interest

  • 6-well cell culture plates

  • 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phosphorylated target)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with the pre-determined optimal concentration of the compound for the desired time.

  • Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Normalize protein samples and run on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

Visualizing Experimental Workflow

Below is a diagram illustrating the general workflow for testing the efficacy of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid.

G cluster_prep Phase 1: Preparation & Optimization cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A Cell Seeding B Dose-Response (MTT Assay) A->B C Determine Optimal Concentration B->C D Treat Cells with Optimal Concentration C->D Input for Experiment E Cell Lysis & Protein Quantification D->E F Western Blot Analysis E->F G Quantify Band Intensity F->G Image Acquisition H Statistical Analysis G->H I Conclusion H->I

Caption: Experimental workflow for compound testing.

Signaling Pathway Considerations

The following diagram illustrates a hypothetical signaling pathway that could be modulated by 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid, leading to a cellular response.

G A External Stimulus B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Gene Expression E->F G Cellular Response F->G H 4-(Methylsulfonyl)-2- pyrrolidinobenzoic acid H->D Inhibition

Caption: Hypothetical signaling pathway modulation.

We hope this guide serves as a valuable resource for your research endeavors. For further assistance, please do not hesitate to contact our technical support team.

Validation & Comparative

A Comparative Analysis of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic Acid and Other Pyrrolidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold."[1][2] Its significance stems from its prevalence in natural products, such as the amino acid proline, and its unique structural properties. The non-planar, sp³-hybridized nature of the pyrrolidine ring provides an exceptional platform for creating molecules with complex three-dimensional shapes, a critical factor for achieving high target specificity and favorable pharmacological profiles in drug design.[3][4][5] This conformational flexibility, often termed "pseudorotation," combined with the potential for multiple stereocenters, allows chemists to meticulously explore the chemical space required for potent biological activity.[4]

Pyrrolidine derivatives have demonstrated a remarkable breadth of pharmacological effects, leading to their development as anticancer, antihypertensive, antiviral, and antimicrobial agents.[6][7][8] This guide provides an in-depth comparative analysis of a specific, functionalized derivative, 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid , against other notable pyrrolidine-containing compounds. We will dissect its unique structural attributes, compare its potential biological activities based on established structure-activity relationships (SAR), and provide detailed experimental protocols for its empirical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced role of substitution patterns on the pyrrolidine framework.

Section 1: Structural and Physicochemical Dissection

The biological effect of a molecule is intrinsically linked to its structure and resulting physicochemical properties. Here, we analyze "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid" and contrast it with established pyrrolidine-based drugs to understand how subtle structural modifications can lead to vastly different therapeutic applications.

The Subject Compound: 4-(Methylsulfonyl)-2-pyrrolidinobenzoic Acid

The structure of our subject compound is characterized by three key functional groups attached to a central benzene ring:

  • Pyrrolidine Ring: Attached at the C2 position, this saturated heterocycle provides a three-dimensional character. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group can be a hydrogen bond donor, and its presence often enhances aqueous solubility.

  • Benzoic Acid: The carboxyl group at C1 is acidic and can participate in ionic interactions or hydrogen bonding, which are often crucial for anchoring a molecule to a biological target's active site.

  • Methylsulfonyl Group (CH₃SO₂): Positioned at C4, this is a potent, non-ionizable hydrogen bond acceptor and a strong electron-withdrawing group. Its presence significantly influences the electronic distribution of the aromatic ring and the acidity of the carboxylic acid.

The interplay of these groups suggests a molecule with a defined, rigid core (the substituted benzene) and a flexible, 3D-oriented substituent (the pyrrolidine). The strong electron-withdrawing nature of the sulfonyl group is expected to increase the acidity of the benzoic acid proton, potentially enhancing ionic interactions at physiological pH.

Comparator Pyrrolidine Compounds

To place our subject compound in context, we will compare it with three classes of pyrrolidine derivatives, each representing a different therapeutic modality.

Compound Class Exemplar Compound Key Structural Features & Comparison Point Therapeutic Area
Proline-Derived Inhibitors CaptoprilContains a pyrrolidine-carboxylic acid (proline) core. Lacks an aromatic ring and features a key thiol group for zinc chelation in the ACE active site.Antihypertensive
Anticancer Agents Spirooxindole-Pyrrolidine DerivativesFused spirocyclic system creating a rigid, complex 3D structure. Often involves aromatic substitutions that modulate activity.[1]Oncology
CNS-Active Agents RolipramFeatures a pyrrolidin-2-one (a lactam) and different aromatic substituents. The oxidation of the pyrrolidine ring into a lactam alters its hydrogen bonding capacity and conformation.[6]Antidepressant

This comparison highlights the scaffold's versatility. While all share the core pyrrolidine ring, the nature and arrangement of other substituents dictate their interaction with distinct biological targets, from enzymes like ACE to receptors in the central nervous system. The unique combination of a pyrrolidine, a benzoic acid, and a methylsulfonyl group in our subject compound suggests a novel interaction profile that warrants experimental investigation.

Section 2: Comparative Biological Potential and SAR Insights

The diverse biological activities of pyrrolidine derivatives are well-documented.[6] By examining established Structure-Activity Relationships (SAR), we can hypothesize the potential applications of "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid".

Anticancer Potential

A vast number of synthetic pyrrolidine compounds exhibit significant anticancer activity.[1][2] SAR studies have often shown that the substitution pattern on associated aromatic rings is critical. For instance, in some series, compounds with electron-donating or weakly electron-withdrawing groups on a phenyl ring show higher cytotoxicity against cell lines like MCF-7 (breast cancer) compared to those with strong electron-withdrawing groups.[3]

Our subject compound, with its potent electron-withdrawing methylsulfonyl group, presents an interesting test case for this trend. While this group might diminish activity in some contexts, it could also open novel interactions or target different pathways. Its activity would need to be empirically tested against a panel of cancer cell lines.

Enzyme Inhibition

The pyrrolidine scaffold is central to many successful enzyme inhibitors. The pyrrolidine ring in ACE inhibitors like Captopril and Enalapril mimics the terminal carboxylate of proline, fitting into a specific pocket of the angiotensin-converting enzyme.[6][7]

For "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid," the benzoic acid moiety could serve as an anchor, mimicking an amino acid residue like tyrosine or phenylalanine in a substrate. The sulfonyl group, a strong hydrogen bond acceptor, could form a critical interaction with a donor residue (e.g., arginine, lysine) in an enzyme's active site, conferring potency and selectivity. This makes it a plausible candidate for inhibiting enzymes such as kinases, proteases, or metabolic enzymes like dipeptidyl peptidase-4 (DPP-IV), where other pyrrolidine derivatives have shown success.[6]

Antimicrobial Activity

Pyrrolidine derivatives have been developed as potent antibacterial agents.[9] Their mechanism can vary widely, from inhibiting protein synthesis to disrupting cell wall formation. The chemical flexibility of the scaffold allows for the creation of derivatives active against both Gram-positive and Gram-negative bacteria.[9][10] The combination of an acidic group (benzoic acid) and a polar sulfone in our subject compound could enhance cell permeability or interaction with bacterial targets. Its efficacy would need to be determined against a panel of pathogenic bacteria, including resistant strains.

The logical workflow for evaluating a novel pyrrolidine compound like ours is visualized below.

G cluster_0 Design & Synthesis cluster_1 Characterization & Screening cluster_2 Evaluation & Optimization Compound 4-(Methylsulfonyl)-2- pyrrolidinobenzoic acid PhysicoChem Physicochemical Analysis (Solubility, LogP) Compound->PhysicoChem BioScreen Primary Biological Screening (e.g., MTT, MIC Assays) PhysicoChem->BioScreen HitIdent Hit Identification BioScreen->HitIdent TargetDeconv Target Deconvolution (Mechanism of Action) HitIdent->TargetDeconv SAR_Analysis SAR Analysis (Synthesize Analogs) TargetDeconv->SAR_Analysis LeadOpt Lead Optimization SAR_Analysis->LeadOpt

Caption: General workflow for the evaluation of a novel pyrrolidine derivative.

Section 3: Experimental Protocols for Comparative Evaluation

To empirically validate the potential of "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid," a series of standardized, robust assays must be performed. The following protocols provide self-validating systems for assessing its anticancer, antimicrobial, and enzyme inhibitory activities.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀), a key metric for anticancer potential.

Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The quantity of formazan is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot viability against the logarithm of compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible bacterial growth.

Principle: Bacteria are exposed to serial dilutions of the test compound in a liquid growth medium. The lack of turbidity after incubation indicates inhibition of growth.

Step-by-Step Methodology:

  • Bacterial Strains: Use clinically relevant strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[10]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, prepare 2-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations should typically range from 0.25 µg/mL to 128 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control well (bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Reading: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

The following diagram illustrates the workflow for antimicrobial screening.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Strain Select Bacterial Strains (Gram+, Gram-) Inoculum Prepare 0.5 McFarland Inoculum Strain->Inoculum Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation Dilution Serial Dilution of Test Compound in Broth Dilution->Inoculation Incubate Incubate at 37°C for 18-24h Inoculation->Incubate ReadMIC Read MIC Value (Lowest concentration with no growth) Incubate->ReadMIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

"4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid" is a novel chemical entity that leverages the structurally advantageous pyrrolidine scaffold, functionalized with groups known to drive potent biological interactions. Its comparison with established pyrrolidine-based drugs reveals a unique structural profile that suggests potential as an anticancer agent, an enzyme inhibitor, or an antimicrobial compound. The electron-withdrawing methylsulfonyl group, in particular, sets it apart from many existing derivatives and may unlock novel mechanisms of action or target interactions.

The true therapeutic potential of this compound remains to be unlocked through empirical testing. The detailed protocols provided in this guide offer a clear, validated pathway for its comprehensive evaluation. The resulting data will be essential for elucidating its structure-activity relationships and determining its future trajectory in the landscape of drug discovery and development.

References

  • Bohrium. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).
  • Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • PubMed Central. (n.d.). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding.
  • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
  • PubMed. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib.
  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • MDPI. (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib.
  • Universidad Cooperativa de Colombia - Biblioteca Digital - UCC. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).
  • PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
  • BenchChem. (n.d.). The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery.
  • PubMed Central. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update.
  • ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Asian Journal of Chemistry. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents.
  • Google Patents. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • PubChem. (n.d.). Benzoic acid, 4-(methylsulfonyl)-2-nitro-.
  • Sigma-Aldrich. (n.d.). 4-(Methylsulfonyl)benzoic acid 97 4052-30-6.
  • Google Patents. (n.d.). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • Justia Patents. (2021). Process for synthesis of mesotrione.
  • Google Patents. (n.d.). Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • PubChem. (n.d.). 2-Chloro-4-(methylsulfonyl)benzoic acid.
  • PubChem. (n.d.). 4-({5-Bromo-1'-[(2-Chlorophenyl)sulfonyl]-2-Oxospiro[indole-3,4'-Piperidin]-1(2h)-Yl}methyl)benzoic Acid.
  • MDPI. (n.d.). Tailorable Antibacterial Activity and Biofilm Eradication Properties of Biocompatible α-Hydroxy Acid-Based Deep Eutectic Solvents.
  • NIH. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.
  • ChemicalBook. (2025). 2-Nitro-4-methylsulfonylbenzoic acid.
  • MDPI. (2024). Phytochemical-Based Nanoantioxidants Stabilized with Polyvinylpyrrolidone for Enhanced Antibacterial, Antioxidant, and Anti-Inflammatory Activities.

Sources

A Prospective Comparative Analysis: 4-(Methylsulfonyl)-2-pyrrolidinobenzoic Acid and its Nitro-Substituted Analog as Putative COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed, prospective comparison between 4-(methylsulfonyl)-2-pyrrolidinobenzoic acid and its hypothetical nitro-substituted analog, 4-(methylsulfonyl)-5-nitro-2-pyrrolidinobenzoic acid. In the absence of extensive public data on these specific compounds, this analysis leverages fundamental principles of medicinal chemistry and structure-activity relationships (SAR) to predict their physicochemical properties, biological activities, and synthetic accessibility. The comparison is framed within the plausible context of Cyclooxygenase-2 (COX-2) inhibition, a well-established target for anti-inflammatory drug development. We present predicted physicochemical data, propose synthetic strategies, discuss the anticipated impact of nitro-substitution on biological potency, and provide a comprehensive, self-validating experimental protocol for a comparative in vitro COX-2 inhibition assay. This document serves as a roadmap for researchers and drug development professionals interested in exploring this chemical space.

Introduction: The Rationale for Comparison

The pyrrolidine and benzoic acid scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] The parent compound, 4-(methylsulfonyl)-2-pyrrolidinobenzoic acid (Compound A) , combines several key features: a carboxylic acid for ionic interactions, a bulky pyrrolidine ring influencing conformation, and a potent electron-withdrawing methylsulfonyl group, often used to enhance polarity and metabolic stability.[4] These characteristics are reminiscent of scaffolds designed to target cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of inflammatory prostaglandins.[4][5]

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) arises from inhibiting COX-2, while undesirable side effects are often linked to the inhibition of the constitutive COX-1 isoform.[6] This has driven the development of selective COX-2 inhibitors.[6][7] Introducing a nitro group—one of the strongest electron-withdrawing groups—onto an aromatic scaffold can profoundly alter its electronic profile, pKa, and potential for hydrogen bonding.[8][9] This guide explores the predicted consequences of such a substitution by comparing Compound A with its hypothetical analog, 4-(methylsulfonyl)-5-nitro-2-pyrrolidinobenzoic acid (Compound B) . The goal is to provide a scientifically grounded forecast of their relative merits as potential COX-2 inhibitors and to outline the experimental steps required for validation.

Structural & Predicted Physicochemical Profiles

The introduction of a nitro group at the C5 position is predicted to significantly influence several key physicochemical parameters critical for drug development, including acidity, lipophilicity, and polar surface area.

PropertyCompound A Compound B (Predicted) Scientific Rationale for Prediction
Structure N/A
Molecular Formula C₁₂H₁₅NO₄SC₁₂H₁₄N₂O₆SThe addition of a nitro (NO₂) group.
Molecular Weight 269.32 g/mol 314.32 g/mol The addition of a nitro group adds 45.00 g/mol .
Predicted pKa (Carboxylic Acid) ~3.5~2.8Both the methylsulfonyl and the new nitro group are strongly electron-withdrawing, increasing the acidity (lowering the pKa) of the benzoic acid proton.[9]
Predicted LogP ~1.5~1.2The nitro group is highly polar and is expected to decrease the octanol-water partition coefficient (LogP), suggesting slightly lower lipophilicity and potentially higher aqueous solubility.[8]
Polar Surface Area (PSA) ~75 Ų~120 ŲThe nitro group adds significant polar surface area, which can impact cell membrane permeability and interactions with biological targets.

Comparative Biological Activity & Mechanism of Action (A Hypothetical Framework)

We hypothesize that both compounds act as competitive inhibitors of the COX-2 enzyme. The cyclooxygenase active site is a long hydrophobic channel where substrates like arachidonic acid bind.[4] Key interactions for many selective inhibitors involve the acidic moiety (carboxylic acid) forming an ionic bond with a critical arginine residue (Arg120) at the top of the channel, while other parts of the molecule occupy the larger binding pocket of COX-2.[4]

The Prostaglandin Biosynthesis Pathway

The diagram below illustrates the central role of COX enzymes in converting arachidonic acid into prostaglandins, which are key mediators of inflammation. The proposed inhibitory action of Compounds A and B would block this pathway at the initial step.

prostaglandin_pathway cluster_0 sub sub inhibitor inhibitor membrane Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox pgg2 PGG₂ cox->pgg2 peroxidase Peroxidase Activity (of COX enzyme) pgg2->peroxidase pgh2 PGH₂ peroxidase->pgh2 synthases Isomerases/ Synthases pgh2->synthases prostaglandins Prostaglandins (PGE₂, etc.) Thromboxanes synthases->prostaglandins compounds Compound A Compound B compounds->cox Inhibition

Caption: Prostaglandin biosynthesis pathway and the site of COX inhibition.

Predicted Structure-Activity Relationship (SAR)
  • Compound A (Baseline): The methylsulfonyl group at the C4 position is a key feature found in many selective COX-2 inhibitors (e.g., Celecoxib, Rofecoxib).[4] It is thought to bind in a hydrophilic side pocket present in COX-2 but not COX-1, contributing to selectivity. The carboxylic acid anchors the molecule to Arg120.

  • Compound B (Nitro-Substituted): The introduction of a nitro group at C5 is predicted to have several effects:

    • Enhanced Acidity: The lower pKa of the carboxylic acid could lead to a stronger, more favorable ionic interaction with the Arg120 residue in the COX-2 active site, potentially increasing potency.

    • New H-Bonding Opportunities: The oxygen atoms of the nitro group can act as hydrogen bond acceptors. This could enable new interactions with amino acid residues in the binding pocket, further enhancing affinity and possibly selectivity.

    • Altered Ring Electronics: The nitro group's strong electron-withdrawing nature deactivates the aromatic ring, which could influence pi-stacking interactions with aromatic residues like Tyr385 or Trp387 in the active site.[8][9]

Proposed Synthetic Routes

The synthesis of these compounds is feasible through established organic chemistry reactions.

  • Compound A: A plausible route involves the nucleophilic aromatic substitution of a di-halogenated benzoic acid derivative (e.g., 2-chloro-4-fluorobenzoic acid) first with pyrrolidine, followed by substitution with sodium methanesulfinate.

  • Compound B: This compound could be synthesized from an intermediate in the synthesis of Compound A, likely involving a late-stage electrophilic nitration of the aromatic ring. The pyrrolidine group is an activating ortho-, para-director, making the C5 position susceptible to nitration.

Experimental Protocol: Comparative COX-2 Inhibition Assay

To validate the predicted activities, a robust, self-validating enzymatic assay is required. This protocol describes a colorimetric method for measuring the peroxidase activity of purified human recombinant COX-2.[10][11]

Workflow Diagram

workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_node prep_node step_node step_node control_node control_node readout_node readout_node n1 Prepare Assay Buffer & Reagents n4 Add Buffer, Heme, & COX-2 Enzyme to wells n1->n4 n2 Prepare Serial Dilutions of Compounds A & B (e.g., 100 µM to 1 nM) n5 Add Test Compounds (A, B, or Celecoxib) or DMSO (Vehicle Control) n2->n5 n3 Prepare Positive Control (Celecoxib) n3->n5 n4->n5 n6 Pre-incubate 10 min at 37°C (Allows for inhibitor binding) n5->n6 n7 Initiate Reaction: Add Arachidonic Acid & Colorimetric Substrate (TMPD) n6->n7 n8 Incubate 5 min at 25°C n7->n8 n9 Read Absorbance at 590 nm n8->n9 n10 Subtract Background (No Enzyme Control) n9->n10 n11 Calculate % Inhibition vs. Vehicle Control n10->n11 n12 Plot Dose-Response Curve & Calculate IC₅₀ Values n11->n12

Caption: Experimental workflow for the comparative COX-2 inhibition assay.

Step-by-Step Methodology

Materials:

  • Human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)

  • Compound A, Compound B, and Celecoxib (positive control) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm[12]

Procedure:

  • Reagent Preparation: Prepare all reagents according to manufacturer specifications.[10][11] Create a dilution series for Compound A, Compound B, and Celecoxib in DMSO, then dilute further into Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup: In triplicate, add the following to the wells of a 96-well plate:

    • 100% Activity Wells (Vehicle Control): 150 µL Assay Buffer, 10 µL Heme, 10 µL COX-2 enzyme, 10 µL of DMSO/Buffer mix.

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL COX-2 enzyme, 10 µL of the corresponding inhibitor dilution.

    • Background Wells (No Enzyme): 160 µL Assay Buffer, 10 µL Heme, 10 µL of DMSO/Buffer mix.

  • Inhibitor Pre-incubation: Shake the plate gently and pre-incubate for 10 minutes at 37°C. This allows time-dependent inhibitors to bind to the enzyme.[10]

  • Reaction Initiation: Add 20 µL of Colorimetric Substrate (TMPD) to all wells, followed immediately by 20 µL of Arachidonic Acid to initiate the reaction.

  • Reaction Incubation: Shake the plate for 30-60 seconds and incubate for exactly 5 minutes at 25°C. The peroxidase activity of COX will oxidize TMPD, causing a color change.

  • Data Acquisition: Read the absorbance of the plate at 590 nm using a microplate reader.[11]

  • Data Analysis: a. Calculate the average absorbance for each condition. b. Subtract the average absorbance of the Background Wells from all other measurements. c. Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_vehicle)) d. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each compound.

Discussion & Future Directions

This guide establishes a predictive framework for comparing 4-(methylsulfonyl)-2-pyrrolidinobenzoic acid (Compound A) and its 5-nitro analog (Compound B). Based on established medicinal chemistry principles, we predict Compound B will be a more potent COX-2 inhibitor . The electron-withdrawing nitro group is expected to increase the acidity of the carboxylic acid warhead and may introduce beneficial hydrogen bonding interactions within the enzyme's active site.

However, these predictions carry caveats. The increased polarity from the nitro group might negatively impact cell permeability, which would not be captured in an enzymatic assay. Furthermore, aromatic nitro compounds can sometimes be associated with toxicity, as the nitro group can be metabolically reduced to reactive intermediates.[13][14]

The critical next steps are:

  • Synthesis: Synthesize both compounds to enable experimental validation.

  • In Vitro Validation: Perform the described COX-1 and COX-2 enzymatic assays to determine potency (IC₅₀) and selectivity (COX-1 IC₅₀ / COX-2 IC₅₀).

  • Cell-Based Assays: Evaluate the compounds in a cell-based model (e.g., measuring prostaglandin E₂ production in LPS-stimulated macrophages) to assess activity in a more physiologically relevant context.

  • ADME-Tox Profiling: Conduct early-stage ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity screening to identify potential liabilities associated with either scaffold, paying particular attention to the metabolic fate of the nitro group in Compound B.

This structured approach, moving from prediction to empirical validation, will provide a definitive comparison of these two compounds and clarify their potential for further development in the field of anti-inflammatory research.

References

  • Soltani, L., et al. (2019). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Available at: [Link]

  • Naik, P. K. R., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central. Available at: [Link]

  • Gullu, B., et al. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. PubMed. Available at: [Link]

  • Hayashi, S., et al. (2022). Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs. Taylor & Francis Online. Available at: [Link]

  • Uddin, M. J., et al. (2013). Design, Synthesis, and Structure–Activity Relationship Studies of Fluorescent Inhibitors of Cycloxygenase-2 as Targeted Optical Imaging Agents. ACS Publications. Available at: [Link]

  • Sobarzo-Sánchez, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]

  • Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link. Available at: [Link]

  • Reaction Biology. (n.d.). COX-2 Biochemical Activity Assay Service. Reaction Biology. Available at: [Link]

  • ResearchGate. (2021). Does anyone know a protocol for measuring COX2 activity? ResearchGate. Available at: [Link]

  • Krygowski, T. M., et al. (2020). Substituent effects of nitro group in cyclic compounds. ResearchGate. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Sternson, L. A., & Gammans, R. E. (1975). Effect of aromatic nitro compounds on oxidative metabolism by cytochrome P-450 dependent enzymes. Journal of Medicinal Chemistry. Available at: [Link]

  • Nepali, K., et al. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. MDPI. Available at: [Link]

  • Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available at: [Link]

Sources

comparative analysis of "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid" synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a benzoic acid backbone substituted with a sulfone and a pyrrolidine ring, is of significant interest in medicinal chemistry. The efficient and scalable synthesis of this molecule is crucial for drug discovery and development programs. This guide provides a comparative analysis of plausible synthetic routes to 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid, offering insights into the strategic choices and experimental considerations for each pathway. We will delve into the synthesis of key precursors and compare two major strategies for the crucial C-N bond formation: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two primary strategies, both involving the formation of the C-N bond between the pyrrolidine ring and the benzoic acid core as the key step. This leads to two main classes of precursors: a 2-halo-4-(methylsulfonyl)benzoic acid or a 2-nitro-4-(methylsulfonyl)benzoic acid.

Retrosynthesis target 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid intermediate1 Key C-N Bond Formation target->intermediate1 precursor1 2-Chloro-4-(methylsulfonyl)benzoic acid intermediate1->precursor1 precursor2 2-Nitro-4-(methylsulfonyl)benzoic acid intermediate1->precursor2 pyrrolidine Pyrrolidine intermediate1->pyrrolidine SNAr_Workflow start Precursor (2-Chloro- or 2-Nitro-4-(methylsulfonyl)benzoic acid) reaction Heating start->reaction reagents Pyrrolidine Base (e.g., K2CO3) Polar Aprotic Solvent (e.g., DMSO, DMF) reagents->reaction product 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid reaction->product

Caption: General workflow for the SNAr reaction.

Experimental Protocol (Hypothetical):

  • To a solution of either 2-chloro-4-(methylsulfonyl)benzoic acid or 2-nitro-4-(methylsulfonyl)benzoic acid in a polar aprotic solvent (e.g., DMSO or DMF), add an excess of pyrrolidine and a base such as potassium carbonate.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-150 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and acidify to precipitate the product.

  • Collect the solid by filtration and purify by recrystallization.

Advantages:

  • Cost-Effective: This method avoids the use of expensive transition metal catalysts and complex ligands.

  • Simplicity: The experimental setup and workup are generally straightforward.

Disadvantages:

  • Harsh Conditions: SNAr reactions often require high temperatures, which can lead to side reactions and decomposition of starting materials or products.

  • Substrate Scope: The reaction is highly dependent on the electronic nature of the substrate. The leaving group must be activated by strong electron-withdrawing groups.

  • Leaving Group Ability: While both chloro and nitro groups can act as leaving groups, their reactivity can differ. In many SNAr reactions, a nitro group can be a better leaving group than a chloro group, but this is substrate-dependent.

Strategy 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. [1][2]This method is particularly useful for coupling amines with aryl halides and offers a milder alternative to traditional SNAr reactions. [2]

Buchwald_Hartwig_Workflow start 2-Chloro-4-(methylsulfonyl)benzoic acid reaction Inert Atmosphere Heating start->reaction reagents Pyrrolidine Pd Catalyst (e.g., Pd2(dba)3) Phosphine Ligand (e.g., XPhos, RuPhos) Base (e.g., NaOtBu, Cs2CO3) Anhydrous Solvent (e.g., Toluene, Dioxane) reagents->reaction product 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid reaction->product

Sources

A Researcher's Guide to Assessing the Specificity of Novel Kinase Inhibitors: The Case of "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Kinase Inhibitor Development

Protein kinases are a cornerstone of cellular signaling and, consequently, one of the most critical target classes in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly in oncology. However, the high degree of structural conservation in the ATP-binding pocket across the kinome presents a significant challenge: achieving target selectivity. A lack of specificity, where an inhibitor modulates multiple unintended kinases ("off-targets"), can lead to unexpected toxicities or confound the interpretation of its biological effects. Therefore, a rigorous and multi-faceted assessment of an inhibitor's specificity is not merely a checkbox in the preclinical workflow; it is the foundation upon which a successful therapeutic candidate is built.

This guide provides a comprehensive framework for assessing the specificity of a novel chemical entity. We will use the hypothetical compound "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid" , hereafter referred to as Cpd-X , as a case study. Imagine Cpd-X has emerged as a promising hit from a phenotypic screen, demonstrating potent anti-proliferative effects in a cancer cell line. Our objective is to deconstruct its mechanism by first identifying its primary kinase target and then building a comprehensive profile of its selectivity across the human kinome.

To contextualize the performance of Cpd-X, we will compare it against three well-characterized kinase inhibitors representing different selectivity profiles:

  • Staurosporine : A natural product known for its potent but highly promiscuous inhibition of a vast number of kinases. It serves as a benchmark for non-selectivity.[1][2]

  • Dasatinib : A clinically approved multi-kinase inhibitor that targets BCR-ABL, SRC family kinases, and others. It represents a "polypharmacology" profile, where engagement of multiple specific targets contributes to its therapeutic effect.

  • Saracatinib (AZD0530) : A potent and highly selective inhibitor of SRC family kinases.[3][4] It will serve as our benchmark for a highly specific compound.

Through a logical progression of biochemical, cellular, and proteomic assays, this guide will illustrate how to build a robust data package that moves a compound from a phenotypic "hit" to a well-characterized chemical probe or drug lead.

Part 1: Foundational Analysis - Biochemical Specificity Profiling

The first step in characterizing a new inhibitor is to understand its direct interactions with purified enzymes in a controlled, cell-free environment. This provides the cleanest initial assessment of its potency and selectivity. Broad-panel kinase screening is the industry-standard method for this purpose.

The Causality Behind the Choice: Why a Kinome-wide Screen?

A phenotypic hit like Cpd-X has an unknown mechanism of action. Attempting to identify its target through one-by-one testing is inefficient and biased. A broad-panel screen, such as the KINOMEscan™ platform (Eurofins DiscoverX) or Reaction Biology's HotSpot™ service, simultaneously assesses the binding or inhibitory activity of a compound against hundreds of kinases.[5][6][7] This approach provides a panoramic view of the compound's interaction landscape, enabling the rapid identification of high-affinity targets and potential off-targets. The KINOMEscan™ platform, for instance, utilizes a competition binding assay that is independent of ATP, which allows for the determination of true thermodynamic dissociation constants (Kd).[8]

Experimental Protocol: Broad-Panel Kinase Binding Assay (KINOMEscan™ Principle)

This protocol outlines the principles of a competitive binding assay used for large-scale kinase profiling.

  • Assay Principle : The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a specific kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

  • Reagent Preparation :

    • Kinases are produced as DNA-tagged fusion proteins.

    • An immobilized ligand is coupled to a solid support (e.g., beads).

    • Test compounds (Cpd-X, Staurosporine, Saracatinib) are solubilized in DMSO to a stock concentration (e.g., 10 mM) and then diluted to the desired screening concentration.

  • Assay Procedure :

    • In a multi-well plate, the DNA-tagged kinase, the immobilized ligand, and the test compound are combined in a binding buffer.

    • The mixture is incubated to allow the binding reaction to reach equilibrium.

    • The beads are washed to remove unbound kinase.

    • The amount of bead-bound kinase is quantified by detecting the DNA tag using quantitative PCR (qPCR).

  • Data Analysis :

    • The amount of kinase detected in the presence of a DMSO control is defined as 100% binding.

    • The amount of kinase detected in the presence of the test compound is measured.

    • Results are typically expressed as "% Control," where a lower percentage indicates stronger binding of the test compound.

KinomeScan_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Quantification & Analysis p1 DNA-tagged Kinase a1 Combine Kinase, Ligand, & Compound in well p1->a1 p2 Immobilized Ligand p2->a1 p3 Test Compound (Cpd-X) p3->a1 a2 Incubate to Equilibrium a1->a2 a3 Wash to remove unbound kinase a2->a3 q1 Quantify bound kinase via qPCR of DNA tag a3->q1 q2 Calculate % Control vs. DMSO q1->q2 q3 Generate Specificity Profile q2->q3

Caption: Workflow for a competitive binding-based kinome screen.

Data Presentation: Comparative Kinase Inhibition Profile

The table below presents hypothetical data for our compounds against a selection of kinases, assuming Cpd-X's primary target is the fictional kinase, KIN-A .

Kinase TargetCpd-X (% Ctrl @ 1µM)Staurosporine (% Ctrl @ 1µM)Saracatinib (% Ctrl @ 1µM)Kinase Family
KIN-A 0.5 1.295.2TK
SRC 85.10.80.3 TK
ABL1 90.32.535.8TK
LCK 92.51.51.1 TK
EGFR75.415.388.9TK
VEGFR268.95.676.4TK
CDK298.23.199.1CMGC
p38α (MAPK14)95.710.894.3CMGC
ROCK189.68.291.5AGC
AKT199.025.798.7AGC

Interpretation of Biochemical Data:

  • Cpd-X demonstrates potent binding to its primary target, KIN-A, with minimal interaction with other kinases at this concentration, suggesting high biochemical selectivity.

  • Staurosporine confirms its reputation as a non-selective inhibitor, potently binding to nearly all kinases in the panel.[1][9]

  • Saracatinib shows high selectivity for SRC family kinases (SRC, LCK), as expected, with weak binding to other kinases.[3]

Part 2: The Cellular Context - Target Engagement Verification

While biochemical assays are essential, they do not guarantee that a compound will engage its target within the complex environment of a living cell. Factors like cell permeability, intracellular metabolism, and efflux pumps can drastically alter a compound's effective concentration at the target site. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to confirm direct target engagement in a physiological setting.[10]

The Causality Behind the Choice: Why CETSA?

CETSA is based on the principle of ligand-induced thermal stabilization. When a compound binds to its protein target, it typically increases the protein's stability, making it more resistant to heat-induced denaturation. By measuring the amount of soluble protein remaining after a heat shock, we can directly infer target engagement. This method is invaluable because it requires no modification of the compound or the target protein, providing a true measure of interaction in intact cells or even tissues.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture and Treatment :

    • Culture cells known to express the target kinase (KIN-A) to ~80% confluency.

    • Treat cells with the test compound (e.g., 10 µM Cpd-X) or vehicle (DMSO) for a defined period (e.g., 1 hour) under normal culture conditions.

  • Heat Challenge :

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot is kept at room temperature as a non-heated control.

  • Cell Lysis and Fractionation :

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification :

    • Collect the supernatant (soluble fraction).

    • Determine the concentration of the target protein (KIN-A) in each sample using a specific detection method, typically Western blotting with a primary antibody against KIN-A.

  • Data Analysis :

    • Quantify the band intensity for each temperature point.

    • Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a "melting curve".

    • The temperature at which 50% of the protein has aggregated is the apparent melting temperature (Tm). A positive shift in Tm (ΔTm) in the compound-treated sample indicates target engagement.

CETSA_Workflow cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis c1 Culture KIN-A expressing cells c2 Treat with Cpd-X or DMSO (Vehicle) c1->c2 h1 Aliquot cell suspension c2->h1 h2 Heat samples across a temperature gradient h1->h2 a1 Lyse cells & separate soluble fraction via centrifugation h2->a1 a2 Quantify soluble KIN-A (e.g., Western Blot) a1->a2 a3 Plot melting curves & determine ΔTm a2->a3

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation: Target Engagement in Intact Cells

The table below summarizes the hypothetical CETSA results for KIN-A.

CompoundVehicle Tm (°C)Compound Tm (°C)Thermal Shift (ΔTm, °C)Interpretation
Cpd-X (10 µM) 52.560.5+8.0 Strong Target Engagement
Staurosporine (1 µM) 52.559.8+7.3 Strong Target Engagement
Saracatinib (10 µM) 52.552.7+0.2No Significant Engagement

Interpretation of Cellular Data:

  • The significant positive thermal shift for Cpd-X provides strong evidence that it enters the cell and binds to its intended target, KIN-A, under physiological conditions.

  • Staurosporine also stabilizes KIN-A, consistent with its broad activity.

  • Saracatinib does not cause a thermal shift for KIN-A, confirming the specificity observed in the biochemical assay and demonstrating its inability to engage this particular kinase in cells.

Part 3: Unbiased Discovery - Chemoproteomic Off-Target Profiling

While kinome-wide panels are excellent, they are inherently biased; they can only identify interactions with the kinases included in the panel. To build a truly comprehensive specificity profile and uncover potentially novel off-targets (which may not even be kinases), an unbiased, proteome-wide approach is necessary. Chemical proteomics, particularly activity-based protein profiling (ABPP), is a powerful technology for this purpose.

The Causality Behind the Choice: Why Chemoproteomics?

Chemoproteomics allows for the assessment of a compound's interactions across the entire expressed proteome in a native biological system. The competitive ABPP approach, for example, uses broad-spectrum covalent probes that react with active sites of entire enzyme families. By assessing how a test compound competes with the probe for binding to proteins, we can identify its targets in an unbiased manner. This is crucial for identifying unexpected off-targets that could explain phenotypic effects or predict toxicity.

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
  • Principle : This method identifies the targets of an inhibitor by its ability to prevent the labeling of those targets by a broad-spectrum, reactive probe.

  • Cell Lysate Preparation : Prepare proteomes from cells or tissues of interest.

  • Competitive Incubation :

    • Treat the proteome with the test compound (Cpd-X) at various concentrations or with a vehicle control (DMSO). This allows the inhibitor to bind to its targets.

  • Probe Labeling : Add a broad-spectrum activity-based probe (ABP) that is tagged with a reporter group (e.g., biotin). The ABP will covalently label the active sites of accessible enzymes that were not blocked by the test compound.

  • Enrichment and Digestion :

    • Click-chemistry is used to attach an enrichment handle (e.g., biotin) to the probe-labeled proteins.

    • Enrich the probe-labeled proteins using streptavidin beads.

    • Digest the enriched proteins into peptides using trypsin.

  • LC-MS/MS Analysis :

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were labeled by the probe.

  • Data Analysis :

    • Proteins whose corresponding peptide signals are significantly reduced in the Cpd-X-treated sample compared to the DMSO control are identified as targets or off-targets of the compound.

ABPP_Workflow cluster_prep Competitive Labeling cluster_enrich Enrichment & Digestion cluster_analysis Mass Spectrometry Analysis p1 Cell Lysate (Proteome) p2 Incubate with Cpd-X or DMSO p1->p2 p3 Add broad-spectrum Activity-Based Probe (ABP) p2->p3 e1 Click-chemistry attachment of Biotin tag p3->e1 e2 Enrich labeled proteins with Streptavidin beads e1->e2 e3 On-bead digestion to peptides e2->e3 a1 LC-MS/MS analysis of peptides e3->a1 a2 Identify & Quantify proteins a1->a2 a3 Identify targets by signal reduction vs. DMSO a2->a3

Caption: Workflow for competitive activity-based protein profiling.

Data Presentation: Proteome-Wide Target Profile

The table below summarizes hypothetical findings from a competitive ABPP experiment.

Protein TargetTarget ClassCpd-X EngagementDasatinib EngagementInterpretation
KIN-A Protein KinaseYes NoConfirms primary target of Cpd-X.
SRC Protein KinaseNoYes Confirms known Dasatinib target.
ABL1 Protein KinaseNoYes Confirms known Dasatinib target.
DDR1 Protein KinaseNoYes Known Dasatinib off-target.
NQO1 Redox EnzymeNoYes Known Dasatinib off-target.
Protein-Y HydrolaseYes NoNovel, unexpected off-target for Cpd-X.

Interpretation of Proteomic Data:

  • This unbiased screen confirms KIN-A as the primary target of Cpd-X in a complex proteome.

  • Crucially, the experiment identifies a novel, non-kinase off-target, Protein-Y , for Cpd-X. This is a critical finding that would have been missed by kinase-only panel screens.

  • The profile for Dasatinib correctly identifies its known targets (SRC, ABL1) and previously reported off-targets (DDR1, NQO1), validating the experimental approach.

Final Synthesis: Constructing a Holistic Specificity Profile

By integrating the data from these three orthogonal approaches, we can construct a high-confidence specificity profile for Cpd-X.

  • Biochemical Screening established that Cpd-X has high intrinsic affinity and selectivity for its primary target, KIN-A, in a purified system.

  • Cellular Target Engagement (CETSA) confirmed that Cpd-X is cell-permeable and engages KIN-A inside living cells, validating its on-target activity in a physiological context.

  • Chemoproteomics (ABPP) corroborated KIN-A as the primary target in an unbiased fashion and, most importantly, revealed a previously unknown off-target (Protein-Y).

This integrated dataset provides a much more nuanced understanding than any single experiment could. We can now conclude that Cpd-X is a potent and selective inhibitor of KIN-A, but its cellular phenotype may be influenced by its interaction with Protein-Y. This knowledge is critical for the next steps in drug development. Future efforts would focus on medicinal chemistry to engineer out the affinity for Protein-Y while retaining potency for KIN-A, thereby generating a more refined and specific drug candidate. This self-validating system of layered, complementary experiments exemplifies a rigorous approach to modern drug discovery, ensuring that decisions are based on a deep and comprehensive understanding of a compound's true mechanism of action.

References

  • Eurofins DiscoverX Corporation. KINOMEscan®. [Link]

  • Zhang, C. et al. (2012). Development of a Highly Selective c-Src Kinase Inhibitor. ACS Chemical Biology. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • Hennequin, L.F. et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a potent, selective, and orally available inhibitor of Src kinase. Journal of Medicinal Chemistry. [Link]

  • Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Reaction Biology. Kinase Panel Screening Services. [Link]

  • Creative Biolabs. Activity based Protein Profiling (Abpp). [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood. [Link]

  • Cravatt, B.F. et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. [Link]

  • Parker, C.G. & Cravatt, B.F. (2021). Activity-based protein profiling: A graphical review. Frontiers in Chemistry. [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay. Methods in Molecular Biology. [Link]

  • Mtoz Biolabs. Activity-Based Protein Profiling (ABPP) Service. [Link]

  • Karaman, M.W. et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Tan, L. et al. (2015). Protein Kinase Inhibition of Clinically Important Staurosporine Analogues. Medical Principles and Practice. [Link]

  • Wikipedia. Staurosporine. [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Lomenick, B. et al. (2009). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Journal of Proteomics. [Link]

  • Reinhard, F.B.M. et al. (2015). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Drug Discovery Today: Technologies. [Link]

  • Bain, J. et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]

  • Saei, A.A. et al. (2019). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Wikipedia. Activity-based proteomics. [Link]

  • MDPI. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. [Link]

  • Longdom Publishing. Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. [Link]

  • Taylor & Francis Online. Off-target identification by chemical proteomics for the understanding of drug side effects. [Link]

  • National Center for Biotechnology Information. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. [Link]

  • National Center for Biotechnology Information. Chemoproteomics, A Broad Avenue to Target Deconvolution. [Link]

  • LINCS Data Portal. VX-680 KINOMEscan (LDG-1175: LDS-1178). [Link]

Sources

A Technical Guide to 4-(Methylsulfonyl)-2-pyrrolidinobenzoic Acid and Its Analogs: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid, a heterocyclic carboxylic acid with potential applications in medicinal chemistry. In the absence of extensive direct experimental data on the title compound, this document establishes a framework for its evaluation by cross-validating experimental results from structurally related analogs. We will delve into the synthetic pathways, analytical characterization, and potential biological activities, drawing upon established methodologies and structure-activity relationship (SAR) studies of similar chemical entities. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore this chemical scaffold.

Introduction: The 2-Aminobenzoic Acid Scaffold

The 2-aminobenzoic acid core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents. The introduction of a methylsulfonyl group at the 4-position and a pyrrolidine moiety at the 2-position, as in 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid, creates a unique chemical entity with specific physicochemical properties that can influence its pharmacokinetic and pharmacodynamic profiles. The electron-withdrawing nature of the methylsulfonyl group and the cyclic secondary amine of the pyrrolidine ring are expected to modulate the acidity of the carboxylic acid and the overall lipophilicity and binding interactions of the molecule.

While 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid itself is not extensively documented in publicly available biological studies, its constituent parts suggest potential for a range of activities. For instance, various pyrrolidine derivatives have been investigated for their roles as inhibitors of enzymes like α-amylase and α-glucosidase, as well as for their anticancer properties. Similarly, derivatives of 2-aminobenzoic acid have been explored for a multitude of therapeutic applications.

This guide will therefore construct a comparative analysis, leveraging data from related compounds to infer the potential properties and performance of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid.

Synthesis and Characterization: A Proposed Pathway and Analytical Validation

The synthesis of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid can be logically approached through a multi-step process, starting from commercially available precursors. The general strategy involves the synthesis of a 2-amino-4-(methylsulfonyl)benzoic acid intermediate, followed by the introduction of the pyrrolidine ring.

Proposed Synthetic Workflow

The synthesis can be envisioned as a convergent process, where the key intermediate, 2-amino-4-(methylsulfonyl)benzoic acid, is first prepared. This intermediate is a known compound, often used in the synthesis of agrochemicals.[1][2]

Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis Start 1-Chloro-4-methylsulfonyl benzene Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Intermediate_1 1-Chloro-2-nitro-4-methylsulfonyl benzene Nitration->Intermediate_1 Cyanation Cyanation (e.g., with methyl cyanoacetate) Intermediate_1->Cyanation Intermediate_2 Methyl 2-cyano-2-(4-(methylsulfonyl)-2-nitrophenyl)acetate Cyanation->Intermediate_2 Oxidation Oxidation Intermediate_2->Oxidation Intermediate_3 2-Nitro-4-methylsulfonyl benzoic acid Oxidation->Intermediate_3 Reduction Reduction (e.g., H2/Pd-C) Intermediate_3->Reduction Key_Intermediate 2-Amino-4-(methylsulfonyl)benzoic acid Reduction->Key_Intermediate Pyrrolidination Nucleophilic Aromatic Substitution with Pyrrolidine Key_Intermediate->Pyrrolidination Final_Product 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid Pyrrolidination->Final_Product caption Proposed synthetic workflow for 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid.

Caption: Proposed synthetic workflow for 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid.

Experimental Protocol: Synthesis of 2-Amino-4-(methylsulfonyl)benzoic Acid (Key Intermediate)

This protocol is a generalized procedure based on common organic chemistry transformations.

  • Nitration of 1-Chloro-4-methylsulfonyl benzene: To a cooled solution of 1-chloro-4-methylsulfonyl benzene in sulfuric acid, a nitrating agent (e.g., nitric acid) is added dropwise while maintaining a low temperature. The reaction mixture is stirred until completion, then poured onto ice to precipitate the product, 1-chloro-2-nitro-4-methylsulfonyl benzene.

  • Synthesis of 2-Nitro-4-methylsulfonyl benzoic acid: The nitro derivative can be converted to the benzoic acid through various methods, such as a cyanation followed by hydrolysis or oxidation of a suitable precursor.[3]

  • Reduction of the Nitro Group: The nitro group of 2-nitro-4-methylsulfonyl benzoic acid is reduced to an amino group. A common method is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst. This step yields the key intermediate, 2-amino-4-(methylsulfonyl)benzoic acid.

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic Acid

  • Nucleophilic Aromatic Substitution: 2-Amino-4-(methylsulfonyl)benzoic acid is reacted with pyrrolidine. This reaction is typically a nucleophilic aromatic substitution, which may require a catalyst and elevated temperatures. The specific conditions would need to be optimized.

Analytical Characterization

The structural confirmation of the synthesized compounds is crucial. A combination of spectroscopic techniques should be employed.

TechniqueExpected Observations for 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid
¹H NMR Aromatic protons on the benzoic acid ring, protons of the pyrrolidine ring, and a singlet for the methylsulfonyl group.
¹³C NMR Carbons of the benzoic acid ring, pyrrolidine ring, the carboxylic acid carbon, and the methylsulfonyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound.
FT-IR Spectroscopy Characteristic absorption bands for the carboxylic acid (O-H and C=O stretching), the C-N bond, and the S=O bonds of the sulfonyl group.

Comparative Analysis of Biological Activity: An Inferential Approach

Given the limited direct biological data for 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid, we will draw comparisons with related molecular classes to predict its potential bioactivity and guide future experimental design.

Potential as Enzyme Inhibitors

Derivatives of pyrrolidine have shown inhibitory activity against carbohydrate-metabolizing enzymes. For example, certain pyrrolidine derivatives are known inhibitors of α-amylase and α-glucosidase, which are key targets in the management of type 2 diabetes. The introduction of the 4-(methylsulfonyl)benzoic acid moiety could influence the binding affinity and selectivity for these or other enzymes.

Potential Antimicrobial and Anticancer Activity

The pyrrolidine scaffold is present in numerous natural and synthetic compounds with demonstrated antimicrobial and anticancer activities.[4] The biological activity is often dependent on the nature and position of substituents on the pyrrolidine ring and any attached aromatic systems. SAR studies on other pyrrolidine derivatives suggest that the overall lipophilicity and electronic properties of the molecule play a significant role in its bioactivity.

Structure-Activity Relationship (SAR) Considerations

To guide the design of future analogs and to understand the potential of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid, we can consider the following SAR hypotheses based on related compound classes:

  • The Pyrrolidine Ring: The presence and conformation of the pyrrolidine ring are likely critical for binding to target proteins. Modifications to the pyrrolidine ring, such as substitution, could significantly impact activity.

  • The Methylsulfonyl Group: This strong electron-withdrawing group at the 4-position will influence the electronic distribution of the aromatic ring and the pKa of the carboxylic acid. This can affect both target binding and pharmacokinetic properties.

  • The Carboxylic Acid Group: The carboxylic acid can act as a key hydrogen bond donor and acceptor, or as a coordination site for metal ions in metalloenzymes. Esterification or amidation of this group would create prodrugs or new analogs with different properties.

SAR_Hypothesis cluster_SAR Key Structural Features for SAR Core_Scaffold 4-(Methylsulfonyl)-2-pyrrolidinobenzoic Acid Pyrrolidine Pyrrolidine Moiety (Binding, Conformation) Core_Scaffold->Pyrrolidine Methylsulfonyl Methylsulfonyl Group (Electronics, pKa) Core_Scaffold->Methylsulfonyl Carboxylic_Acid Carboxylic Acid (H-bonding, Coordination) Core_Scaffold->Carboxylic_Acid caption Key structural features for SAR analysis.

Caption: Key structural features for SAR analysis.

Comparative Data from Structurally Related Compounds

To provide a tangible comparison, the following table summarizes experimental data from compounds sharing key structural motifs with the title compound.

Compound ClassExample CompoundBiological ActivityReference
Pyrrolidine Derivatives Various substituted pyrrolidinesα-Amylase and α-glucosidase inhibitionN/A
2-Aminobenzoic Acid Derivatives 2-SulfonamidebenzamidesAllosteric modulators of MrgX1[5]
Benzoic Acid Derivatives 2-chloro-4-(methylsulfonyl)benzoic acidIntermediate in herbicide synthesis[6][7]

Conclusion and Future Directions

While direct experimental validation of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid is pending, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on a comparative analysis of related compounds. The unique combination of the pyrrolidine ring, the methylsulfonyl group, and the benzoic acid core suggests that this molecule could be a valuable scaffold for further investigation in various therapeutic areas.

Future research should focus on the following:

  • Optimized Synthesis and Characterization: Development of a high-yield, scalable synthesis for 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid and its analogs, followed by thorough analytical characterization.

  • In Vitro Biological Screening: A broad-based screening of the compound against a panel of relevant biological targets, including enzymes, receptors, and various cell lines (e.g., cancer cell lines, microbial strains).

  • Structure-Activity Relationship Studies: Synthesis and evaluation of a library of analogs to establish clear SAR trends, which will guide the design of more potent and selective compounds.

By systematically applying the principles outlined in this guide, researchers can effectively explore the therapeutic potential of this promising chemical entity.

References

  • Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • PubChem. (n.d.). 2-Amino-4-methylsulfonylbenzoic acid. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-Amino-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

  • PubMed. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Retrieved from [Link]

  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. Retrieved from [Link]

  • PubMed. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Retrieved from [Link]

  • PubMed Central. (2022). Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 4-(methylsulfonyl)-2-nitro-. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-[(2-Pyrrolidin-1-yl)-1-butanoyl]benzoic acid, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-benzoic acid N'-(2,6-di-pyrrolidin-1-yl-pyrimidin-4-yl)-hydrazide. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Prolyl-4-Hydroxylase (P4H) Inhibitors: A Comparative Analysis of "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid" Against Clinically Validated HIF-PH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic is paved with rigorous, objective, and multi-faceted benchmarking. This guide provides an in-depth framework for the comparative analysis of a novel, putative prolyl-4-hydroxylase (P4H) inhibitor, "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid," against a panel of well-characterized, clinically relevant inhibitors. The goal is to not only determine its relative potency and selectivity but also to build a comprehensive profile that can predict its therapeutic potential and guide further development.

The landscape of P4H inhibition has been significantly shaped by the development of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase inhibitors for the treatment of anemia associated with chronic kidney disease (CKD)[1]. These inhibitors have demonstrated the therapeutic viability of targeting the cellular oxygen-sensing pathway. This guide will leverage the extensive knowledge base surrounding these approved and late-stage clinical inhibitors to create a robust benchmarking strategy.

The Scientific Rationale: Targeting the Hypoxia-Inducible Factor (HIF) Pathway

Under normal oxygen conditions (normoxia), the transcription factor HIF-α is continuously synthesized and targeted for degradation. This process is initiated by a family of enzymes known as HIF prolyl-hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3), which hydroxylate specific proline residues on HIF-α[2][3]. This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and ultimately shuttle HIF-α to the proteasome for destruction[3][4].

In hypoxic conditions, the oxygen-dependent activity of PHDs is diminished, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes[5]. This transcriptional activation orchestrates a multifaceted cellular response to low oxygen, including the production of erythropoietin (EPO), a key hormone for red blood cell production[6][7].

HIF-PH inhibitors are small molecules that mimic the hypoxic state by competitively inhibiting PHD enzymes, thereby stabilizing HIF-α even in the presence of normal oxygen levels[6][8][9][10]. This mechanism has been successfully exploited to develop oral therapies for anemia that stimulate the body's own production of EPO[11][12][13].

cluster_0 Normoxia cluster_1 Hypoxia / PHD Inhibition HIF-α HIF-α PHD Enzymes PHD Enzymes HIF-α->PHD Enzymes Hydroxylation VHL VHL PHD Enzymes->VHL Enables Binding Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation Ubiquitination Stabilized HIF-α Stabilized HIF-α HIF Complex HIF Complex Stabilized HIF-α->HIF Complex HIF-β HIF-β HIF-β->HIF Complex Nucleus Nucleus HIF Complex->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Binds to HREs EPO Production EPO Production Gene Transcription->EPO Production PHD Inhibitors PHD Inhibitors PHD Inhibitors->PHD Enzymes Inhibition cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular & Mechanistic Profiling cluster_2 Phase 3: In Vivo Validation A Biochemical Assays (PHD1, PHD2, PHD3) B Cell-Based Assays (HIF-α Stabilization, Target Gene Expression) A->B C Selectivity Profiling (Off-Target Effects) B->C D Iron Metabolism Studies C->D E Pharmacokinetic (PK) Studies D->E F Pharmacodynamic (PD) & Efficacy Models E->F

Figure 2: A phased experimental workflow for benchmarking a novel PHD inhibitor.

Phase 1: In Vitro Characterization

1.1. Biochemical Assays: Determining Potency and Isoform Selectivity

  • Objective: To quantify the direct inhibitory activity of "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid" against the three human PHD isoforms (PHD1, PHD2, and PHD3) and compare it to the known inhibitors.

  • Methodology:

    • Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or an equivalent homogenous assay format.

    • Recombinant human PHD1, PHD2, and PHD3 enzymes are incubated with a HIF-1α peptide substrate, the co-substrate α-ketoglutarate, and varying concentrations of the test compounds.

    • The reaction is initiated by the addition of Fe(II).

    • The extent of peptide hydroxylation is detected using a specific antibody and a fluorescently labeled secondary antibody.

    • The half-maximal inhibitory concentration (IC50) is calculated for each compound against each PHD isoform.

  • Rationale: This direct enzymatic assay provides a clean measure of potency and is the first step in understanding the compound's intrinsic activity. Differences in isoform selectivity among the known inhibitors have been reported, which may have implications for their overall biological effects.[14]

1.2. Cell-Based Assays: Confirming Cellular Activity

  • Objective: To verify that the compound can penetrate cells and inhibit PHDs in a cellular context, leading to the stabilization of HIF-α and the upregulation of HIF target genes.

  • Methodology:

    • HIF-1α Stabilization:

      • Treat a relevant cell line (e.g., human renal carcinoma cells like 786-O, or human hepatoma cells like HepG2) with a dose-response of "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid" and the comparator compounds.

      • After incubation, lyse the cells and perform a Western blot or an ELISA to quantify the levels of HIF-1α protein.

    • Target Gene Expression:

      • Following treatment with the test compounds, extract RNA from the cells.

      • Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of HIF target genes, such as EPO, VEGF, and genes involved in iron metabolism like TFRC (transferrin receptor).

  • Rationale: This step confirms that the biochemical activity translates to the desired biological effect within a living cell, which is a critical validation point.

Comparative Data Summary: In Vitro Potency

The following table presents a hypothetical comparison of IC50 values for "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid" against the known inhibitors, based on the described biochemical assays.

InhibitorPHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)
4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid Experimental ValueExperimental ValueExperimental Value
Roxadustat (FG-4592)~20-30~20-30~20-30
Vadadustat (AKB-6548)~15~12~8
Daprodustat (GSK1278863)~3.5~22~5.5
Molidustat (BAY 85-3934)~480~280~450

Note: IC50 values for known inhibitors are approximate and can vary based on assay conditions. The values for Roxadustat, Vadadustat, Daprodustat, and Molidustat are representative of published data.[15]

Phase 2: Mechanistic and Selectivity Profiling

2.1. Broader Selectivity Screening

  • Objective: To assess the specificity of "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid" by screening it against a panel of other metalloenzymes and receptors.

  • Methodology:

    • Submit the compound to a commercial service for broad-panel kinase and receptor binding assays.

    • Pay particular attention to other 2-oxoglutarate-dependent dioxygenases to ensure selectivity for the HIF-PHD family.

  • Rationale: Off-target effects can lead to unforeseen toxicities. Early and broad selectivity profiling is a cornerstone of modern drug discovery and is essential for building a strong safety profile.

2.2. Impact on Iron Metabolism

  • Objective: To investigate the compound's effect on cellular iron homeostasis, a known secondary effect of HIF-PH inhibition.

  • Methodology:

    • In a suitable cell line (e.g., HepG2), measure the expression of hepcidin, a key regulator of iron homeostasis, following treatment with the test compounds. Hepcidin is expected to be downregulated by HIF stabilization.[6]

    • Measure the expression of other iron-related genes such as ferroportin and transferrin.

  • Rationale: The ability of HIF-PH inhibitors to improve iron availability for erythropoiesis is a significant aspect of their therapeutic mechanism.[16][17] Understanding how a novel compound modulates these pathways is crucial.

Phase 3: In Vivo Pharmacokinetics and Efficacy

3.1. Pharmacokinetic (PK) Profiling

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid" in an animal model.

  • Methodology:

    • Administer the compound to rodents (e.g., mice or rats) via oral and intravenous routes.

    • Collect blood samples at various time points and analyze the plasma concentration of the compound using LC-MS/MS.

    • Calculate key PK parameters such as half-life, bioavailability, and clearance.

  • Rationale: Favorable PK properties, particularly good oral bioavailability, are essential for a successful oral therapeutic.

3.2. Pharmacodynamic (PD) and Efficacy Modeling

  • Objective: To demonstrate that the compound can elicit the desired physiological response (EPO production and increased hemoglobin) in a relevant animal model.

  • Methodology:

    • Use a normal or anemic rodent model.

    • Administer "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid" and a comparator (e.g., Roxadustat) orally on a defined dosing schedule.

    • Measure plasma EPO levels at early time points (e.g., 6-12 hours post-dose) to confirm target engagement.

    • Monitor hemoglobin levels and reticulocyte counts over a period of several weeks to assess the erythropoietic response.

  • Rationale: This is the ultimate proof-of-concept, demonstrating that the in vitro and cellular activities translate into a meaningful therapeutic effect in a living organism.

Conclusion

The benchmarking of a novel compound like "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid" is a systematic process of building a comprehensive data package. By comparing its performance against established HIF-PH inhibitors such as Roxadustat, Vadadustat, Daprodustat, and Molidustat, researchers can objectively assess its potential as a new therapeutic agent. This guide provides a scientifically rigorous framework for generating the necessary data to make informed decisions about the future development of this and other novel P4H inhibitors. The key to success lies in a multi-pronged approach that combines biochemical, cellular, and in vivo studies to create a holistic understanding of the compound's pharmacological profile.

References

  • Vadadustat | C14H11ClN2O4 | CID 23634441 - PubChem - NIH. (n.d.).
  • What is the mechanism of Molidustat Sodium? - Patsnap Synapse. (2024-07-17).
  • Molidustat - Wikipedia. (n.d.).
  • What is the mechanism of Roxadustat? - Patsnap Synapse. (2024-07-17).
  • What is the mechanism of Vadadustat? - Patsnap Synapse. (2024-07-17).
  • What is Daprodustat used for? - Patsnap Synapse. (2024-06-14).
  • What is Vadadustat used for? - Patsnap Synapse. (2024-06-14).
  • Roxadustat: Indications, Mechanism of Action and Side Effects - ChemicalBook. (2024-09-05).
  • Daprodustat | C19H27N3O6 | CID 91617630 - PubChem - NIH. (n.d.).
  • Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC - NIH. (2021-12-14).
  • What is Roxadustat used for? - Patsnap Synapse. (2024-06-14).
  • Daprodustat - PMC - NIH. (n.d.).
  • What is the mechanism of Daprodustat? - Patsnap Synapse. (2024-07-17).
  • Daprodustat: How It Works to Fight Anemia in Chronic Kidney Disease Pharmacology. (2024-08-18).
  • HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials - Volker Haase. (2024-05-01).
  • Vadadustat for treating anaemia in chronic kidney disease - NIHR Innovation Observatory. (n.d.).
  • Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC - PubMed Central. (n.d.).
  • Varenzin™-CA1 (molidustat oral suspension) Mode of Action - YouTube. (2023-09-19).
  • Benchmarking New Prolyl-4-Hydroxylase (P4H) Inhibitors: A Comparative Guide - Benchchem. (n.d.).
  • Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PubMed. (2019-08-06).
  • Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC. (n.d.).
  • Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - NIH. (n.d.).
  • Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis - Frontiers. (2023-07-12).

Sources

Evaluating the Novelty of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anti-Inflammatory Agents

In the landscape of drug discovery, the pursuit of novel chemical entities with improved efficacy and safety profiles is a constant endeavor. Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders.[1] While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term use is associated with gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] This has spurred the development of new anti-inflammatory agents with more targeted mechanisms of action.

This guide introduces 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid , a novel chemical entity designed through a rational drug design approach. We will delve into the scientific rationale behind its structure, propose a synthetic pathway, and outline a comprehensive experimental plan to evaluate its novelty and therapeutic potential in comparison to existing anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in anti-inflammatory drug discovery.

The Scientific Rationale: A Hybrid Approach to Innovation

The structure of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid is a deliberate amalgamation of two key pharmacophores: a pyrrolidine ring and a methylsulfonylbenzoic acid backbone. This design is hypothesized to leverage the beneficial properties of each moiety to create a synergistic effect.

  • The Pyrrolidine Scaffold: The five-membered pyrrolidine ring is a prevalent motif in a multitude of biologically active compounds and approved drugs.[3][4][5][6] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space, potentially leading to enhanced binding affinity and selectivity for biological targets.[4][5] The pyrrolidine ring can also improve physicochemical properties such as aqueous solubility.

  • The Methylsulfonylbenzoic Acid Moiety: The methylsulfonyl group is a strong electron-withdrawing group that can influence the electronic properties of the benzoic acid ring, potentially modulating its interaction with target proteins. Derivatives of methylsulfonylbenzoic acid are known intermediates in the synthesis of various chemical compounds, including herbicides.[7][8][9][10] Its incorporation into a drug candidate could offer unique binding interactions and a novel pharmacological profile.

The combination of these two moieties in "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid" is, to the best of our knowledge, a novel structural arrangement. This novelty forms the basis of our investigation into its potential as a next-generation anti-inflammatory agent.

Proposed Synthesis Pathway

The synthesis of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid can be envisioned through a multi-step process, leveraging established synthetic methodologies for related compounds.[7][8][11] A plausible retro-synthetic analysis suggests a convergent approach, as outlined below.

Target 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid Intermediate1 2-Amino-4-(methylsulfonyl)benzoic acid Target->Intermediate1 Cyclization Intermediate2 1,4-Dihalobutane Target->Intermediate2 Alternative Cyclization StartingMaterial2 Pyrrolidine Target->StartingMaterial2 Coupling with activated benzoic acid Intermediate3 2-Nitro-4-(methylsulfonyl)benzoic acid Intermediate1->Intermediate3 Reduction StartingMaterial1 4-(Methylsulfonyl)toluene Intermediate3->StartingMaterial1 Nitration & Oxidation

Caption: Proposed retro-synthetic pathways for 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid.

A detailed, forward synthetic protocol is proposed as follows:

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid

  • Step 1: Synthesis of 2-Nitro-4-methylsulfonylbenzoic acid.

    • Start with commercially available 4-(methylsulfonyl)toluene.

    • Nitrate the toluene derivative using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 2-position.[9]

    • Oxidize the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate or through catalytic oxidation.[9]

  • Step 2: Reduction of the Nitro Group.

    • Reduce the nitro group of 2-nitro-4-methylsulfonylbenzoic acid to an amino group using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation with palladium on carbon. This will yield 2-amino-4-(methylsulfonyl)benzoic acid.

  • Step 3: Formation of the Pyrrolidine Ring.

    • React the resulting 2-amino-4-(methylsulfonyl)benzoic acid with 1,4-dibromobutane or a similar bifunctional electrophile in the presence of a base. This will lead to a double N-alkylation, forming the pyrrolidine ring fused to the benzoic acid.

  • Step 4: Purification and Characterization.

    • Purify the final product using column chromatography or recrystallization.

    • Characterize the structure and purity of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Comparative Evaluation of Biological Activity

To assess the novelty and therapeutic potential of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid, a comprehensive biological evaluation is proposed. This will involve a series of in vitro and in vivo assays, with direct comparisons to well-established NSAIDs like ibuprofen and celecoxib.

In Vitro Assays
AssayPurposeExperimental OutlineComparator Drugs
COX-1 and COX-2 Inhibition Assay To determine the inhibitory activity and selectivity towards COX enzymes.A commercially available COX inhibitor screening assay kit will be used. The IC50 values for both COX-1 and COX-2 will be determined.Ibuprofen (non-selective), Celecoxib (COX-2 selective)
Nitric Oxide (NO) Inhibition Assay To assess the anti-inflammatory activity by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells.[2]Cells will be treated with the test compound and then stimulated with lipopolysaccharide (LPS). The amount of nitrite in the culture medium will be measured using the Griess reagent.Dexamethasone
Cytotoxicity Assay To evaluate the potential toxicity of the compound on cell viability.An MTT assay will be performed on various cell lines (e.g., RAW 264.7, HEK293) to determine the CC50 value.[12]Doxorubicin (positive control)
Antimicrobial Activity Screening To explore potential secondary pharmacological activities.The compound will be screened against a panel of Gram-positive and Gram-negative bacteria using the broth microdilution method to determine the minimum inhibitory concentration (MIC).[12][13][14]Ampicillin, Ciprofloxacin
In Vivo Assays
AssayPurposeExperimental OutlineComparator Drugs
Carrageenan-Induced Paw Edema in Rats To evaluate the acute anti-inflammatory activity.[1]Paw edema will be induced by injecting carrageenan into the sub-plantar region of the rat hind paw. The test compound will be administered orally prior to carrageenan injection, and the paw volume will be measured at different time points.Indomethacin, Celecoxib
Adjuvant-Induced Arthritis in Rats To assess the efficacy in a chronic model of inflammation.Arthritis will be induced by injecting Freund's complete adjuvant. The test compound will be administered daily, and the severity of arthritis will be evaluated by measuring paw volume, arthritic score, and histological analysis of the joints.Methotrexate, Etanercept

Visualizing the Proposed Mechanism of Action

The primary hypothesis is that 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid will exhibit its anti-inflammatory effects through the inhibition of the COX pathway, similar to traditional NSAIDs.[1] The following diagram illustrates this proposed mechanism.

Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Target_Compound 4-(Methylsulfonyl)-2- pyrrolidinobenzoic acid Target_Compound->COX_Enzymes Inhibition

Caption: Proposed mechanism of action via inhibition of COX enzymes.

Conclusion and Future Directions

The novel structure of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid presents a promising starting point for the development of a new class of anti-inflammatory agents. The lack of existing literature on this specific compound underscores its novelty. The proposed synthetic route is feasible based on established chemical principles, and the comprehensive biological evaluation plan will provide a clear assessment of its therapeutic potential.

Successful validation of its anti-inflammatory activity, particularly if it demonstrates a favorable selectivity profile for COX-2 and a good safety profile, would warrant further preclinical development. This would include pharmacokinetic studies, detailed toxicology assessments, and optimization of the lead compound to enhance its drug-like properties. The journey from a novel concept to a clinical candidate is long, but the unique structural attributes of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid make it a compelling subject for further investigation in the field of drug discovery.

References

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC. PubMed Central. Available at: [Link]

  • Anti-Inflammatory Drug Design Using a Molecular Hybridization Approach - PMC. National Institutes of Health. Available at: [Link]

  • Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of novel anti-inflammatory agents. ResearchGate. Available at: [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

  • CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. Google Patents.
  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. European Patent Office. Available at: [Link]

  • Process for synthesis of mesotrione. Justia Patents. Available at: [Link]

  • EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Google Patents.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]

  • 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. PubMed. Available at: [Link]

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. National Institutes of Health. Available at: [Link]

  • US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. Google Patents.
  • US11059829B2 - Crystal forms of (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide maleate. Google Patents.
  • Tailorable Antibacterial Activity and Biofilm Eradication Properties of Biocompatible α-Hydroxy Acid-Based Deep Eutectic Solvents. MDPI. Available at: [Link]

  • Benzoic acid, 4-(methylsulfonyl)-2-nitro-. PubChem. Available at: [Link]

  • US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists. Google Patents.
  • Phytochemical-Based Nanoantioxidants Stabilized with Polyvinylpyrrolidone for Enhanced Antibacterial, Antioxidant, and Anti-Inflammatory Activities. MDPI. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Proactive, Structure-Based Approach

Under the Resource Conservation and Recovery Act (RCRA), a hazardous waste determination must be made for every waste generated.[1] In the absence of specific data for 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid, we must infer its potential hazards from its chemical structure and related compounds.

  • Benzoic Acid Moiety: The carboxylic acid group imparts acidic properties. Concentrated organic acids can be corrosive.

  • Pyrrolidine Moiety: Pyrrolidine itself is a flammable, corrosive, and toxic base.[2] Its presence in the molecule suggests a potential for skin, eye, and respiratory irritation. An SDS for a structural isomer, 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid, lists skin, eye, and respiratory irritation as primary hazards.[3]

  • Methylsulfonyl Group: This group is generally stable, but contributes to the overall chemical properties of the molecule.

Based on this structural analysis and data from related compounds, we will operate under the assumption that 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid presents the hazards outlined in the table below.

Parameter Presumed Assessment & Rationale
GHS Hazard Class Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) . This is based on the known hazards of the pyrrolidine functional group and data from a closely related structural isomer.[3]
Physical State Solid, likely a crystalline powder.
Primary Hazards Irritation upon contact with skin, eyes, or if inhaled. May be harmful if swallowed.
Required PPE Safety goggles with side shields (or face shield), nitrile gloves, lab coat. Work should be conducted in a chemical fume hood.
Designated Waste Stream Non-Halogenated Organic Acidic Waste.
Key Incompatibilities Strong oxidizing agents, strong bases (potential for vigorous or violent reaction), reactive metals.[4]

Step-by-Step Disposal Protocol: Ensuring Safety and Compliance

This protocol is designed to be a self-validating system, where each step builds upon the last to ensure a closed loop of safety and regulatory compliance from the point of generation to final disposal.

Step 1: Immediate Segregation at the Point of Generation

The moment a material is designated as waste, it must be properly managed.[5] Never leave residual amounts of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid in unlabelled beakers or flasks.

  • Action: Immediately transfer any waste (e.g., leftover solid, contaminated materials like weighing paper or gloves) into a designated hazardous waste container.

  • Causality: The National Research Council emphasizes that chemical waste must be accumulated at or near its point of generation to maintain control and prevent accidental mixing or exposure.[6]

Step 2: Select the Correct Waste Container

Container integrity is critical for preventing leaks and ensuring safe transport.[6]

  • Action: Use a chemically compatible container, preferably made of High-Density Polyethylene (HDPE) or borosilicate glass, with a secure, leak-proof screw-top cap. The container must be in good condition, free of cracks or deterioration.[6][7]

  • Causality: Using an incompatible container can lead to chemical degradation of the container, causing spills. For instance, strong acids should never be placed in steel containers.[4] A secure cap prevents the release of vapors and protects against spills if the container is knocked over.

Step 3: Accurate and Complete Labeling

Proper labeling is a cornerstone of the EPA and OSHA regulations, ensuring that hazards are clearly communicated to everyone who may handle the container.[1][8]

  • Action: Affix a "Hazardous Waste" label to the container before adding any waste. Fill it out completely with the following information:

    • Full Chemical Name: "4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid" (avoid abbreviations or formulas).

    • Hazard Characteristics: Check boxes for "Irritant" and "Toxic." Write "Corrosive" if dealing with a highly concentrated solution.

    • Composition: List all components and their approximate percentages, including any solvents.

  • Causality: Inaccurate labeling can lead to improper segregation and disposal, potentially causing dangerous chemical reactions. The accumulation start date is crucial for regulatory compliance, as there are limits on how long waste can be stored in a lab.[5][9]

Step 4: Safe Accumulation in a Designated Area

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[4]

  • Action: Store the sealed and labeled waste container in your designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[4][5] Ensure secondary containment (such as a plastic tub) is used to contain potential leaks. Segregate the container from incompatible materials like bases and oxidizers using physical barriers.[6]

  • Causality: The SAA regulation allows for the safe, temporary collection of waste in the lab.[9] Storing incompatible waste types together poses a significant risk of reaction, fire, or toxic gas release.[4]

Step 5: Arranging for Final Disposal

The final step is to transfer custody of the waste to trained professionals.

  • Action: Once the container is approaching full (do not exceed 75% capacity for liquids to allow for vapor expansion[7]), or if it has been in accumulation for nearly 12 months, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[5]

  • Causality: EHS professionals are responsible for the final hazardous waste determination and ensure that the waste is transported and disposed of by a licensed Treatment, Storage, and Disposal Facility (TSDF) in full compliance with "cradle to grave" EPA regulations.[1][5]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid waste.

G start Waste Generated: 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid det Hazard Determination: Treat as Hazardous Waste (Irritant, Potentially Toxic/Corrosive) start->det prohibit Prohibited Disposal Routes: - Sink / Drain - Regular Trash det->prohibit Based on Presumed Hazards seg Step 1: Segregate Waste Stream: Non-Halogenated Organic Acid det->seg cont Step 2: Select Container - Chemically Compatible (HDPE, Glass) - Secure Screw-Top Cap - Good Condition seg->cont label Step 3: Apply & Complete Label - 'Hazardous Waste' - Full Chemical Name - Hazards & Composition - Accumulation Start Date cont->label store Step 4: Store in SAA - At/Near Point of Generation - Secondary Containment - Segregated from Incompatibles label->store pickup Step 5: Arrange Pickup Contact EHS for Disposal store->pickup

Caption: Decision workflow for the disposal of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid.

Emergency Procedures: Spill and Exposure Response

Preparedness is paramount. All personnel handling this compound must be aware of emergency procedures as outlined by OSHA's HAZWOPER standard.[8][10]

Small Spill Response (inside a chemical fume hood)
  • Alert: Alert personnel in the immediate area.

  • Contain: Use a spill kit absorbent (e.g., vermiculite or sand) to cover and contain the solid material. Do not use combustible materials like paper towels to absorb solutions.

  • Collect: Carefully sweep or scoop the absorbed material into a sealable container.

  • Dispose: Label the container as "Hazardous Waste: Spill Debris containing 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid" and dispose of it through EHS.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

By adhering to this comprehensive guide, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of scientific responsibility and environmental protection.

References

  • Daniels Health. (2025, May 21).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. Introduction to Hazardous Waste Management.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Clean Management Environmental Group. (2022, September 13).
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • American Chemical Society.
  • University of Pennsylvania, EHRS. Laboratory Chemical Waste Management Guidelines.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Occupational Safety and Health Administr
  • Fisher Scientific. (2009, November 12).
  • Sigma-Aldrich. (2025, November 6).
  • AK Scientific, Inc. Safety Data Sheet: 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid.
  • Sigma-Aldrich. (2025, November 6).
  • PubChem. Benzoic acid, 4-(methylsulfonyl)-2-nitro-.
  • Fisher Scientific. (2021, December 26). Safety Data Sheet: 4-Methylsulphonylbenzoic acid.
  • Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • The University of Oklahoma Health Sciences Center. EHSO Manual 2025-2026 - Hazardous Waste.
  • Sigma-Aldrich. 4-(Methylsulfonyl)benzoic acid 97%.
  • ChemBK. (2024, April 9). 4-Methylsulfonyl-2-nitrobenzoic acid.
  • Nipissing University. (2019, June 12).

Sources

A Comprehensive Guide to the Safe Handling of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical plans for handling 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid. As a Senior Application Scientist, my focus is to deliver a procedural framework grounded in scientific expertise to ensure both personal safety and experimental integrity. The information herein is synthesized from authoritative safety data sheets (SDS) and established laboratory safety practices.

Core Directive: Understanding the Hazard

Before any handling, it is crucial to recognize the potential hazards associated with 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid and similar chemical structures. According to safety data sheets for related compounds, this substance is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

These classifications necessitate a stringent adherence to personal protective equipment (PPE) protocols to mitigate risks of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is directly linked to the identified hazards. The goal is to create a barrier between you and the chemical, preventing contact, inhalation, and ingestion.

Hazard Category Potential Effect Required Personal Protective Equipment (PPE) Rationale for Protection
Skin Contact Causes skin irritation.[1]Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are mandatory.[2][3] Gloves should be inspected for integrity before use and changed immediately if contaminated.[4][5]A lab coat protects underlying clothing and skin from splashes. Nitrile gloves offer broad protection against many chemicals, but it's crucial to consult manufacturer compatibility charts for specific breakthrough times.[6]
Eye Contact Causes serious eye irritation.[1]Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles that conform to ANSI Z.87.1 standards.[7] Face Shield: When there is a significant risk of splashing or dust generation, a face shield worn over safety glasses is recommended.[5][6][7]The eyes are particularly vulnerable to chemical splashes. Safety glasses provide basic protection, while goggles offer a seal around the eyes. A face shield adds another layer of protection for the entire face.
Inhalation May cause respiratory irritation.[1]Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[7][8] Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[6]A chemical fume hood is the primary engineering control to capture and exhaust airborne contaminants. Respirators should be used as a secondary measure when concentrations may exceed safe levels.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls
  • Designated Area: All work with 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid should be conducted in a designated area, such as a chemical fume hood.[7]

  • Ventilation Verification: Before starting, ensure that the chemical fume hood is functioning correctly.

  • Assemble Materials: Have all necessary equipment, such as spatulas, weigh boats, and appropriately labeled waste containers, readily available within the hood.[7]

Donning Personal Protective Equipment (PPE)

The correct sequence for putting on PPE is crucial to avoid contamination.

Figure 1: Recommended sequence for donning PPE.
Handling the Compound
  • Weighing: To minimize dust generation, carefully weigh the powder on a weigh boat or paper inside the fume hood.[7]

  • Transfer: Use a spatula for transferring the solid. Avoid actions that can create dust, such as pouring from a height.[7]

Post-Handling Procedures
  • Decontamination: Thoroughly clean any surfaces and equipment that may have come into contact with the chemical.

  • Doffing PPE: The removal of PPE must be done in a specific order to prevent cross-contamination.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.